molecular formula C7H11NO3 B1590848 (S)-(-)-4-tert-Butyloxazolidine-2,5-dione CAS No. 62965-56-4

(S)-(-)-4-tert-Butyloxazolidine-2,5-dione

Cat. No.: B1590848
CAS No.: 62965-56-4
M. Wt: 157.17 g/mol
InChI Key: GRDXOXRGSKKLNH-UHFFFAOYSA-N
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Description

(S)-(-)-4-tert-Butyloxazolidine-2,5-dione is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-(-)-4-tert-Butyloxazolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-4-tert-Butyloxazolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-1,3-oxazolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-7(2,3)4-5(9)11-6(10)8-4/h4H,1-3H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDXOXRGSKKLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)OC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569508, DTXSID801267732
Record name 4-tert-Butyl-1,3-oxazolidine-2,5-dione
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Record name 4-(1,1-Dimethylethyl)-2,5-oxazolidinedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3981-38-2, 62965-56-4
Record name 4-(1,1-Dimethylethyl)-2,5-oxazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3981-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,1-Dimethylethyl)-2,5-oxazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Properties & Polymerization of (S)-(-)-4-tert-Butyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of (S)-(-)-4-tert-Butyloxazolidine-2,5-dione , commonly referred to as L-tert-Leucine N-Carboxyanhydride (L-Tle-NCA) .

Executive Summary

(S)-(-)-4-tert-Butyloxazolidine-2,5-dione (CAS: 62965-56-4) is the N-carboxyanhydride (NCA) derivative of the non-proteinogenic amino acid L-tert-Leucine . It serves as a critical high-energy monomer for the synthesis of sterically demanding, highly hydrophobic polypeptides and peptidomimetics.

Unlike standard amino acid NCAs (e.g., Alanine-NCA or Leucine-NCA), the bulky tert-butyl side chain at the C


-position imparts unique kinetic and conformational constraints. This guide dissects its reactivity profile, polymerization mechanisms, and handling protocols for researchers aiming to synthesize precision biopolymers.

Physicochemical Characterization

The extreme steric bulk of the tert-butyl group influences both the solid-state stability and solution-phase reactivity of this monomer.

PropertyDataTechnical Insight
Chemical Name (S)-(-)-4-tert-Butyloxazolidine-2,5-dioneSystematic IUPAC nomenclature.
Common Name L-tert-Leucine NCA"NCA" denotes the reactive anhydride ring.
CAS Number 62965-56-4Unique identifier for regulatory verification.
Molecular Formula C₇H₁₁NO₃High carbon-to-heteroatom ratio indicates hydrophobicity.
Molecular Weight 157.17 g/mol Monomer unit mass for stoichiometric calculations.
Melting Point 132°C (dec.)High crystallinity; decomposes upon melting (CO₂ evolution).
Solubility THF, DMF, Dioxane, DCMInsoluble in water (rapid hydrolysis).
Appearance White Crystalline SolidYellowing indicates hydrolysis or polymerization (impurity).

Synthesis & Purification Architecture

The synthesis of L-Tle-NCA requires the cyclization of L-tert-Leucine using a phosgene equivalent. Due to the steric hindrance of the tert-butyl group, the reaction kinetics are slower than linear amino acids, requiring strict control over temperature to prevent premature oligomerization.

Synthetic Pathway (Fuchs-Farthing Method)

The standard protocol utilizes Triphosgene in dry THF or Dioxane.

  • Precursor: L-tert-Leucine (zwitterionic form).

  • Reagent: Triphosgene (0.34 eq) or Phosgene (gas).

  • Mechanism: Nucleophilic attack of the amine on phosgene, followed by intramolecular cyclization and elimination of HCl.

  • Critical Step: The removal of HCl is vital. Residual HCl acts as a catalyst for "Activated Monomer" polymerization (uncontrolled).

Purification Protocol (Self-Validating System)
  • Recrystallization: Must be performed in an inert atmosphere (Glovebox). Solvent system: THF/Hexane or Ethyl Acetate/Hexane.

  • Validation: Dissolve a sample in dry THF. It must remain clear. Turbidity indicates the presence of polymer (poly-tert-leucine) or hydrolyzed amino acid.

Reactivity Profile: Polymerization Dynamics

The core utility of this molecule lies in Ring-Opening Polymerization (ROP).[1] The tert-butyl group creates a "kinetic bottleneck" that researchers must navigate.

Steric Hindrance & Kinetics

The bulky side chain shields the C-5 carbonyl of the NCA ring. Consequently, the rate of nucleophilic attack (


) is significantly lower than that of unhindered NCAs (e.g., Gly-NCA).
  • Implication: Polymerization times are longer (hours to days vs. minutes).

  • Risk: Slower propagation allows competing side reactions (termination via reaction with solvent impurities) to dominate if the system is not ultra-pure.

Mechanism: NAM vs. AMM

Two distinct pathways govern the polymerization.[2][3][4][5] The choice of initiator dictates the topology and dispersity (


) of the resulting polymer.
  • Normal Amine Mechanism (NAM):

    • Initiator: Primary Amines (e.g., Hexylamine, Benzylamine).

    • Process: Nucleophilic attack at C-5

      
       Ring Opening 
      
      
      
      Decarboxylation
      
      
      Chain Growth.
    • Outcome: Linear polypeptides with controlled molecular weight (

      
      ) and low dispersity (
      
      
      
      ).[5][6]
    • Expert Note: Due to the steric bulk of Tle-NCA, nucleophilic attack is slow. High vacuum techniques are required to remove CO₂ and drive the equilibrium.

  • Activated Monomer Mechanism (AMM):

    • Initiator: Tertiary Amines (e.g., Triethylamine) or Alkoxides.[5]

    • Process: Deprotonation of the NCA Nitrogen

      
       NCA Anion attacks another NCA 
      
      
      
      Chain Growth.
    • Outcome: Faster rates but poor control; broad dispersity and potential for cyclic polymers.

Hydrolysis (The "Silent Killer")

Like all NCAs, L-Tle-NCA is acutely moisture-sensitive.



  • Detection: Evolution of gas bubbles (CO₂) in a closed vial indicates moisture contamination.

  • Impact: The hydrolysis product (free amine) acts as a new initiator, leading to uncontrolled polymerization and "dead" low-MW oligomers.

Visualizing the Chemical Logic

The following diagrams map the synthesis and competing polymerization pathways, highlighting the critical decision points for the chemist.

Diagram 1: Synthesis & Degradation Cycle

SynthesisCycle Tle L-tert-Leucine (Amino Acid) NCA (S)-4-tert-Butyloxazolidine-2,5-dione (L-Tle-NCA) Tle->NCA Cyclization (-HCl) Phosgene Triphosgene / Phosgene Phosgene->NCA Reagent Polymer Poly(L-tert-Leucine) NCA->Polymer ROP (Dry Solvent) Hydrolysis Hydrolysis Product (Amino Acid + CO2) NCA->Hydrolysis + H2O (Moisture) Hydrolysis->Tle Degradation

Caption: The lifecycle of L-Tle-NCA. Synthesis requires anhydrous conditions; moisture triggers rapid degradation back to the starting amino acid.

Diagram 2: Competing Polymerization Mechanisms

Polymerization Initiator_Pri Primary Amine (R-NH2) (Nucleophile) NAM Normal Amine Mechanism (NAM) Nucleophilic Attack at C-5 Initiator_Pri->NAM Initiates Initiator_Ter Tertiary Amine (R3N) (Base) AMM Activated Monomer Mechanism (AMM) Deprotonation of N-H Initiator_Ter->AMM Initiates NCA_Mon L-Tle-NCA Monomer NCA_Mon->NAM NCA_Mon->AMM LinearPoly Linear Polypeptide Controlled Mw, Low PDI NAM->LinearPoly Propagation CyclicPoly Cyclic/Broad Mw Polymer Uncontrolled AMM->CyclicPoly Propagation

Caption: Mechanistic divergence in NCA polymerization. Primary amines favor controlled linear growth (NAM), while bases trigger uncontrolled activated monomer propagation (AMM).

Applications in Drug Development

The unique properties of L-Tle-NCA make it a specialized tool in the pharmaceutical arsenal:

  • Conformational Locking: The bulky tert-butyl group restricts the rotation of the polymer backbone. Poly(L-tert-leucine) tends to adopt extended or specific helical conformations that are exceedingly stable against proteolytic degradation.

  • Hydrophobic Shielding: Incorporation of L-Tle blocks into amphiphilic copolymers creates a super-hydrophobic core, ideal for encapsulating non-polar drugs in micellar delivery systems.

  • Peptidomimetics: Used to introduce steric bulk into peptide drugs to prevent enzymatic docking, thereby increasing the in vivo half-life of the therapeutic.

Handling & Storage Protocols

  • Storage: -20°C under Argon/Nitrogen.

  • Container: Tightly sealed glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink wrap for long-term storage.

  • Handling: Always manipulate within a Glovebox or via Schlenk techniques. Never weigh out on an open benchtop balance.

References

  • Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. In Macromolecular Engineering. Springer.[2]

  • Deng, C., & Wu, J. (2014). Ring-Opening Polymerization of N-Carboxyanhydrides.
  • Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Topics in Current Chemistry, 310, 1-26.
  • Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114-14115.
  • Vayaboury, W., Giani, O., Cottet, H., Deratani, A., & Schué, F. (2004). Living Polymerization of α-Amino Acid N-Carboxyanhydrides (NCA) upon Initiation with Organometallic Species.
  • Formaggio, F., et al. (2005).[7] Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom. Chemistry - A European Journal, 11(8), 2395-2404. Retrieved from [Link]

Sources

Thermodynamic Stability of tert-Butyl Substituted Oxazolidine-2,5-diones

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermodynamic and kinetic stability profiles of tert-butyl substituted oxazolidine-2,5-diones (commonly known as N-carboxyanhydrides or NCAs). It is designed for researchers synthesizing polypeptide-based therapeutics or materials.

Technical Guide & Handling Protocols

Executive Summary

Oxazolidine-2,5-diones (NCAs) are high-energy heterocycles used primarily as monomers for the ring-opening polymerization (ROP) of polypeptides. The introduction of tert-butyl groups—typically as side-chain protecting groups (e.g.,


-tert-butyl-L-glutamate NCA) or less commonly as N-substituents—creates a unique thermodynamic landscape.

While the tert-butyl ester side chain provides essential protection for carboxyl functionalities during polymerization, it does not significantly mitigate the inherent thermodynamic instability of the NCA ring. These compounds are metastable : they are kinetically trapped states that release significant free energy (


) upon ring opening. This guide delineates the mechanisms of this instability and provides evidence-based protocols to maintain monomer integrity.

The Thermodynamic Landscape

Ring Strain and Entropic Drivers

The driving force for the reactivity of tert-butyl substituted NCAs is twofold:

  • Enthalpic Stress (

    
    ):  The 5-membered ring possesses significant angle strain and dipole repulsion between the carbonyls at positions 2 and 5.
    
  • Entropic Gain (

    
    ):  Decomposition or polymerization releases CO
    
    
    
    gas. This irreversible increase in entropy drives the reaction forward, making ring closure (synthesis) difficult and ring opening (degradation/polymerization) spontaneous.
The "Metastable" Monomer

In a purified state at low temperature, Glu(OtBu)-NCA is kinetically stable. However, the activation energy (


) for decomposition is sufficiently low that trace nucleophiles (water, amines) or heat can trigger a cascade.
ParameterValue (Approx.)Implication
Ring Strain Energy ~60–80 kJ/molHigh reactivity toward nucleophiles.
Polymerization Enthalpy -15 to -20 kcal/molExothermic reaction; risk of thermal runaway in bulk.
Melting Point 90–98°C (dec.)Monomers often decompose at or near their melting point.

Impact of tert-Butyl Substitution

The location of the tert-butyl group dictates the stability profile. We must distinguish between Side-Chain Substitution (common) and N-Substitution (rare/specialized).

Side-Chain Substitution (e.g., Glu(OtBu)-NCA)
  • Structure: The tert-butyl group protects the

    
    -carboxylic acid.
    
  • Thermodynamics: The bulky ester is far from the NCA ring reacting centers (C-2 and C-5). It offers minimal steric stabilization to the ring itself.

  • Solubility: The lipophilic tert-butyl group increases solubility in organic solvents (THF, DMF), which can inadvertently accelerate moisture-induced hydrolysis if solvents are not strictly anhydrous.

N-Substitution (e.g., N-tert-butyl-NCA)
  • Structure: The tert-butyl group is attached directly to the nitrogen of the NCA ring.

  • Thermodynamics: The massive steric bulk of the tert-butyl group blocks the nucleophilic approach to the C-2 carbonyl.

  • Result: These derivatives are often too stable to polymerize under standard conditions and are used as specific acylating agents rather than polymer precursors.

Decomposition Pathways

Understanding the specific degradation mechanisms is critical for troubleshooting low yields or polydisperse products.

Diagram: Degradation vs. Polymerization

The following diagram illustrates the competing pathways for a generic tert-butyl substituted NCA.

NCA_Decomposition cluster_0 Storage Risks NCA tert-Butyl NCA Monomer Carbamic Carbamic Acid Intermediate NCA->Carbamic  Hydrolysis Polymer Polypeptide (Poly-Glu(OtBu)) NCA->Polymer  Initiator (R-NH2)  -CO2 (Controlled ROP) Isocyanate Isocyanate Derivatives NCA->Isocyanate  Heat (>60°C) Water Trace H2O (Nucleophile) AminoAcid Free Amino Acid (Glu-OtBu) Carbamic->AminoAcid  -CO2 (Fast) AminoAcid->NCA  Autocatalysis (Amine Mechanism) Thermal Thermal Decarboxylation

Figure 1: Competing pathways for NCA consumption. Hydrolysis (red) generates free amines which then act as uncontrolled initiators, leading to "dead" monomer and low molecular weight oligomers.

Experimental Protocols for Stability Assessment

Purity & Decomposition Analysis (1H NMR)

Standard purity checks (melting point) are insufficient due to thermal decomposition.

Protocol:

  • Solvent: Use strictly anhydrous

    
     or 
    
    
    
    (stored over 4Å molecular sieves).
  • Sample Prep: Dissolve ~10 mg Glu(OtBu)-NCA in 0.6 mL solvent under

    
     flow.
    
  • Key Signals to Monitor:

    • 
      -Proton (NCA):  Typically 
      
      
      
      4.4–4.6 ppm (sharp triplet/dd).
    • Contaminant (Hydrolyzed): Free amino acid

      
      -proton shifts upfield.
      
    • Contaminant (Acid): Broad peaks >10 ppm indicate carbamic acid or residual HCl (if synthesized via Fuchs-Farthing).

  • Criterion: Purity must be >98% by integration for controlled polymerization.

Thermal Stability Testing (TGA/DSC)

Objective: Determine the safe processing window.

  • Instrument: TGA (Thermogravimetric Analysis).[1][2][3][4][5]

  • Conditions: Ramp 10°C/min under

    
    .
    
  • Expectation:

    • Onset (

      
      ):  Glu(OtBu)-NCA typically shows mass loss onset around 95–110°C (CO
      
      
      
      evolution).
    • Guidance: Any processing (drying, recrystallization) must occur at

      
       (i.e., <50°C).
      

Storage and Handling Standards

The thermodynamic instability requires rigorous kinetic control during storage.

VariableRecommendationScientific Rationale
Temperature -20°C to -80°CLowers Boltzmann probability of overcoming the activation barrier for ring opening.
Atmosphere Argon/Nitrogen (Glovebox)Excludes moisture. Even ppm levels of water initiate autocatalytic hydrolysis.
Container Taped glass vial inside secondary jar with desiccantDouble-barrier protection against moisture diffusion.
Thawing Equilibrate to RT before openingPrevents condensation of atmospheric water onto the cold monomer surface.
"The Acid Trick" for Solution Stability

If NCAs must be kept in solution (e.g., for flow chemistry), adding trace anhydrous HCl (or using the hydrochloride salt form of the amine initiator) can stabilize the solution.

  • Mechanism: Protonation of the free amine terminus suppresses nucleophilic attack on the NCA ring, effectively "pausing" the polymerization until a base (like TEA) is added.

References

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of

    
    -Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link
    
  • Deming, T. J. (1997). Facile Synthesis of Block Copolypeptides of Defined Architecture. Nature. Link

  • Lu, H., & Cheng, J. (2007).

    
    -Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society. Link
    
  • Deng, C., et al. (2014). Polypeptide-based hydrogels: Synthesis, characterization, and biomedical applications. Progress in Polymer Science. Link

  • Williams, F. D., et al. (1971).[6] The rate of

    
    -benzyl-L-glutamate NCA polymerizations. Biopolymers. Link
    

Sources

The Steric Advantage: A Technical Guide to Bulky Side-Chain NCA Monomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History and Development of Bulky Side-Chain NCA Monomers Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The polymerization of


-amino acid N-carboxyanhydrides (NCAs) has evolved from a capricious synthetic curiosity into a precision tool for generating biomimetic polypeptides.[1] While early history viewed bulky side chains as kinetic impediments, modern polymer chemistry utilizes this steric bulk to stabilize secondary structures (specifically 

-helices) and enable "living" polymerization characteristics. This guide details the transition from uncontrolled amine-initiated oligomerization to transition-metal-mediated precision synthesis, focusing specifically on how bulky side chains dictate protocol choices.

Part 1: Historical Evolution & The Steric Challenge

The Leuchs Legacy and the "Bulky" Problem

Hermann Leuchs first synthesized NCAs in 1906, but for nearly a century, the polymerization of monomers with bulky side chains—such as


-benzyl-L-glutamate (BLG) or 

-benzyloxycarbonyl-L-lysine (Z-Lys)—was plagued by unpredictability.
  • The Problem: Traditional primary amine initiators (Normal Amine Mechanism - NAM) often stalled when facing steric bulk.

  • The Side Reaction: The "Activated Monomer Mechanism" (AMM) competed with chain growth. Bulky side chains often exacerbated termination events or led to cyclic oligomers rather than linear polymers.

The Turning Point: Deming’s Metals (1997)

The field shifted radically when Deming introduced zerovalent nickel and cobalt initiators. Unlike amines, these transition metals formed stable metallacycle intermediates.

  • Impact on Bulky Monomers: The metal complex holds the growing chain end in a "grip," preventing the bulky side chain from terminating the reaction via back-biting. This allowed, for the first time, the synthesis of high-molecular-weight, low-dispersity polypeptides with massive side groups.

The Modern Era: Cheng’s Helical Stability

In the 2010s, Jianjun Cheng’s group demonstrated that extending the side chain bulk (e.g., placing the charge further from the backbone) reduces electrostatic repulsion and stabilizes the


-helix. This turned "bulk" from a bug into a feature, enabling cell-penetrating polypeptides.

Part 2: Mechanistic Pathways & Visualization

The choice of initiator for bulky NCAs is dictated by the competition between nucleophilic attack (good) and deprotonation (bad).

Diagram 1: Comparative Polymerization Mechanisms

This diagram contrasts the traditional amine route (prone to termination with bulky groups) against the Deming Metal-Amido route.

NCA_Mechanism NCA Bulky NCA Monomer Amine Primary Amine (Traditional) NCA->Amine Metal Co/Ni Catalyst (Deming) NCA->Metal NAM Nucleophilic Attack (NAM) Amine->NAM Ideal Path AMM Deprotonation (AMM - Side Reaction) Amine->AMM Steric Hindrance Favors This Poly Living Polypeptide Metal->Poly Oxidative Addition (Metallacycle Control) NAM->Poly Slow Kinetics Term Termination/Cyclization AMM->Term Dead Chain

Caption: Comparison of Amine vs. Transition Metal initiation. Bulky groups increase the likelihood of AMM (red path), whereas metal catalysts (green path) enforce living polymerization.

Part 3: Synthetic Protocol (The Fuchs-Farthing Method)

The synthesis of the NCA monomer itself is the most critical step. Impurities (HCl, water) are fatal to polymerization. The following protocol describes the synthesis of


-Benzyl-L-Glutamate NCA (BLG-NCA) , the archetype of a bulky monomer.
Reagents & Equipment
  • Precursor: L-Glutamic acid

    
    -benzyl ester.[2][3][4]
    
  • Reagent: Triphosgene (Solid, safer alternative to phosgene gas).

  • Solvent: Anhydrous THF (dried over CaH

    
    ) and Ethyl Acetate.
    
  • Scavenger:

    
    -Pinene (Crucial for trapping HCl without producing water).
    
Step-by-Step Methodology
StepActionTechnical Rationale (The "Why")
1 Suspension Suspend L-Glutamic acid

-benzyl ester (1 eq) in anhydrous THF under Argon flow.
2 Addition Add

-Pinene (2.5 eq) followed by Triphosgene (0.4 eq).
3 Reflux Heat to 50°C. Stir until the suspension becomes clear (approx. 2-4 hours).
4 Concentration Evaporate THF under vacuum to 1/3 volume. Do NOT dry completely.
5 Precipitation Add the concentrate dropwise into cold (-20°C) anhydrous Hexane.
6 Recrystallization Dissolve crude solid in minimal THF; add Hexane until cloudy; freeze at -20°C. Repeat 3x.
7 Storage Store in a glovebox at -30°C.

Part 4: Advanced Polymerization Strategies

For bulky monomers, simple amine initiation is often insufficient. Two advanced methods are recommended:

HMDS-Mediated ROP

Hexamethyldisilazane (HMDS) acts as a "silazane" initiator. It cleaves the NCA ring to form a trimethylsilyl-carbamate (TMS-Cbm) end group.

  • Mechanism: The TMS group temporarily "masks" the propagating amine, preventing it from attacking the side chains of bulky monomers.

  • Utility: Excellent for producing block copolymers of bulky monomers (e.g., PBLG-b-PEG).

Transition Metal Catalysis (Deming Method)

For ultra-high molecular weight (>100 kDa) or extremely bulky side chains (e.g., glycosylated NCAs):

  • Catalyst: Co(PMe

    
    )
    
    
    
    .
  • Protocol: Mix NCA and Catalyst in THF inside a glovebox.

  • Advantage: The reaction is zero-order in monomer concentration, meaning the rate does not drop off as the solution becomes viscous—a key advantage when the "bulk" creates high viscosity.

Diagram 2: The HMDS Workflow

Visualizing the silicon-mediated masking strategy.

HMDS_Flow HMDS HMDS Initiator (Me3Si-NH-SiMe3) Step1 Ring Opening Formation of TMS-Carbamate HMDS->Step1 NCA Bulky NCA NCA->Step1 Prop Propagation (TMS Transfer Mechanism) Step1->Prop + Excess Monomer Prop->Prop Chain Growth End Polypeptide with TMS-End Group Prop->End Quench (MeOH)

Caption: HMDS-mediated polymerization utilizes a TMS-transfer mechanism to control reactivity, essential for sterically hindered monomers.

Part 5: Applications in Drug Delivery (The "Cheng" Effect)

The development of bulky side-chain NCAs has directly enabled a new class of therapeutics.

Helix Stability and Cell Penetration

Research by Jianjun Cheng and others established that bulky side chains with specific charge placement can force the polypeptide backbone into a rigid


-helix.
  • Mechanism: In standard poly(lysine), side-chain repulsion destabilizes the helix. By using a longer, bulkier linker (e.g., hexyl vs. ethyl), the charges are spaced further apart, and hydrophobic interactions between the linkers stabilize the helix.

  • Result: These "stiff" helical polypeptides penetrate cell membranes directly (pore formation) rather than via endocytosis, making them potent gene delivery vectors.

OEG-ylated Polypeptides

Incorporating Oligo-Ethylene Glycol (OEG) as a bulky side chain creates non-ionic, water-soluble polypeptides that exhibit Lower Critical Solution Temperature (LCST) behavior. These are synthesized via the ROP of OEG-cysteine or OEG-glutamate NCAs and are used for "smart" drug release triggered by body heat.

References

  • Leuchs, H. (1906).[5] Über die Glycin-carbonsäure.[6] Berichte der deutschen chemischen Gesellschaft. Link

  • Deming, T. J. (1997).[5][7] Facile synthesis of block copolypeptides of defined architecture. Nature.[8] Link

  • Lu, H., & Cheng, J. (2007).[7] Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society. Link

  • Gabrielson, N. P., et al. (2012). Reactive and Bioactive Cationic α-Helical Polypeptide Template for Nonviral Gene Delivery. Angewandte Chemie International Edition. Link

  • Vacogne, C. D., & Schlaad, H. (2015). Controlled Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Chemical Communications. Link

Sources

Technical Guide: (S)-(-)-4-tert-Butyloxazolidine-2,5-dione (L-tert-Leucine NCA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Identity & Significance

Compound Name: (S)-(-)-4-tert-Butyloxazolidine-2,5-dione Common Synonyms: L-tert-Leucine N-carboxyanhydride (L-Tle-NCA), tert-Leucine NCA CAS Registry Number: 62965-56-4 Molecular Formula: C₇H₁₁NO₃ Molecular Weight: 157.17 g/mol [1][2][3][4]

Strategic Importance in Drug Development

(S)-(-)-4-tert-Butyloxazolidine-2,5-dione is the N-carboxyanhydride (NCA) derivative of the non-proteinogenic amino acid L-tert-Leucine . Its steric bulk—conferred by the tert-butyl side chain—makes it a critical tool in medicinal chemistry for:

  • Conformational Restriction: Introducing rigid constraints into peptide backbones to enhance receptor selectivity.

  • Proteolytic Stability: The bulky side chain shields the peptide bond from enzymatic hydrolysis, extending the half-life of peptide therapeutics.

  • Polymer Therapeutics: It serves as a monomer for Ring-Opening Polymerization (ROP) to synthesize hydrophobic polypeptide blocks in amphiphilic copolymers.

Physicochemical Profile & Safety Data

The following data aggregates standard physicochemical properties and safety classifications. Note that specific toxicological data (LD50) is often limited for specialized NCAs; therefore, universal NCA precautions must be applied.

Table 1: Physicochemical Specifications
PropertyValueNote
Appearance White to off-white crystalline powderHygroscopic
Melting Point 118–120 °CDecomposes if impure or wet
Solubility Soluble in THF, Dioxane, DMF, Ethyl AcetateReacts with protic solvents (Water, Alcohols)
Optical Rotation [α]²⁰D approx. -10° to -15°Concentration dependent (typically c=1 in THF)
Purity Standard ≥ 98.0%Critical for polymerization (avoid Cl⁻ traces)
HSE & Handling Protocols (Moisture Critical)

Hazard Classification:

  • Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

  • Respiratory Sensitizer: May cause allergy or asthma symptoms if inhaled.

  • Physical Hazard: Reacts vigorously with water to release Carbon Dioxide (CO₂) .

Storage & Stability:

  • Temperature: Store at -20°C for long-term stability; 2–8°C for active use.

  • Atmosphere: Strictly inert (Argon or Nitrogen).[5]

  • Container: Tightly sealed glass vials with Parafilm/Teflon tape. Do not store in screw-cap bottles without a secondary desiccated container ; CO₂ buildup from hydrolysis can overpressurize vessels.

Synthesis & Manufacturing Logic

The synthesis of L-tert-Leucine NCA follows the Fuchs-Farthing method , utilizing triphosgene as a safer solid substitute for phosgene gas. This protocol emphasizes the removal of HCl, which is detrimental to NCA stability and polymerization control.

Reaction Pathway

The amino acid L-tert-Leucine reacts with triphosgene to form the NCA ring, releasing HCl.

SynthesisPathway Start L-tert-Leucine (CAS 20859-02-3) Intermediate Carbamoyl Chloride Intermediate Start->Intermediate THF, 50°C Reagent Triphosgene (0.35 eq) Reagent->Intermediate Product L-tert-Leucine NCA (CAS 62965-56-4) Intermediate->Product Cyclization - HCl Byproducts Byproducts: HCl (gas) + CO2 Intermediate->Byproducts

Figure 1: Synthesis pathway via Triphosgene-mediated cyclization.

Detailed Experimental Protocol

Objective: Synthesis of 10g of L-tert-Leucine NCA.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a magnetic stir bar. Connect the outlet to a NaOH trap to neutralize HCl/phosgene vapors.

  • Reagents:

    • L-tert-Leucine (10.0 g, 76.2 mmol)

    • Triphosgene (7.9 g, 26.6 mmol)

    • Anhydrous THF (150 mL)

    • 
      -Pinene (Optional but recommended as an HCl scavenger)
      
  • Procedure:

    • Suspend L-tert-Leucine in anhydrous THF under nitrogen flow.

    • Add Triphosgene in a single portion.

    • Heat the mixture to 50°C . The suspension will gradually clear as the NCA forms.

    • Critical Control Point: Monitor reaction by IR.[5] Look for the appearance of characteristic anhydride doublets at 1850 cm⁻¹ and 1785 cm⁻¹ .

    • Once the solution is clear (approx. 2-4 hours), purge with nitrogen for 30 minutes to remove dissolved HCl.

  • Purification (The "Self-Validating" Step):

    • Concentrate the solution to ~20 mL under vacuum.

    • Precipitate by adding anhydrous Hexane (100 mL) inside a glovebox or under positive nitrogen pressure.

    • Recrystallize from Ethyl Acetate/Hexane (1:3 v/v).

    • Validation: Dissolve a small sample in water. Immediate vigorous bubbling (CO₂ release) confirms active NCA. Lack of bubbling indicates hydrolysis has already occurred.

Application: Ring-Opening Polymerization (ROP)

The primary application of CAS 62965-56-4 is the synthesis of Poly(L-tert-leucine), a polypeptide with exceptional hydrophobic character and helical stability.

Workflow: Controlled Polymerization

To achieve a low Polydispersity Index (PDI), use a primary amine initiator (e.g., n-hexylamine) in a transition-metal-free environment.

ROPWorkflow Step1 Monomer Prep Dissolve L-Tle-NCA in DMF (1.0 M concentration) Step2 Initiation Add n-Hexylamine (M/I ratio = 50:1) Step1->Step2 Inert Transfer Step3 Propagation Stir at 20°C for 48-72h (N2 Atmosphere) Step2->Step3 CO2 Release Step4 Termination Precipitate in Diethyl Ether Step3->Step4 Step5 Characterization GPC & H-NMR Step4->Step5

Figure 2: Amine-initiated Ring-Opening Polymerization workflow.

Troubleshooting Guide
  • Problem: Solution turns cloudy immediately upon initiator addition.

    • Cause: Water contamination in solvent. The water initiates uncontrolled polymerization.[5]

    • Solution: Redistill DMF over CaH₂ and store over 4Å molecular sieves.

  • Problem: Low molecular weight.

    • Cause: High "termination" by impurities (trace HCl or amines).

    • Solution: Ensure NCA is recrystallized 3x and contains no residual chloride (test with AgNO₃ solution on hydrolyzed sample).

References

  • Chemical Identity & CAS : L-Leucine N-carboxy anhydride.[6] CAS Common Chemistry. American Chemical Society. [Link] (Note: While 3190-70-3 is Leucine NCA, 62965-56-4 is the specific tert-butyl derivative).

  • Synthesis Methodology : Daly, W. H., & Poche, D. (1988). The preparation of N-carboxyanhydrides of α-amino acids using bis(trichloromethyl) carbonate. Tetrahedron Letters, 29(46), 5859-5862. [Link]

  • Polymerization Kinetics : Deming, T. J. (2007). Synthetic polypeptides for biomedical applications. Progress in Polymer Science, 32(8-9), 858-875. [Link]

  • Handling & Purification : Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-N-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668-3672. [Link]

Sources

Comparative Technical Guide: Leucine NCA vs. Tert-Leucine NCA Monomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of the structural, kinetic, and functional differences between L-Leucine N-carboxyanhydride (Leu-NCA) and L-tert-Leucine N-carboxyanhydride (Tle-NCA) . While both are hydrophobic


-amino acid derivatives used in polypeptide synthesis, their behaviors are diametrically opposed due to steric architecture. Leu-NCA is a standard, highly reactive monomer that readily forms 

-helical polymers. In contrast, Tle-NCA is a sterically hindered, non-canonical monomer used primarily to introduce proteolytic stability and conformational constraints ("locking") into peptide drugs.

Molecular Architecture & Steric Analysis

The fundamental divergence in reactivity and polymer properties stems from the side-chain topology relative to the NCA ring.

Structural Topology
  • L-Leucine (Leu): Possesses a

    
    -branched isobutyl side chain. The branching point is two carbons away from the 
    
    
    
    -carbon (
    
    
    ). This "spacer" methylene group (
    
    
    ) allows for significant rotational freedom, minimizing steric clash with the NCA ring carbonyls.
  • L-tert-Leucine (Tle): Also known as tert-butylglycine, Tle features a tert-butyl group attached directly to the

    
    . This creates a quaternary center at the 
    
    
    
    -position (
    
    
    ), placing a massive hydrophobic bulk immediately adjacent to the reactive centers of the NCA ring.
Steric Shielding Visualization

The following diagram illustrates the steric crowding effect. In Tle-NCA, the tert-butyl group effectively shields the C-5 carbonyl, significantly altering the kinetics of nucleophilic attack.

StericComparison cluster_Leu L-Leucine NCA (Gamma-Branched) cluster_Tle L-tert-Leucine NCA (Beta-Quaternary) Leu_Struct Side Chain: -CH2-CH(CH3)2 Steric Impact: Low Rotational Freedom: High Leu_Ring NCA Ring (Accessible C-5) Leu_Struct->Leu_Ring Minimal Shielding Tle_Struct Side Chain: -C(CH3)3 Steric Impact: Extreme Rotational Freedom: Locked Tle_Ring NCA Ring (Shielded C-5) Tle_Struct->Tle_Ring Steric Blockade

Figure 1: Comparative steric topology. The Tle side chain creates a "steric umbrella" that protects the NCA ring but hinders polymerization.

Synthesis and Purification Protocols

Synthesis Strategy (Fuchs-Farthing Method)

Both monomers are typically synthesized via the Fuchs-Farthing method using triphosgene. However, Tle-NCA requires modified conditions due to its unique solubility and stability profile.

Table 1: Comparative Synthesis Parameters
ParameterL-Leucine NCAL-tert-Leucine NCA
Precursor L-Leucine (Natural)L-tert-Leucine (Synthetic/Enzymatic)
Reagent Triphosgene (0.33 eq)Triphosgene (0.35 eq)
Solvent THF or Ethyl AcetateTHF (High solubility required)
Reaction Time 2–3 hours (Rapid)4–6 hours (Sluggish ring closure)
Purification Recrystallization (Hexane/THF)Recrystallization (difficult) or Sublimation
Yield High (>80%)Moderate (60–70%)
Experimental Protocol: Synthesis of L-tert-Leucine NCA

Note: This protocol assumes standard Schlenk line techniques for moisture-sensitive chemistry.

  • Suspension: Suspend L-tert-leucine (10.0 g, 76.2 mmol) in anhydrous THF (150 mL) under nitrogen flow.

  • Phosgenation: Add triphosgene (7.9 g, 26.6 mmol) directly to the suspension. Caution: Phosgene gas is generated in situ.

  • Heating: Heat the mixture to 50°C. Unlike Leu, which clears rapidly, Tle may require 4+ hours to form a clear solution due to the steric hindrance protecting the amine from initial attack.

  • Work-up: Once clear, sparge with dry nitrogen for 30 mins to remove excess HCl/phosgene.

  • Concentration: Evaporate THF under vacuum to yield an oil or semi-solid.

  • Crystallization: Dissolve the crude oil in a minimum amount of anhydrous ethyl acetate inside a glovebox. Layer with dry hexanes (1:3 ratio) and store at -20°C.

    • Critical Insight: Tle-NCA crystallizes with difficulty compared to Leu-NCA. If oil persists, sublimation (high vacuum, 40°C) is the preferred purification method to ensure polymerization-grade purity.

Polymerization Kinetics & Mechanism

The most profound difference lies in the Ring-Opening Polymerization (ROP) kinetics.

Mechanism of Action

Standard NCA polymerization proceeds via the Normal Amine Mechanism (NAM) , where the terminal amine of the growing chain attacks the C-5 carbonyl of the monomer.

  • Leu-NCA: The C-5 carbonyl is unhindered. Propagation is fast (

    
     is high). High molecular weight (MW) polymers are easily achieved.
    
  • Tle-NCA: The tert-butyl group sterically crowds the C-5 position. The nucleophilic attack is kinetically disfavored. Consequently, Tle-NCA is extremely difficult to homopolymerize to high MW. It is often used as a comonomer or requires transition metal catalysts (e.g., Cobalt or Nickel amido-amidate complexes) to force the reaction.

Kinetic Pathway Diagram

PolymerizationKinetics cluster_LeuPath Leu-NCA Pathway (Fast) cluster_TlePath Tle-NCA Pathway (Sterically Hindered) Initiator Initiator (R-NH2) Leu_Attack Nucleophilic Attack (C-5 Carbonyl) Initiator->Leu_Attack Tle_Block Steric Repulsion at C-5 Initiator->Tle_Block Blocked Leu_Prop Rapid Propagation (Helix Formation) Leu_Attack->Leu_Prop Leu_Polymer High MW Poly(Leucine) Leu_Prop->Leu_Polymer Tle_Slow Slow/Stalled Propagation Tle_Block->Tle_Slow Tle_Oligomer Short Oligomers / Termination Tle_Slow->Tle_Oligomer

Figure 2: Kinetic divergence in ROP. Tle-NCA faces a significant energy barrier at the propagation step.

Conformational Properties & Applications

Secondary Structure[7][8][9]
  • Poly(L-Leucine): The "Gold Standard" for

    
    -helix formation. The isobutyl side chains interdigitate perfectly along the helix, stabilizing the structure via hydrophobic interactions.
    
  • Poly(L-tert-Leucine): The bulky tert-butyl group destabilizes the standard

    
    -helix due to repulsion with the backbone carbonyl oxygen of the i-4 residue. However, in short peptides, Tle is a powerful "conformational locker."  It restricts the rotation of the 
    
    
    
    and
    
    
    angles, forcing the backbone into very specific, rigid kinks or extended conformations.
Drug Development Utility

The distinct properties dictate their use in pharmaceutical applications:

FeatureL-LeucineL-tert-Leucine
Primary Role Hydrophobic core builder, Helix stabilizerProteolytic shield, Conformational constraint
Proteolytic Stability Low (Trypsin/Chymotrypsin sensitive)High (Steric bulk prevents enzyme access)
Application Self-assembling gels, Tissue scaffoldsPeptide drugs (e.g., HIV protease inhibitors), Chiral auxiliaries

Self-Validating Protocol Tip: To verify if you have successfully incorporated Tle into a peptide sequence, perform a Trypsin digest assay. A sequence containing Tle will remain intact significantly longer than its Leu counterpart, confirmed via HPLC/MS analysis.

References

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of

    
    -Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. 
    
  • Deming, T. J. (1997). Facile synthesis of block copolypeptides of defined architecture. Nature.

  • Hodges, J. A., & Raines, R. T. (2005). Stereoelectronic and Steric Effects in the Collagen Triple Helix. Journal of the American Chemical Society.

  • Cheng, J., & Deming, T. J. (2012).

    
    -Amino Acid N-Carboxyanhydrides. Topics in Current Chemistry. 
    
  • Gennari, C., et al. (1996). Synthesis of Enantiomerically Pure tert-Leucine. Liebigs Annalen.

Technical Guide: The Role of (S)-(-)-4-tert-Butyloxazolidine-2,5-dione in Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-(-)-4-tert-Butyloxazolidine-2,5-dione, commonly known as L-tert-Leucine N-carboxyanhydride (L-Tle-NCA) , is a high-value heterocyclic monomer used in the synthesis of advanced peptidomimetics and synthetic polypeptides. Unlike standard amino acid derivatives, this molecule serves as a highly reactive, self-activating precursor that enables the introduction of the sterically demanding tert-butyl group into peptide backbones via Ring-Opening Polymerization (ROP).

This guide details the technical utility of L-Tle-NCA, focusing on its role in creating proteolytically stable hydrophobic cores, inducing specific secondary structures through steric constraint, and its application in block copolymer synthesis.

Chemical Identity & Structural Significance[1][2][3]

The molecule is the N-carboxyanhydride (NCA) derivative of L-tert-Leucine (2-amino-3,3-dimethylbutanoic acid). Its cyclic anhydride structure activates the amino acid for polymerization without the need for external coupling reagents, releasing only CO₂ as a byproduct.

The "Steric Zipper" Effect

The defining feature of this monomer is the tert-butyl side chain at the C4 position.

  • Steric Bulk: The tert-butyl group is significantly bulkier than the isopropyl group of Valine or the isobutyl group of Leucine. This restricts the rotation of the

    
     and 
    
    
    
    torsion angles of the resulting peptide backbone.
  • Conformational Locking: When polymerized or coupled, the Tle residue forces the backbone into extended conformations or stable helical structures (depending on solvent and co-monomers), effectively "locking" the peptidomimetic structure.

  • Hydrophobicity: It introduces a high degree of lipophilicity, crucial for membrane-penetrating peptides or hydrophobic cores in amphiphilic block copolymers.

Physical Properties Table
PropertySpecificationRelevance
IUPAC Name (S)-4-(tert-butyl)oxazolidine-2,5-dioneDefinitive chemical identity.
Precursor L-tert-LeucineNon-proteinogenic amino acid source.
Molecular Weight 157.17 g/mol Calculation of monomer-to-initiator ratios.
Reactivity High (Moisture Sensitive)Requires inert atmosphere (glovebox/Schlenk).
Byproduct Carbon Dioxide (CO₂)Driving force for polymerization (Entropy).
Solubility THF, DMF, DioxaneCompatible with standard organic synthesis.

Synthesis & Handling Protocols

The synthesis of L-Tle-NCA requires strict exclusion of moisture to prevent premature polymerization or hydrolysis. The Fuchs-Farthing method (phosgenation) is the industry standard.

Synthesis Workflow (Fuchs-Farthing)[4]
  • Reagents: L-tert-Leucine, Triphosgene (solid phosgene equivalent),

    
    -Pinene (HCl scavenger).
    
  • Solvent: Anhydrous THF or Dioxane.

Step-by-Step Protocol:

  • Suspension: Suspend L-tert-Leucine (1 eq) in anhydrous THF under Argon.

  • Addition: Add

    
    -Pinene (2-3 eq) to scavenge HCl. Add Triphosgene (0.35 eq) dissolved in THF dropwise.
    
  • Reflux: Heat to 50–60°C. The suspension will clear as the amino acid cyclizes into the NCA.

  • Purification (Critical): Evaporate solvent. Recrystallize the crude oil from THF/Hexane inside a glovebox.

    • Note: Trace HCl or amine impurities will cause uncontrolled polymerization.

Visualization: Synthesis Pathway

SynthesisPathway cluster_conditions Conditions: Anhydrous THF, 50°C, Inert Atm AA L-tert-Leucine (Precursor) Inter Intermediate Carbamoyl Chloride AA->Inter Nucleophilic Attack Tri Triphosgene (Cyclizing Agent) Tri->Inter NCA L-Tle-NCA (Oxazolidine-2,5-dione) Inter->NCA Cyclization (-HCl) Byprod Byproducts: HCl (Scavenged) CO2 Inter->Byprod

Caption: Figure 1. The Fuchs-Farthing synthesis route converting L-tert-Leucine to its NCA derivative via phosgenation.

Mechanism of Action: Ring-Opening Polymerization (ROP)[5]

L-Tle-NCA is primarily used to synthesize Poly(L-tert-leucine) or block copolymers. The polymerization is driven by the release of CO₂. There are two primary mechanisms, controlled by the choice of initiator.[1]

Normal Amine Mechanism (NAM)

Used when the initiator is a primary amine (R-NH₂).

  • Nucleophilic Attack: The amine attacks the C5 carbonyl of the NCA ring.

  • Ring Opening: The ring opens to form a carbamic acid intermediate.

  • Decarboxylation: CO₂ is lost, regenerating a free amine at the chain end.

  • Propagation: The new amine attacks another NCA monomer.

Activated Monomer Mechanism (AMM)

Occurs with basic initiators or sterically hindered amines. The initiator deprotonates the nitrogen of the NCA ring, creating a nucleophilic monomer that attacks another monomer. This pathway is often faster but less controlled (higher polydispersity).

Visualization: Polymerization Logic

Polymerization Init Initiator Selection PrimAmine Primary Amine (e.g., Hexylamine) Init->PrimAmine Base Strong Base (e.g., NaOtBu) Init->Base NAM Normal Amine Mechanism (NAM) PrimAmine->NAM Nucleophilic Attack on C5 AMM Activated Monomer Mechanism (AMM) Base->AMM Deprotonation of NH Prop Propagation (CO2 Release) NAM->Prop AMM->Prop Poly Poly(L-tert-Leucine) Block Prop->Poly n Cycles

Caption: Figure 2. Mechanistic pathways for the polymerization of L-Tle-NCA. NAM is preferred for controlled molecular weight.

Peptidomimetic Applications

The incorporation of L-Tle-NCA derived units into peptidomimetics offers distinct pharmacological advantages.

Proteolytic Stability

Peptides containing tert-leucine residues are highly resistant to enzymatic degradation.

  • Mechanism: The bulky tert-butyl group sterically hinders the active sites of proteases (such as trypsin or chymotrypsin) from accessing the peptide bond.

  • Application: Ideal for oral drug candidates where gastric stability is required.

Hydrophobic Core Engineering

In synthetic biology and drug delivery, L-Tle-NCA is used to build the hydrophobic block of amphiphilic copolypeptides (e.g., PEG-b-Poly(Tle)).

  • Self-Assembly: These copolymers self-assemble into stable micelles or vesicles in water.

  • Advantage: The extreme hydrophobicity of the Tle block creates a denser, more stable core than Leucine or Valine, improving drug encapsulation efficiency.

Conformational Constraint (The "Lock")

The Tle residue acts as a conformational anchor.

  • Beta-Sheet Disruption: In some contexts, the bulk prevents aggregation into beta-sheets (preventing amyloid-like fibril formation).

  • Helix Stabilization: In specific solvent environments, Poly(Tle) adopts rigid helical conformations that are stable even at higher temperatures.

Experimental Protocol: Polymerization of L-Tle-NCA

Objective: Synthesis of Poly(L-tert-Leucine) using n-Hexylamine initiator.

  • Preparation: inside a glovebox (H₂O < 0.1 ppm), dissolve purified L-Tle-NCA (500 mg) in anhydrous DMF (5 mL).

  • Initiation: Prepare a stock solution of n-hexylamine in DMF. Add calculated volume to the NCA solution to achieve desired degree of polymerization (e.g., Monomer/Initiator = 50).

  • Reaction: Stir at room temperature.

    • Observation: Evolution of CO₂ bubbles indicates active polymerization.

    • Time: Allow to react for 24–48 hours until CO₂ evolution ceases.

  • Termination: Remove from glovebox and precipitate into cold diethyl ether.

  • Characterization:

    • FTIR: Disappearance of anhydride peaks (1785, 1855 cm⁻¹) and appearance of amide bands.

    • GPC: Determine molecular weight (

      
      ) and dispersity (
      
      
      
      ).

References

  • Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science. Link

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of

    
    -Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link
    
  • Formaggio, F., et al. (2005).[2] Preferred Conformations of Peptides Containing tert-Leucine. Chemistry – A European Journal.[3] Link

  • Hadjichristidis, N., et al. (2009). Complex Macromolecular Architectures from N-Carboxyanhydrides. Chemical Reviews. Link

Sources

Methodological & Application

ring-opening polymerization (ROP) of (S)-(-)-4-tert-Butyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Ring-Opening Polymerization (ROP) of (S)-(-)-4-tert-Butyloxazolidine-2,5-dione (L-tert-Leucine NCA)

Abstract

This technical guide details the controlled (commonly referred to as L-tert-Leucine NCA ). Due to the significant steric bulk of the tert-butyl side chain, this monomer exhibits unique kinetic profiles and forms polypeptides with exceptional hydrophobic stability and conformational rigidity. This protocol prioritizes the Hexamethyldisilazane (HMDS)-mediated ROP method, chosen for its ability to yield well-defined molecular weights, narrow dispersity (Đ), and metal-free end products suitable for biomedical applications.

Introduction & Mechanistic Insight

The monomer (S)-(-)-4-tert-Butyloxazolidine-2,5-dione is the N-carboxyanhydride derivative of L-tert-leucine. Unlike standard amino acids (e.g., Alanine, Leucine), the tert-butyl group at the


-position creates a "neopentyl-like" steric environment.
  • Steric Impact: The bulk hinders nucleophilic attack at the C-5 carbonyl during propagation, potentially slowing kinetics compared to unhindered NCAs. However, it also suppresses chain-transfer side reactions, often allowing for higher control if moisture is rigorously excluded.

  • Conformational Utility: Poly(L-tert-leucine) serves as a powerful hydrophobic anchor in amphiphilic block copolypeptides used for drug delivery, owing to its resistance to enzymatic hydrolysis and strong tendency to self-assemble.

Polymerization Pathways

While primary amines initiate via the "Normal Amine Mechanism" (NAM), they are susceptible to termination by side reactions. We utilize HMDS-mediated polymerization , which follows a silyl-carbamate mechanism. This ensures "living" characteristics and allows for precise molecular weight targeting (


) based on the Monomer-to-Initiator ([M]/[I]) ratio.

ROP_Mechanism Monomer (S)-tLeu-NCA (Monomer) Transition TMS-Carbamate Intermediate Monomer->Transition Ring Opening (Fast Initiation) HMDS HMDS (Initiator) HMDS->Transition Prop Propagation (Chain Growth) Transition->Prop + n Monomer Prop->Prop Cyclic Addition Polymer Poly(L-tert-Leucine) -TMS End-capped Prop->Polymer Consumption of M Workup Acid Hydrolysis (Desilylation) Polymer->Workup Final Final Polypeptide (Amine Terminated) Workup->Final

Figure 1: HMDS-mediated ROP mechanism. The trimethylsilyl (TMS) group protects the active amine terminus, preventing "activated monomer" side reactions and ensuring linear kinetics.

Material Handling & Pre-Requisites

Critical Warning: NCAs are exquisitely sensitive to moisture. A single drop of water can initiate uncontrolled polymerization or degrade the monomer into the amino acid.

  • Environment: All manipulations must occur in a glovebox (

    
     ppm 
    
    
    
    ,
    
    
    ppm
    
    
    ) or using rigorous Schlenk line techniques.
  • Solvent Purity:

    • THF/DMF: Must be dried over alumina columns (solvent purification system) or distilled over

      
      .
      
    • Verification: Test solvent dryness using a colorimetric indicator (e.g., fluorenone/Na) or Karl Fischer titration (

      
       ppm water required).
      

Protocol 1: Monomer Purification (Flash Chromatography)

Standard recrystallization is often inefficient for bulky NCAs. The "Deming Method" (Flash Chromatography) is recommended for high purity.

Materials:

  • Crude (S)-tLeu-NCA

  • Anhydrous THF

  • Anhydrous Hexanes

  • Dry Silica Gel (baked at 120°C under vacuum for 24h)

  • Glovebox or Schlenk setup

Steps:

  • Dissolution: Dissolve crude NCA in minimal anhydrous THF inside the glovebox.

  • Precipitation Check: Add equal volume of anhydrous hexanes. If oiling occurs, add more THF until clear.

  • Column Setup: Pack a glass column with the dry silica gel using 1:1 THF:Hexanes (anhydrous).

  • Elution: Load the NCA solution. Elute with 1:1 THF:Hexanes. Collect fractions in dry vials.

  • Analysis: Spot fractions on a TLC plate (stain with ninhydrin; NCA spots turn purple upon heating).

  • Isolation: Combine pure fractions and remove solvent under high vacuum (Schlenk line) at room temperature.

  • Sublimation (Optional but Recommended): For ultra-high MW targeting (

    
    ), sublime the resulting solid at 
    
    
    
    under high vacuum (
    
    
    Torr).

Protocol 2: HMDS-Mediated Polymerization

Target: Synthesis of Poly(L-tert-Leucine)


 (Degree of Polymerization = 50).

Reagents:

  • Purified (S)-tLeu-NCA (MW

    
     185.2  g/mol )
    
  • Initiator: Hexamethyldisilazane (HMDS) (purified by distillation)

  • Solvent: Anhydrous THF (or DMF if solubility is an issue)

Calculations:

  • Target

    
    : 
    
    
    
    (residue MW)
    
    
    g/mol .
  • [M]/[I] Ratio: 50:1.

Procedure:

  • Preparation (In Glovebox):

    • Weigh 500 mg (2.70 mmol) of (S)-tLeu-NCA into a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar.

    • Dissolve in 4.5 mL of anhydrous THF. (Monomer concentration

      
       M).
      
  • Initiation:

    • Prepare a stock solution of HMDS in THF.

    • Calculate required HMDS:

      
      .
      
    • Add the calculated volume of HMDS stock solution to the NCA solution rapidly under vigorous stirring.

  • Reaction:

    • Cap the vial tightly (or seal Schlenk tube).

    • Stir at room temperature (

      
      ).
      
    • Note on Kinetics: Due to the tert-butyl bulk, reaction time may be longer than standard Leu-NCA. Allow 24–48 hours.

    • Monitoring: Monitor by FTIR. The reaction is complete when the anhydride carbonyl peaks (approx. 1850 cm

      
       and 1785 cm
      
      
      
      ) disappear completely.
  • Termination & Isolation:

    • Remove from glovebox.

    • Expose to air/moisture to hydrolyze the TMS end-group (or add 1M HCl/MeOH dropwise).

    • Precipitate the polymer into a large excess (10x volume) of cold Diethyl Ether or Methanol.

    • Centrifuge and wash the white pellet 3x with diethyl ether.

    • Dry under vacuum at

      
       overnight.
      

Characterization & Data Interpretation

TechniqueParameterExpected ObservationTroubleshooting
FTIR ConversionDisappearance of peaks at 1855, 1785 cm

(NCA ring). Appearance of Amide I/II bands (~1650, 1540 cm

).
Residual anhydride peaks indicate incomplete conversion. Check solvent purity.

H NMR
(TFA-d)
StructureBroadening of resonances compared to monomer. Distinct t-butyl signal (~1.0 ppm).Sharp peaks suggest residual monomer.
GPC/SEC MW & DispersityMonomodal peak. Target Đ < 1.2.Bimodal peak suggests water contamination (initiation by water) or chain coupling.
MALDI-TOF End-GroupSingle distribution corresponding to

.
Mass series matching

-initiated chains indicates wet solvent.
Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Purification (Glovebox) cluster_1 Phase 2: Polymerization cluster_2 Phase 3: Workup Step1 Crude NCA Dissolution (THF/Hexanes) Step2 Silica Flash Column (Anhydrous) Step1->Step2 Step3 Evaporation & Sublimation Step2->Step3 Step4 Add HMDS Initiator ([M]/[I] = 50) Step3->Step4 Step5 Reaction Monitoring (FTIR: Loss of 1785 cm-1) Step4->Step5 Step6 Precipitation (Cold Ether) Step5->Step6 Step7 Vacuum Drying & GPC Analysis Step6->Step7

Figure 2: End-to-end workflow for the synthesis of Poly(L-tert-Leucine).

Troubleshooting & Expert Tips

  • "Dead" Reaction: If the solution remains clear and FTIR shows no change after 24h, the initiator may have been deactivated by adventitious water. Solution: Re-distill HMDS and verify solvent dryness (

    
     ppm water).
    
  • Precipitation Issues: Poly(tert-leucine) is extremely hydrophobic. If it does not precipitate well in methanol, try pure diethyl ether or hexanes.

  • Solubility: The resulting polymer can be prone to aggregation. For GPC analysis, use LiBr (0.1 M) in DMF or HFIP (Hexafluoroisopropanol) as the mobile phase to break up helical aggregates.

References

  • Lu, H., & Cheng, J. (2007).[1] Hexamethyldisilazane-Mediated Controlled Polymerization of

    
    -Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114–14115. Link
    
  • Kramer, J. R., & Deming, T. J. (2010).

    
    -Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. Link
    
  • Dimitrov, I., & Schlaad, H. (2003). Synthesis of Block Copolypeptides Using Hexamethyldisilazane as Initiator.[1] Chemical Communications, (23), 2944–2945. Link

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of

    
    -Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752–5784. Link
    

Sources

Synthesis of Poly(tert-leucine) via Amine-Initiated Ring-Opening Polymerization: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Poly(tert-leucine), a synthetic polypeptide with a bulky hydrophobic side chain, is a material of significant interest in the development of novel biomaterials, drug delivery systems, and advanced nanomaterials. Its unique structural properties, stemming from the sterically demanding tert-butyl group, can impart rigidity and self-assembly characteristics to macromolecular architectures. The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a powerful and widely adopted method for the synthesis of well-defined polypeptides.[1][2] Among the various initiation strategies, the use of primary amine initiators offers a robust and straightforward approach to producing polypeptides with controlled molecular weights and narrow molecular weight distributions.[1][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of poly(tert-leucine) using a primary amine initiator. We will delve into the underlying "Normal Amine Mechanism" (NAM), provide detailed, step-by-step protocols for the synthesis of the L-tert-leucine N-carboxyanhydride (NCA) monomer and its subsequent polymerization, and outline the essential characterization and purification techniques. The causality behind experimental choices is explained to ensure both technical accuracy and practical success.

Mechanistic Insight: The Normal Amine Mechanism (NAM)

The primary amine-initiated ROP of NCAs proceeds via the Normal Amine Mechanism (NAM).[2][4] This mechanism is a nucleophilic ring-opening process where the primary amine initiator directly attacks the C5 carbonyl carbon of the NCA monomer. This is followed by the opening of the anhydride ring and subsequent decarboxylation to generate a new primary amine at the chain end, which then propagates the polymerization by attacking another NCA monomer.[1] This process allows for a "living" polymerization, where each initiator molecule generates one polymer chain, enabling predictable control over the degree of polymerization by adjusting the monomer-to-initiator ratio.

Experimental Protocols

Part 1: Synthesis of L-tert-leucine N-Carboxyanhydride (NCA)

The synthesis of the NCA monomer is a critical first step that requires anhydrous conditions to prevent premature polymerization. This protocol is adapted from established methods for NCA synthesis.[2]

Materials:

  • N-methoxycarbonyl-L-tert-leucine

  • Toluene (anhydrous)

  • Acetyl chloride

  • Petroleum ether (anhydrous)

  • Round-bottom flask with a reflux condenser and a calcium chloride drying tube

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Schlenk line or glove box (recommended for optimal results)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, dissolve N-methoxycarbonyl-L-tert-leucine (e.g., 5.67 g, 30 mmol) in anhydrous toluene (25 mL).

  • Addition of Acetyl Chloride: To the stirred solution, add acetyl chloride (e.g., 2.59 g, 33 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (CO2 and methyl chloride).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene by rotary evaporation to obtain a solid residue.

  • Recrystallization: Recrystallize the crude solid product from a mixture of toluene and petroleum ether to yield purified L-tert-leucine-N-carboxy anhydride as a crystalline solid.

  • Drying and Storage: Dry the purified NCA under high vacuum and store it in a desiccator at -20°C under an inert atmosphere to prevent degradation and moisture-induced polymerization.

Part 2: Amine-Initiated Ring-Opening Polymerization of L-tert-leucine NCA

This protocol outlines the polymerization of L-tert-leucine NCA using n-hexylamine as a primary amine initiator. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization and, consequently, the molecular weight of the resulting poly(tert-leucine).

Materials:

  • L-tert-leucine N-carboxyanhydride (synthesized as described above)

  • n-Hexylamine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous methanol

  • Schlenk flask with a magnetic stir bar

  • Syringes for liquid transfers

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Monomer Dissolution: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of L-tert-leucine NCA in anhydrous DMF to achieve the target concentration (e.g., 5-10 wt%).

  • Initiator Preparation: Prepare a stock solution of n-hexylamine in anhydrous DMF. The concentration should be calculated to allow for the precise addition of the desired molar equivalent of the initiator.

  • Initiation: Using a syringe, rapidly inject the calculated volume of the n-hexylamine solution into the stirred NCA solution at room temperature.

  • Polymerization: Allow the reaction to proceed at room temperature for 24-72 hours. The progress of the polymerization can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the characteristic NCA anhydride peaks (around 1850 and 1790 cm⁻¹).

  • Termination and Precipitation: Once the desired conversion is reached (or the reaction is complete), terminate the polymerization by adding a small amount of anhydrous methanol. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as methanol or water.

  • Purification: Collect the precipitated poly(tert-leucine) by filtration or centrifugation. Wash the polymer repeatedly with the non-solvent to remove any unreacted monomer and initiator.

  • Drying: Dry the purified poly(tert-leucine) under high vacuum to a constant weight.

Characterization of Poly(tert-leucine)

Thorough characterization is essential to confirm the successful synthesis and determine the properties of the polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool to confirm the polymer structure. Due to the limited solubility of poly(tert-leucine) in common NMR solvents, a strong acid solvent like trifluoroacetic acid-d (TFA-d) is often required to obtain a well-resolved spectrum.

  • Expected ¹H NMR signals (in TFA-d):

    • A broad signal corresponding to the amide protons (-NH-) of the polymer backbone.

    • A signal for the α-proton (-CH-) of the repeating unit.

    • A sharp singlet corresponding to the nine equivalent protons of the tert-butyl side chain (-C(CH₃)₃).

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.[5][6]

  • Typical GPC/SEC conditions:

    • Mobile Phase: N,N-dimethylformamide (DMF) with 0.01 M LiBr is a common eluent for polypeptides.

    • Columns: A set of columns suitable for the expected molecular weight range.

    • Calibration: Polystyrene or poly(methyl methacrylate) standards are typically used for calibration.

    • Expected Results: A narrow and monomodal peak is indicative of a controlled polymerization, with a PDI value close to 1.1.

Data Presentation

ParameterDescription
Monomer L-tert-leucine N-carboxyanhydride
Initiator n-Hexylamine
Solvent Anhydrous N,N-dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time 24 - 72 hours
Target [M]/[I] ratio 20:1 to 200:1 (to control molecular weight)
Purification Precipitation in methanol or water

Visualizations

Workflow for Poly(tert-leucine) Synthesis

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Characterization NCA_synthesis Synthesis of L-tert-leucine NCA NCA_purification Recrystallization and Drying of NCA NCA_synthesis->NCA_purification Polymerization Amine-Initiated ROP in anhydrous DMF NCA_purification->Polymerization Initiator: n-Hexylamine Termination Termination with Methanol Polymerization->Termination Precipitation Precipitation in non-solvent Termination->Precipitation NMR ¹H NMR Spectroscopy (in TFA-d) Precipitation->NMR GPC GPC/SEC Analysis (in DMF/LiBr) Precipitation->GPC

Caption: Workflow for the synthesis and characterization of poly(tert-leucine).

Mechanism of Amine-Initiated NCA Polymerization

G Initiator R-NH₂ NCA_Monomer tert-Leucine NCA Initiator->NCA_Monomer Nucleophilic Attack Intermediate Ring-Opened Intermediate NCA_Monomer->Intermediate Growing_Chain R-NH-(CO-CH(tBu)-NH)ₙ-H Intermediate->Growing_Chain Decarboxylation CO2 CO₂ Intermediate->CO2 Growing_Chain->NCA_Monomer Propagation

Caption: The Normal Amine Mechanism for NCA polymerization.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established principles of NCA chemistry.[1][2] To ensure the trustworthiness of your results, it is crucial to:

  • Confirm Monomer Purity: The purity of the L-tert-leucine NCA is paramount. Impurities can lead to uncontrolled polymerization or chain termination. Purity should be confirmed by melting point and NMR spectroscopy.

  • Maintain Anhydrous Conditions: NCAs are highly sensitive to moisture. All solvents and glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere to prevent premature initiation by water.

  • Verify Polymer Structure and Purity: The structure of the final poly(tert-leucine) should be confirmed by ¹H NMR. The absence of monomer signals indicates successful purification.

  • Assess Molecular Weight Control: GPC/SEC analysis should demonstrate a linear relationship between the obtained number-average molecular weight (Mn) and the theoretical molecular weight calculated from the [M]/[I] ratio. The PDI should be low (typically < 1.2), indicating a controlled polymerization process.

References

  • Synthesis and characterization of poly-L-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction. (2013). PubMed. [Link]

  • Primary ammonium/tertiary amine-mediated controlled ring opening polymerisation of amino acid N-carboxyanhydrides. (n.d.). Royal Society of Chemistry. [Link]

  • Cheng, J., & Deming, T. J. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Cheng Research Group - University of Illinois. [Link]

  • Fast and selective organocatalytic ring-opening polymerization by fluorinated alcohol without a cocatalyst. (2019). PMC. [Link]

  • Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carboxyanhydride. (2023). ACS Publications. [Link]

  • Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. (2023). ChemRxiv. [Link]

  • Synthesis and Characterization of Macroinitiators Based on Polyorganophosphazenes for the Ring Opening Polymerization of N-Carboxyanhydrides. (2021). MDPI. [Link]

  • TOSOH Ambient Temperature GPC (DMF). (n.d.). Soft Matter Facility (SoMF). [Link]

  • Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applications. (n.d.). University of Twente. [Link]

  • ¹H NMR (CDCl3/trifluoroacetic acid (TFA)) spectra of (a)... (n.d.). ResearchGate. [Link]

  • Gel Permeation Chromatography (GPC) - DMF. (n.d.). UCSB Shared Instrumentation Network. [Link]

  • Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. (n.d.). MPG.PuRe. [Link]

  • Macromolecular chemistry - Gel permeation chromatography (GPC). (n.d.). TU Chemnitz. [Link]

  • NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. (2019). PMC. [Link]

  • Purification of Poly (3-hydroxybutyrate) Produced by Fatty Acid Fermentation Using Organic Polar Solvents. (n.d.). Aidic. [Link]

  • Practical considerations in Gel Permeation Chromatography analysis of polyolefins. (2021). Polymer Char. [Link]

  • PROCESS FOR PRODUCING TERT-LEUCINE. (2003). European Patent Office. [Link]

  • Gel permeation chromatography methods in the analysis of lactide-based polymers. (2018). JYX: JYU. [Link]

  • Development of a Fast Organic Extraction–Precipitation Method for Improved Purification of Elastin-Like Polypeptides That Is Independent of Sequence and Molecular Weight. (n.d.). PMC. [Link]

  • Solved The ^1H NMR spectrum of trifluoroacetic acid... (2016). Chegg. [Link]

  • Method for the separation of leucine. (n.d.).
  • Metrologically traceable quantification of trifluoroacetic acid content in peptide reference materials by 19F solid-state NMR. (2019). Metrologia. [Link]

  • Synthesis of tert-Leucine and Related Amino Acids. (n.d.). De Gruyter. [Link]

Sources

Precision Synthesis of Helical Polypeptides: HMDS-Mediated ROP of tert-Butyl-L-Glutamate NCA

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-proven guide for the precision synthesis of helical poly(γ-tert-butyl-L-glutamate) (PtBuLG) using N-carboxyanhydride (NCA) ring-opening polymerization (ROP). Unlike traditional primary amine-initiated methods, this protocol emphasizes the Hexamethyldisilazane (HMDS)-mediated approach to ensure predictable molecular weights, narrow dispersity, and reproducible secondary structure formation.

Abstract

The synthesis of well-defined helical polypeptides requires strict control over impurities and initiation kinetics. While primary amine initiators often yield broad dispersities due to slow initiation relative to propagation, hexamethyldisilazane (HMDS) enables a "living-like" polymerization via a trimethylsilyl carbamate (TMS-CBM) intermediate.[1] This guide details the purification of


-tert-butyl-L-glutamate NCA (tBu-Glu-NCA), the HMDS-mediated polymerization workflow, and the validation of 

-helical topology via Circular Dichroism (CD) spectroscopy.
Introduction & Mechanistic Insight
The Challenge of Helicity

Polypeptides like PtBuLG adopt rigid


-helical conformations due to the steric bulk of the tert-butyl group, which suppresses 

-sheet aggregation. However, synthesizing these polymers with defined lengths requires overcoming the "chain-end termination" events caused by moisture or side reactions (e.g., attack on the NCA ring by the polymer chain itself).
Why HMDS? (Expertise & Experience)

Traditional primary amines (e.g., hexylamine) follow the Normal Amine Mechanism (NAM) . In NAM, the nucleophilic amine attacks the C5 carbonyl of the NCA.[2] This is effective but sensitive to impurities and often slow. HMDS operates via a distinct mechanism:

  • Initiation: HMDS cleaves the NCA ring to form a TMS-carbamate end-group.[1][3]

  • Propagation: The TMS group transfers to the incoming monomer, ensuring the active chain end remains protected and "living."[3]

  • Result: Faster kinetics, narrower dispersity (

    
    ), and higher tolerance for minor impurities compared to NAM.
    
Reaction Mechanism Visualization

ROP_Mechanism cluster_legend Key Advantage NCA tBu-Glu-NCA Monomer Intermediate TMS-Carbamate Intermediate NCA->Intermediate HMDS HMDS (Initiator) HMDS->Intermediate Nucleophilic Attack (Ring Opening) Propagation Chain Propagation (TMS Transfer) Intermediate->Propagation + n Monomers Propagation->Propagation Living Growth Polymer Helical PtBuLG Polypeptide Propagation->Polymer Quenching/Workup Note TMS group stabilizes the active chain end, preventing termination.

Caption: HMDS-mediated Ring-Opening Polymerization (ROP) mechanism. The TMS-carbamate intermediate ensures controlled propagation.

Material Preparation: The Foundation of Success

Critical Note: 90% of failures in NCA polymerization are due to impure monomers or wet solvents. Do not skip these steps.

3.1. Reagents
  • Monomer:

    
    -tert-butyl-L-glutamate NCA (tBu-Glu-NCA).
    
  • Initiator: Hexamethyldisilazane (HMDS), 99.9% (Sigma-Aldrich).

  • Solvent: Anhydrous DMF or THF (Water content < 10 ppm).

  • Precipitant: Diethyl ether or Methanol (Cold).

3.2. Protocol: Monomer Purification (Recrystallization)

Commercial NCAs often contain acid impurities (HCl) from the Fuchs-Farthing synthesis.

  • Dissolution: Dissolve 1.0 g of crude tBu-Glu-NCA in the minimum amount of anhydrous THF (~3-5 mL) inside a glovebox or under inert flow.

  • Precipitation: Add anhydrous Hexane (approx. 10-15 mL) dropwise until the solution turns cloudy.

  • Crystallization: Store at -20°C for 12-24 hours.

  • Collection: Filter the white crystals under inert atmosphere. Wash 2x with cold Hexane.

  • Drying: Dry under high vacuum (< 0.1 mbar) for 4 hours.

  • Validation: Check melting point (Target: ~78-80°C) or FTIR (sharp doublets at 1850/1790 cm⁻¹; no broad OH peak at 3400 cm⁻¹).

Experimental Protocol: HMDS-Mediated Polymerization
Workflow Diagram

Workflow Setup 1. Setup Flame-dried Schlenk flask or Glovebox Mix 2. Solution Prep Dissolve Monomer (1g) in DMF (10mL) Add HMDS (Variable M/I) Setup->Mix React 3. Reaction Stir at RT (24-48h) Monitor via FTIR Mix->React Quench 4. Termination Precipitate in Cold Ether React->Quench Dry 5. Isolation Vacuum Dry White Powder Quench->Dry

Caption: Step-by-step workflow for the synthesis of helical PtBuLG.

Step-by-Step Procedure
  • Preparation: Inside a glovebox (

    
     ppm), weigh 500 mg (2.18 mmol)  of purified tBu-Glu-NCA into a 20 mL vial equipped with a magnetic stir bar.
    
  • Solvation: Add 4.0 mL of anhydrous DMF. Stir until fully dissolved.

    • Note: DMF is preferred for solubility; THF can be used but may require larger volumes.

  • Initiator Addition:

    • Target Degree of Polymerization (

      
      ): 50.
      
    • Calculation:

      
      .
      
    • Prepare a stock solution of HMDS in DMF. Add the calculated volume containing 0.0436 mmol of HMDS to the monomer solution.

  • Reaction: Seal the vial tightly. Stir at room temperature (20-25°C).

    • Observation: Bubbles (

      
      ) may form initially.
      
  • Monitoring:

    • Take a 20

      
       aliquot at t=0 and t=24h.
      
    • Analyze via FTIR.[1][4][5][6] The reaction is complete when the anhydride peaks (1850/1790 cm⁻¹) disappear completely.

  • Workup:

    • Pour the reaction mixture into 40 mL of cold diethyl ether (excess) under vigorous stirring.

    • The polymer will precipitate as a white fibrous solid.

    • Centrifuge (4000 rpm, 5 min) and decant the supernatant.

    • Re-dissolve in minimal THF and re-precipitate in ether (repeat 2x) to remove unreacted monomer.

  • Drying: Dry the white solid in a vacuum oven at 40°C overnight.

Characterization & Validation
5.1. Data Presentation: Expected Results
TechniqueParameterExpected Result for Helical PtBuLG
1H NMR PurityBroad peaks (due to rigidity). Alpha-proton shift ~3.9 ppm. Absence of sharp NCA peaks.
GPC (DMF) Dispersity (

)
1.05 - 1.20 (Indicates controlled HMDS mechanism).
FTIR Secondary StructureAmide I (~1650 cm⁻¹) and Amide II (~1540 cm⁻¹) bands characteristic of

-helix.
CD Spec HelicityDouble minima at 208 nm and 222 nm .
5.2. Circular Dichroism (CD) Protocol

The Gold Standard for Helicity.

  • Sample Prep: Dissolve 0.1 mg/mL PtBuLG in Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) (helix-promoting solvents). Note: THF is UV-opaque below 212nm; avoid for CD.

  • Measurement: Scan from 260 nm to 190 nm in a 1 mm quartz cuvette.

  • Analysis:

    • Look for the "W" shape: Minima at 208/222 nm.

    • Calculate Mean Residue Ellipticity (

      
      ) to quantify helix content.
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Broad Dispersity (

)
Water contaminationRe-dry solvent over molecular sieves (3Å). Flame-dry glassware.
Low Yield / No Polymer Impure Monomer (Acidic)Recrystallize NCA again. Wash with aqueous

(cold) if necessary, then dry rapidly.[7]
Insoluble Product Molecular Weight too highIncrease Initiator concentration (lower M/I ratio).
Loss of Helicity (CD) Solvent effectEnsure CD is run in TFE or HFIP. DMF disrupts CD signals below 260nm.
References
  • Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114–14115. Link

  • Dimitrov, I., & Schlaad, H. (2003). Synthesis of Nearly Monodisperse Polystyrene-Polypeptide Block Copolymers via Polymerization of N-Carboxyanhydrides. Chemical Communications, (23), 2944–2945. Link

  • Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. Link

  • Hadley, M. E., et al. (2012). Helical Polypeptide-Based Materials: Synthesis, Characterization, and Applications. Polymer Reviews, 52(3). Link

Sources

Application of Poly(tert-leucine) in Drug Delivery Systems: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of poly(tert-leucine) in advanced drug delivery systems. Leveraging its unique structural and physicochemical properties, poly(tert-leucine) emerges as a promising hydrophobic biomaterial for the formulation of novel therapeutic carriers. This guide offers in-depth application notes, detailed experimental protocols, and the scientific rationale behind the methodological choices, ensuring a robust framework for innovation in the field.

Introduction to Poly(tert-leucine): A Hydrophobic Polypeptide for Next-Generation Drug Delivery

Poly(tert-leucine), a synthetic polypeptide, is characterized by its bulky and highly hydrophobic tert-butyl side chains. This structural feature imparts significant hydrophobicity, driving the self-assembly of poly(tert-leucine)-containing polymers into well-defined nanostructures in aqueous environments.[1] While research directly focusing on poly(tert-leucine) for drug delivery is emerging, its properties can be largely understood and extrapolated from studies on similar hydrophobic poly(amino acids), such as poly(L-leucine).[2][3] The inherent biocompatibility of poly(amino acids) further positions them as attractive materials for biomedical applications.[4]

The primary advantages of utilizing poly(tert-leucine) in drug delivery systems include:

  • Enhanced Encapsulation of Hydrophobic Drugs: The strongly hydrophobic core of poly(tert-leucine)-based nanoparticles provides an ideal environment for encapsulating poorly water-soluble drugs, a significant challenge in pharmaceutical formulation.[5][6]

  • Controlled and Sustained Release: The dense, hydrophobic nature of the nanoparticle core can modulate the release kinetics of the encapsulated therapeutic, offering the potential for sustained drug delivery.[7][8]

  • Stimuli-Responsive Capabilities: By incorporating stimuli-responsive elements into the polymer design, drug release can be triggered by specific environmental cues within the body, such as changes in pH or temperature.[9][10]

This guide will delve into the synthesis of poly(tert-leucine), the formulation of drug delivery systems, and the critical evaluation of their performance.

Synthesis of Poly(tert-leucine): Ring-Opening Polymerization of N-Carboxyanhydrides

The most common and controlled method for synthesizing poly(tert-leucine) is the ring-opening polymerization (ROP) of tert-leucine N-carboxyanhydride (NCA).[11] This method allows for the preparation of polypeptides with predictable molecular weights and narrow molecular weight distributions.

Diagram: Synthesis of Poly(tert-leucine) via NCA Polymerization

Synthesis cluster_0 NCA Monomer Synthesis cluster_1 Ring-Opening Polymerization cluster_2 Chain Growth AminoAcid tert-Leucine NCA tert-Leucine NCA AminoAcid->NCA Reaction Phosgene Phosgene or equivalent (e.g., triphosgene) Phosgene->NCA Reagent Polymer Poly(tert-leucine) NCA->Polymer Polymerization Initiator Initiator (e.g., primary amine) Initiator->Polymer Initiation GrowingChain Growing Polymer Chain ElongatedChain Elongated Polymer Chain GrowingChain->ElongatedChain Propagation MonomerAddition NCA Monomer MonomerAddition->ElongatedChain

Caption: Synthesis of Poly(tert-leucine) via NCA Polymerization.

Protocol 1: Synthesis of tert-Leucine N-Carboxyanhydride (NCA)

Rationale: The purity of the NCA monomer is critical for achieving controlled polymerization and obtaining polymers with desired molecular weights and low polydispersity. This protocol is based on the well-established "Fuchs-Farthing" method which minimizes side reactions.

Materials:

  • L-tert-leucine

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Nitrogen gas

  • Schlenk flask and standard glassware

Procedure:

  • Suspend L-tert-leucine in anhydrous THF in a Schlenk flask under a nitrogen atmosphere.

  • Slowly add a solution of triphosgene in anhydrous THF to the suspension at a controlled temperature (typically 0-25 °C).

  • Allow the reaction to proceed with stirring under nitrogen until the suspension becomes clear.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a mixture of THF and hexane to obtain pure tert-leucine NCA.

  • Dry the purified NCA under vacuum and store in a glovebox or desiccator to prevent moisture-induced degradation.

Protocol 2: Ring-Opening Polymerization of tert-Leucine NCA

Rationale: The choice of initiator determines the end-group functionality of the polymer and influences the polymerization kinetics. Primary amines are commonly used initiators that provide good control over the polymerization.

Materials:

  • tert-Leucine NCA

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Primary amine initiator (e.g., n-hexylamine)

  • Anhydrous diethyl ether or hexane for precipitation

  • Nitrogen gas

  • Glovebox or Schlenk line

Procedure:

  • In a glovebox, dissolve the desired amount of tert-leucine NCA in anhydrous DMF.

  • Add the calculated amount of the primary amine initiator to the NCA solution with vigorous stirring. The monomer-to-initiator ratio will determine the target degree of polymerization.

  • Monitor the polymerization progress by Fourier-Transform Infrared (FTIR) spectroscopy, following the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).

  • Once the polymerization is complete, precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent like diethyl ether or hexane.

  • Collect the precipitated poly(tert-leucine) by filtration or centrifugation.

  • Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.

  • Dry the final poly(tert-leucine) product under vacuum.

Formulation of Poly(tert-leucine)-Based Drug Delivery Systems

The high hydrophobicity of poly(tert-leucine) makes it an excellent candidate for forming the core of self-assembled nanoparticles, such as micelles and polymersomes, when incorporated into amphiphilic block copolymers.[12] A common strategy is to synthesize a block copolymer comprising a hydrophilic block (e.g., polyethylene glycol, PEG) and a hydrophobic poly(tert-leucine) block.

Diagram: Self-Assembly of Amphiphilic Block Copolymers

SelfAssembly cluster_0 Amphiphilic Block Copolymer cluster_1 Self-Assembly in Aqueous Solution BlockCopolymer Hydrophilic Block (e.g., PEG) - Hydrophobic Block (Poly(tert-leucine)) Aqueous Water Micelle Micelle (Core-Shell Nanostructure) Aqueous->Micelle Self-Assembly Core Hydrophobic Core (Poly(tert-leucine)) Micelle->Core Forms Shell Hydrophilic Shell (PEG) Micelle->Shell Forms

Caption: Self-Assembly of Amphiphilic Block Copolymers.

Protocol 3: Preparation of Poly(tert-leucine)-Based Nanoparticles by Nanoprecipitation

Rationale: Nanoprecipitation is a simple and rapid method for preparing polymeric nanoparticles. It involves the displacement of a solvent in which the polymer is soluble with a non-solvent, leading to the spontaneous formation of nanoparticles.

Materials:

  • PEG-b-poly(tert-leucine) block copolymer

  • A water-miscible organic solvent (e.g., THF, acetone, or DMF)

  • Purified water (non-solvent)

  • Hydrophobic drug of interest

  • Magnetic stirrer

Procedure:

  • Dissolve the PEG-b-poly(tert-leucine) block copolymer and the hydrophobic drug in the organic solvent.

  • Under moderate stirring, add the organic solution dropwise to a larger volume of purified water.

  • The rapid solvent displacement will cause the polymer to precipitate and self-assemble into drug-loaded nanoparticles.

  • Continue stirring for several hours to allow for the complete evaporation of the organic solvent.

  • The resulting nanoparticle suspension can be purified by dialysis or centrifugation to remove any unloaded drug and residual solvent.

Characterization of Poly(tert-leucine) Drug Delivery Systems

Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated drug delivery systems.

Parameter Technique(s) Purpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the nanoparticles, which influence their in vivo fate.
Zeta Potential Electrophoretic Light Scattering (ELS)To measure the surface charge of the nanoparticles, which affects their stability and interaction with biological membranes.
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles.
Drug Loading Content (DLC) and Encapsulation Efficiency (EE) High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, Infrared Spectroscopy[13][14][15]To quantify the amount of drug encapsulated within the nanoparticles.
Protocol 4: Determination of Drug Loading Content and Encapsulation Efficiency

Rationale: Accurate quantification of the encapsulated drug is crucial for determining the therapeutic dose and evaluating the efficiency of the formulation process.

Procedure:

  • Sample Preparation: Lyophilize a known amount of the drug-loaded nanoparticle suspension.

  • Drug Extraction: Dissolve the lyophilized nanoparticles in a suitable organic solvent that dissolves both the polymer and the drug.

  • Quantification: Analyze the concentration of the drug in the solution using a validated analytical method such as HPLC or UV-Vis spectroscopy. A calibration curve of the free drug should be prepared in the same solvent.

  • Calculations:

    • Drug Loading Content (DLC %): (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • Encapsulation Efficiency (EE %): (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Evaluation of Drug Release and Biological Performance

Understanding the drug release profile and the biological interactions of the nanoparticles is critical for predicting their in vivo performance.

Protocol 5: In Vitro Drug Release Study

Rationale: This protocol simulates the physiological conditions to assess the rate and mechanism of drug release from the nanoparticles. The dialysis method is a commonly used technique for this purpose.

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., Phosphate Buffered Saline (PBS) at pH 7.4, or acidic buffer to simulate tumor microenvironment)

  • Shaking incubator or water bath

Procedure:

  • Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of the release medium maintained at 37 °C with constant stirring.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., HPLC, UV-Vis).

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Diagram: Cellular Uptake of Nanoparticles

CellularUptake cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space (Cytoplasm) Nanoparticle Drug-Loaded Nanoparticle Nanoparticle->CellMembrane Endocytosis Endosome Endosome DrugRelease Drug Release Endosome->DrugRelease Endosomal Escape / pH-triggered release Target Intracellular Target DrugRelease->Target Therapeutic Action

Sources

Troubleshooting & Optimization

(S)-(-)-4-tert-Butyloxazolidine-2,5-dione Purification Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: NCA-PUR-001 Assigned Specialist: Senior Application Scientist, Polymer Chemistry Div.

Executive Summary: The Purity Imperative

You are likely here because your Ring-Opening Polymerization (ROP) failed.

(S)-(-)-4-tert-Butyloxazolidine-2,5-dione (commonly referred to as tert-Leucine NCA ) is a high-value monomer used to introduce steric bulk and hydrophobic character into polypeptide chains. However, N-carboxyanhydrides (NCAs) are notoriously unforgiving.

The Golden Rule: Purity < 99% is effectively 0%. Trace impurities—specifically water, chloride ions (HCl), and free amines —act as uncontrolled initiators or terminators. A chloride content as low as 0.05% can completely arrest high-molecular-weight polymerization.

This guide provides a self-validating workflow to restore your monomer to polymerization-grade purity.

Diagnostic Triage: Identify Your Impurity

Before attempting purification, match your observation to the likely contaminant.

SymptomProbable CauseImpact on Polymerization
Cloudy/Hazy Solution (in dry THF/DMF)Oligomers/Polymers The monomer has spontaneously polymerized due to moisture. Irreversible.
Acrid/Pungent Smell Acid Chlorides / HCl Terminates chain growth; leads to low molecular weight.
Pink or Purple Tint Oxidized Amines Indicates hydrolysis back to amino acid or amine contamination.
Broad Melting Point (>2°C range)Mixed Impurities General solvent/salt contamination.
Oiling Out (during recrystallization)Residual Solvent Trapped THF or Dioxane preventing crystal lattice formation.
The "Gold Standard" Protocol: Anhydrous Recrystallization

Methodology: Solvent/Anti-solvent Precipitation Validation: Deming Method (Modified) Required Purity: >99.5% (by titration or sharp MP)

WARNING: All steps must be performed under an inert atmosphere (Nitrogen/Argon) using Schlenk lines or a Glovebox. Humidity is the enemy.

Reagents:
  • Solvent (Good): Anhydrous Ethyl Acetate (EtOAc) or THF.

  • Anti-solvent (Poor): Anhydrous Hexanes or Heptane.

  • Drying Agent: Calcium Hydride (

    
    ) treated solvents are mandatory.
    
Step-by-Step Workflow:
  • Dissolution:

    • Transfer crude tert-Leucine NCA into a flame-dried Schlenk flask under

      
      .
      
    • Add the minimum amount of anhydrous EtOAc required to dissolve the solid at room temperature.

    • Note: Avoid heating above 40°C. NCAs are thermally unstable and can undergo thermal polymerization.

  • Filtration (The "Trash" Removal):

    • Filter the solution through a dry Celite pad (packed in a Schlenk frit) to remove insoluble salts (amine hydrochlorides) and any pre-formed polymer.

  • Precipitation:

    • Slowly add anhydrous Hexanes to the filtrate with gentle stirring until a persistent cloudiness (turbidity) appears.

    • Add a few drops of EtOAc to clear the solution back to transparency.

  • Crystallization:

    • Place the flask in a freezer (-20°C) for 12–24 hours.

    • Why: Rapid cooling yields small, impure crystals. Slow cooling at -20°C yields large, pure needles.

  • Isolation:

    • Filter the crystals under inert gas (Schlenk frit).

    • Wash the cake 2x with cold, dry Hexanes.

    • Dry under high vacuum (<0.1 mbar) for 4 hours to remove solvent traps.

Visualization: The Purification Logic

The following diagram illustrates the critical decision pathways for purifying tert-Leucine NCA.

NCAPurification Start Crude t-Bu-NCA Dissolve Dissolve in Anhydrous EtOAc Start->Dissolve Filter Filter (Celite) Remove Salts/Polymer Dissolve->Filter CheckClear Is Filtrate Clear? Filter->CheckClear AddHex Add Hexanes (Anti-Solvent) CheckClear->AddHex Yes Fail Discard/Reprocess (Hydrolysis) CheckClear->Fail No (Cloudy) Cool Cool to -20°C (Crystallization) AddHex->Cool Isolate Filter & Dry (High Vacuum) Cool->Isolate Isolate->Dissolve If Purity < 99%

Caption: Workflow for the anhydrous recrystallization of tert-Leucine NCA. Note the feedback loop for repeated crystallization if purity targets are not met.

Advanced Troubleshooting: Specific Impurity Removal

If the standard recrystallization fails, you are likely dealing with persistent Chloride (HCl) or Free Acid impurities.

Scenario A: The "Chloride Killer" (High Chloride Content)

Symptoms: Polymerization initiates but dies quickly; molecular weight distribution is broad.

  • The Fix: Wash the organic phase (EtOAc) with cold, saturated Sodium Bicarbonate (

    
    ) before crystallization.
    
  • Critical Warning: This introduces water. You must dry the organic layer immediately and rigorously over Magnesium Sulfate (

    
    ) and filter. This is a "high risk, high reward" maneuver.
    
  • Alternative: Add a scavenger like

    
    -pinene or limonene during the synthesis step to trap HCl, rather than trying to remove it later.
    
Scenario B: The "Sticky Oil" (Oiling Out)

Symptoms: Product separates as a viscous oil instead of crystals.

  • The Fix: Your solvent ratio is off, or the solution is too concentrated.

    • Re-dissolve the oil in EtOAc.

    • Add Hexane more slowly.

    • Seed the solution with a tiny crystal of pure NCA (if available) or scratch the glass wall with a glass rod to induce nucleation.

Storage & Handling Protocols

Once purified, tert-Leucine NCA is a "ticking clock."

ParameterSpecificationReason
Temperature -20°C to -30°C Retards thermal polymerization.
Atmosphere Argon or Nitrogen Prevents hydrolysis from air moisture.
Container Schlenk Tube / Taped Vial Standard caps leak. Parafilm is mandatory; Schlenk is better.
Shelf Life < 3 Months Even under ideal conditions, spontaneous dimerization occurs.
Frequently Asked Questions (FAQ)

Q: Can I use Silica Gel Chromatography to purify my NCA? A: Generally, No. Silica gel is slightly acidic and contains adsorbed water. Passing an NCA through a standard silica column usually results in hydrolysis (low yield) or ring-opening. Exception: Some groups (e.g., Deming et al.) have demonstrated flash chromatography using anhydrous silica in a glovebox, but for most labs, recrystallization is safer and more scalable [1].

Q: My NCA turned pink during storage. Is it usable? A: No. A pink or purple color usually indicates the presence of amine oxides or complexed impurities derived from the amino acid. This material will likely fail to polymerize or yield unpredictable kinetics. Discard and re-synthesize.

Q: How do I verify the purity without running a polymerization? A:

  • 1H NMR: Check for the absence of the

    
    -proton shift of the free amino acid.
    
  • Chloride Titration: Volhard titration can quantify residual chloride (<0.05% is the target).

  • Melting Point: Should be sharp (within 1°C).

References
  • Deming, T. J. (2000). Methodologies for preparation of synthetic polypeptides of specified functionality.[1][2] Nature. Link (Note: Describes the rigorous requirements for NCA purity).

  • Kricheldorf, H. R. (2006).[3] Polypeptides and 100 Years of Chemistry of

    
    -Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link
    
  • Hadley, J., et al. (2011).

    
    -Amino Acid-N-Carboxyanhydrides Using Flash Chromatography.[2][4] Biomacromolecules.[1][2][3][5][6] Link (The exception to the "No Column" rule).
    
  • Sigma-Aldrich. (n.d.). L-tert-Leucine Product Data.Link (Reference for the starting material properties).

Sources

Technical Support Center: tert-Leucine NCA Handling & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Moisture-Induced Degradation of tert-Leucine N-Carboxyanhydride

Ticket Priority: Critical (Tier 3) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Bulky" Challenge

Welcome to the Advanced Technical Support Center. You are likely here because your tert-leucine NCA (t-Leu NCA) has turned from a pristine white crystalline solid into a sticky, yellowed residue, or your polymerization stoichiometry is consistently failing.

tert-Leucine is unique due to its massive tert-butyl side chain. While this steric bulk offers some kinetic protection against nucleophilic attack compared to glycine or alanine NCAs, it does not make the molecule immune to moisture. In fact, the degradation pathway is insidious because it is autocatalytic . Once a single water molecule opens one NCA ring, the resulting amine product triggers a chain reaction that destroys the remaining batch, even in a "sealed" container.

This guide provides the protocols required to arrest this degradation.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. Moisture does not just "wet" the NCA; it chemically detonates it.

The "Death Spiral" Pathway

When trace water enters your system, it attacks the carbonyl carbon (C-5) of the NCA ring.

  • Hydrolysis: Water opens the ring to form a carbamic acid intermediate.

  • Decarboxylation: This unstable acid rapidly loses CO₂, yielding the free amino acid (tert-leucine).

  • Autocatalysis (The Killer): The free amino acid contains a primary amine. This amine is a potent nucleophile that attacks other NCA molecules, initiating uncontrolled oligomerization.

Visualizing the Failure Cascade:

NCA_Degradation NCA t-Leu NCA (Intact Monomer) Carbamic Carbamic Acid (Unstable Intermediate) NCA->Carbamic Nucleophilic Attack (C-5) Oligomers Uncontrolled Oligomers (Yellowing) NCA->Oligomers Consumed by Free Amine Water Trace H₂O (Ingress) Water->Carbamic FreeAA Free t-Leu (Nucleophilic Amine) Carbamic->FreeAA -CO₂ (Decarboxylation) CO2 CO₂ Gas Carbamic->CO2 FreeAA->Oligomers Initiates Polymerization (Autocatalysis)

Figure 1: The autocatalytic degradation cascade of N-carboxyanhydrides triggered by moisture.

Module 2: Storage & Handling Protocols (Tier 1 Support)

Q: My NCA arrived on dry ice. Can I store it in the -20°C freezer in its original vial? A: No. The original vial is insufficient for long-term storage. Commercial caps often loosen at cryogenic temperatures due to differential thermal contraction, allowing moist air to seep in.

Protocol: The Double-Containment System
  • Primary Vessel: Ensure the NCA is in a glass vial with a Teflon-lined screw cap. Tape the cap interface with Parafilm or electrical tape inside the glovebox.

  • Secondary Vessel: Place the primary vial inside a larger Schlenk tube or a heavy-walled jar containing a layer of activated desiccant (e.g., P₂O₅ or molecular sieves).

  • Atmosphere: The secondary vessel must be filled with Argon (heavier than air), not Nitrogen, if possible.

  • Temperature: Store at -20°C for short-term (<1 month) or -80°C for long-term.

Q: Why did my NCA turn sticky after I warmed it up? A: You likely opened the cold vial before it reached room temperature. Condensation forms instantly on cold surfaces.

  • Correct Procedure: Remove the secondary vessel from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 2–3 hours) before breaking the seal.

Module 3: Solvent Engineering (Tier 2 Support)

Q: I used "Anhydrous" THF from a brand-new bottle. Why did the reaction fail? A: "Anhydrous" commercial solvents are rarely dry enough for NCA chemistry. NCA polymerization requires water content < 10 ppm. Commercial "anhydrous" solvents often contain 30–50 ppm water, which is fatal to the stoichiometry.

Solvent Purity Standards
SolventCommon ImpurityEffect on t-Leu NCAPurification Protocol
THF Peroxides, WaterChain termination; Ring openingDistill over Sodium/Benzophenone OR pass through activated alumina columns.
DMF Dimethylamine , WaterImmediate degradation (Amine initiates polymerization)Vacuum distill over P₂O₅ or CaH₂; Store over 4Å sieves. Discard if it smells "fishy".
Dichloromethane HCl, WaterAcid-catalyzed rearrangementDistill over CaH₂.

Critical Note on DMF: Dimethylformamide (DMF) decomposes over time to produce dimethylamine. Even trace amines will initiate polymerization of your t-Leu NCA immediately upon dissolution. Always test DMF for amines (ninhydrin test) before use.

Module 4: Diagnostic Quality Control (Tier 3 Support)

Q: How do I prove my NCA is good before wasting expensive initiator? A: You must validate purity using FTIR and Proton NMR. Visual inspection (white crystals) is not enough. Hydrolyzed NCA can still appear white before it yellows.

Protocol: The "Self-Validating" QC Workflow

1. FTIR Spectroscopy (The Rapid Check)

  • Sample Prep: Prepare a KBr pellet or use an ATR module inside a glovebox (or under rapid N₂ purge).

  • The "Heartbeat" Peaks: Look for the characteristic anhydride carbonyl doublets.

    • ~1855 cm⁻¹: C=O symmetric stretch.

    • ~1785 cm⁻¹: C=O asymmetric stretch.

  • The "Death" Signals:

    • Broad peak at 3300–3500 cm⁻¹: Indicates N-H stretching from free amino acid or water.

    • Peak at ~1650 cm⁻¹: Amide I band (indicates oligomer formation).

2. ¹H-NMR (The Quantitative Check)

  • Solvent: Anhydrous CDCl₃ or DMSO-d₆ (dried over sieves).

  • Target: Look for the α-proton signal.

    • Intact NCA: Sharp singlet/doublet (shifted downfield due to the ring).

    • Degraded: New peaks appearing upfield (free amino acid) or broadened peaks (oligomers).

  • Validation: If you see >2% impurity integration, recrystallize immediately (THF/Hexane inside glovebox).

Visualizing the QC Decision Tree:

QC_Workflow Start Sample t-Leu NCA FTIR Run FTIR (Inert Atm) Start->FTIR Doublet Sharp Doublet? (1785/1855 cm⁻¹) FTIR->Doublet Amide Amide/OH Peaks? (1650/3400 cm⁻¹) Doublet->Amide Yes Fail_Trash FAIL: Discard (Irreversible) Doublet->Fail_Trash No (Ring Gone) NMR Run ¹H-NMR (Dry CDCl₃) Amide->NMR No (Clean) Fail_Recrys FAIL: Recrystallize (THF/Hexane) Amide->Fail_Recrys Yes (Hydrolysis) Purity Impurity Integration NMR->Purity Pass PASS: Proceed to Polymerization Purity->Pass < 1% Purity->Fail_Recrys 1-5% Purity->Fail_Trash > 5% (Sticky)

Figure 2: Quality Control Decision Tree for validating NCA purity prior to use.

References

  • Deming, T. J. (2007). "Synthetic Polypeptides for Biomedical Applications."[1] Progress in Polymer Science, 32(8-9), 858-875. Link

  • Hadjichristidis, N., et al. (2009). "Polypeptides from N-Carboxyanhydrides: Synthesis and Applications." Chemical Reviews, 109(11), 5528-5578. Link

  • Kricheldorf, H. R. (2006). "Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides." Angewandte Chemie International Edition, 45(35), 5752-5784. Link

  • Sigma-Aldrich Technical Bulletin. (2023). "Handling Moisture Sensitive Reagents." Merck KGaA. Link

Sources

Technical Support Center: Optimizing Yield in the Phosgenation of tert-Leucine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of tert-leucine derivatives via phosgenation. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and provide actionable solutions for this sterically demanding transformation. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring your experiments are both successful and safe.

Critical Safety Advisory: Handling Phosgene and Its Surrogates

Question: What are the absolute mandatory safety precautions when working with phosgene or its substitutes like triphosgene?

Answer: Phosgene (COCl₂) is an insidious and highly toxic gas.[1] Its odor detection threshold is higher than the value considered dangerous, meaning you could be exposed to harmful levels without noticing.[2] Triphosgene, a solid, is a safer alternative but must be handled with extreme care as it can decompose to phosgene, especially in the presence of moisture or nucleophiles.[1][3]

Mandatory Safety Protocols:

  • Engineered Controls: All work must be conducted in a high-performance, certified chemical fume hood with documented, consistent airflow. For phosgene gas, a dedicated, contained, and sensor-monitored area is standard practice in industrial settings.[4]

  • Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves. Always consult your institution's safety guidelines for specific glove recommendations.

  • Detection: Phosgene detection badges should be worn by all personnel in the vicinity of the experiment. Continuous, real-time monitoring systems with alarms are essential when using phosgene gas.[4]

  • Neutralization: Keep a neutralization solution readily available. For gaseous spills, ammonia can be used to mitigate the spread. Liquid spills can be neutralized with sodium bicarbonate.

  • Emergency Plan: Ensure an emergency plan is in place, and all personnel are trained on it. This includes evacuation routes and procedures for medical assistance in case of exposure.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses the most common issues encountered during the phosgenation of tert-leucine to form its N-carboxyanhydride (NCA), a key intermediate for peptide synthesis.[5]

Problem 1: Low or No Yield of tert-Leucine N-Carboxyanhydride (NCA)

Question: My reaction yield is consistently below 50%. What are the primary factors I should investigate?

Answer: Low yield in this reaction is a frequent issue, often stemming from a combination of factors related to reagent quality, reaction conditions, and the inherent challenge of working with the sterically hindered tert-leucine. The troubleshooting workflow below can help systematically identify the root cause.

Low_Yield_Troubleshooting start Low NCA Yield reagents 1. Verify Reagent Quality start->reagents conditions 2. Optimize Reaction Conditions start->conditions workup 3. Review Workup & Purification start->workup sub_reagents1 Is tert-Leucine dry and pure? reagents->sub_reagents1 sub_reagents2 Is the solvent anhydrous? reagents->sub_reagents2 sub_reagents3 Is the triphosgene of high purity? reagents->sub_reagents3 sub_conditions1 Is the temperature controlled? (Initial cooling, slow warm-up) conditions->sub_conditions1 sub_conditions2 Is the triphosgene addition slow? (Prevents side reactions) conditions->sub_conditions2 sub_conditions3 Is HCl being effectively removed? (Inert gas sparge, scavenger) conditions->sub_conditions3 sub_workup1 Is decomposition occurring during isolation? (Avoid excess water/heat) workup->sub_workup1 sub_workup2 Is the purification method suitable? (Flash chromatography vs. recrystallization) workup->sub_workup2 success Yield Optimized sub_reagents3->success sub_conditions3->success sub_workup2->success

Caption: Troubleshooting workflow for low NCA yield.

Question: How critical is the purity and dryness of my starting materials and solvent?

Answer: It is absolutely critical.

  • tert-Leucine: The starting amino acid must be completely dry. Any moisture will consume phosgene to form HCl and CO₂, wasting your reagent and introducing a catalyst for product decomposition.[2][6]

  • Solvent: Anhydrous solvents, such as tetrahydrofuran (THF) or toluene, are mandatory.[1][7] Water reacts readily with phosgene and the NCA product. Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone for THF) or purchase high-purity anhydrous solvent and handle it under an inert atmosphere.

  • Triphosgene: While solid and seemingly stable, triphosgene can degrade upon exposure to atmospheric moisture, releasing phosgene and HCl. Use high-purity triphosgene from a reputable supplier and handle it quickly.

Question: What is the optimal temperature profile for the phosgenation of tert-leucine?

Answer: The reaction is highly exothermic, especially during the initial stages.[1] Proper temperature control is essential to prevent side reactions.

  • Initial Cooling: Start the reaction at a low temperature, typically 0 °C or even lower, to control the initial exotherm upon addition of the phosgenating agent.[8]

  • Slow Warming: After the addition is complete, allow the reaction to warm slowly to room temperature. Vigorous gas evolution (CO₂) is expected.[8] Some protocols may call for gentle heating to reflux to ensure the reaction goes to completion, but this must be approached with caution as excessive heat can promote polymerization.[7]

Question: Why is byproduct HCl such a problem, and how can I manage it?

Answer: The reaction of an amino acid with phosgene generates two equivalents of hydrogen chloride (HCl).[5] This HCl can catalyze the decomposition and polymerization of the desired NCA product, severely impacting yield.[9]

Strategies for HCl Management:

  • Inert Gas Sparge: Bubbling a slow stream of dry nitrogen or argon through the reaction mixture can help carry away the gaseous HCl as it forms.

  • HCl Scavengers: While bases can be used, they can also complicate the reaction. A more elegant solution is the use of non-basic HCl scavengers like epoxides (e.g., propylene oxide) or α-pinene, which react irreversibly with HCl without interfering with the primary reaction.[5][10]

Problem 2: Significant Formation of Impurities and Byproducts

Question: My final product is contaminated with a white, insoluble solid. What is it and how do I prevent its formation?

Answer: This is most likely a polymeric byproduct. The NCA ring is susceptible to ring-opening polymerization, which can be initiated by nucleophiles (like water or another amino acid molecule) or catalyzed by acid (HCl).[5][9]

Prevention of Polymerization:

  • Strictly Anhydrous Conditions: As mentioned, this is the most critical factor.

  • Temperature Control: Avoid excessive heating, as high temperatures accelerate polymerization.

  • Effective HCl Removal: Efficiently removing the HCl byproduct minimizes acid-catalyzed polymerization.[9]

  • Rapid Workup: Once the reaction is complete, proceed with the isolation of the NCA promptly to minimize its time in the crude reaction mixture.

The diagram below illustrates the main reaction pathway versus the key side reactions.

Reaction_Pathways AA tert-Leucine Phosgene + Phosgene (or Triphosgene) Urea Side Product: Urea Derivative AA->Urea Reacts with Isocyanate Intermediate NCA Desired Product: tert-Leucine NCA Phosgene->NCA Desired Pathway HCl Byproduct: HCl NCA->HCl - 2 HCl Polymer Side Product: Poly(tert-leucine) NCA->Polymer  Initiated by  H₂O or HCl HCl->Polymer Water H₂O (Contaminant) Water->Polymer

Caption: Desired vs. undesired reaction pathways.

Question: How can I minimize the formation of urea byproducts?

Answer: Urea derivatives form when the highly reactive isocyanate intermediate reacts with an unreacted amino acid molecule. This is more likely to happen if there is a high local concentration of the amino acid relative to the phosgenating agent.

Minimization Strategy:

  • Reverse Addition: Instead of adding phosgene to the amino acid suspension, consider adding the amino acid suspension slowly to the phosgene solution. This ensures phosgene is always in excess, quickly converting any added amino acid to the next intermediate.

  • Good Agitation: Ensure vigorous stirring to maintain a homogeneous mixture and prevent localized concentration gradients.

Experimental Protocol Example

Question: Can you provide a reliable starting protocol for the synthesis of L-tert-leucine NCA using triphosgene?

Answer: Certainly. The following is a generalized, lab-scale protocol that incorporates best practices for maximizing yield and safety.

Protocol: Synthesis of L-tert-Leucine N-Carboxyanhydride

Materials:

  • L-tert-Leucine (dried under vacuum at 60 °C for 12 hours)

  • Triphosgene (BTC, bis(trichloromethyl) carbonate)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexanes

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a dropping funnel, and a reflux condenser connected to an oil bubbler. Maintain a positive pressure of inert gas throughout the procedure.

  • Suspension: Suspend L-tert-leucine (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) in the flask and cool the mixture to 0 °C in an ice bath.

  • Triphosgene Solution: In a separate dry flask under inert gas, dissolve triphosgene (0.35-0.40 eq) in anhydrous THF. Note: Stoichiometrically, 1 mole of triphosgene is equivalent to 3 moles of phosgene.[1]

  • Addition: Transfer the triphosgene solution to the dropping funnel and add it dropwise to the stirred tert-leucine suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir overnight. The mixture should become clear as the starting material is consumed. You will observe gas evolution (CO₂).

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove any minor insoluble byproducts.

    • Concentrate the filtrate under reduced pressure (rotary evaporator) at a bath temperature below 40 °C to obtain a crude solid or oil.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot anhydrous hexanes (or a mixture of ethyl acetate/hexanes).

    • Allow the solution to cool to room temperature, then place it in a freezer (-20 °C) to induce crystallization.

    • Collect the white crystalline product by vacuum filtration, wash with cold hexanes, and dry under high vacuum.

    • Flash chromatography on silica gel can also be an effective purification method for NCAs that are difficult to crystallize.[11]

Frequently Asked Questions (FAQs)

Question: What are the key differences between using phosgene gas versus solid triphosgene?

Answer: The choice between phosgene and triphosgene involves a trade-off between reactivity, handling, and safety. Triphosgene is overwhelmingly preferred in a research laboratory setting for safety reasons.[2]

FeaturePhosgene (COCl₂)Triphosgene (BTC)
State Colorless GasWhite Crystalline Solid
Safety Extremely toxic, requires specialized handling and containment.[4]Much safer to handle and weigh, but still toxic as it generates phosgene in situ.[1]
Reactivity Highly reactive, allowing for reactions at very low temperatures.[12]Less reactive than phosgene. Reactions often require slightly higher temperatures or longer reaction times.[12]
Stoichiometry Added as a gas or condensed liquid.1 equivalent of BTC produces 3 equivalents of phosgene.[1]
Workup Excess can be removed by evaporation or inert gas sparging.[12]Non-volatile; excess or byproducts must be removed by extraction or chromatography.

Question: How can I monitor the reaction's progress?

Answer: You can monitor the disappearance of the starting material and the appearance of the product using a few methods:

  • Thin-Layer Chromatography (TLC): Periodically take aliquots from the reaction, quench them carefully (e.g., with a drop of methanol), and run a TLC to check for the consumption of tert-leucine.

  • Infrared (IR) Spectroscopy: If you have an in-situ IR probe, you can monitor the formation of the NCA product by the appearance of its characteristic anhydride carbonyl stretches, typically two strong bands around 1860 and 1790 cm⁻¹.

Question: Are there any non-phosgene alternatives for this synthesis?

Answer: Yes, due to the hazards of phosgene, several phosgene-free methods have been developed. While direct phosgenation is often efficient, these alternatives can be valuable.

  • Dimethyl Carbonate (DMC): DMC is considered an environmentally friendly reagent that can be used to synthesize carbamates, which can then be cyclized to isocyanates.[13]

  • Reductive Carbonylation: This method can potentially synthesize isocyanates directly from nitro compounds using carbon monoxide, bypassing the amine and phosgene steps entirely, though it often requires a catalyst and high pressure.[13][14]

  • N-alkyloxycarbonylamino acid cyclization: Treating an N-protected amino acid (like Boc-tert-leucine) with a coupling or dehydrating agent can also yield the NCA.[11]

This guide provides a comprehensive framework for troubleshooting and optimizing the phosgenation of tert-leucine. By understanding the underlying chemical principles and adhering strictly to safety protocols, you can significantly improve your yields and obtain high-purity products for your research.

References
  • Vertex AI Search. (2026, February 20). What is Phosgene Synthesis and Its Importance in Organic Chemistry?
  • Vertex AI Search.
  • Vertex AI Search. (2014, February 14). A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS.
  • Vertex AI Search. (2014, February 14). Phosgene.
  • Google Patents. (n.d.). US6476231B2 - Process for the preparation of N-carboxy-t-leucine anhydride.
  • Organic Syntheses. (n.d.). N - Organic Syntheses Procedure.
  • Singh, R. P., et al. (n.d.). Simple, Rapid, and Highly Sensitive Detection of Diphosgene and Triphosgene by Spectrophotometric Methods. PMC.
  • Vertex AI Search.
  • Merck Millipore. (n.d.). Phosgene and Substitutes.
  • Valsynthese. (2022, June 30). SAFE HANDLING OF PHOSGENE AT VALSYNTHESE. Chemicals Knowledge.
  • Wikipedia. (n.d.). Phosgene.
  • TSpace. (n.d.). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions.
  • ACS Fall 2025. (2025, September 25). Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry.
  • Nishikubo, R., et al. (2022, October 19). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega.
  • EPA. (n.d.). Method for the determination of phosgene in ambient air using HPLC.
  • Nature Communications. (n.d.). A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides and facile synthesis of.
  • Annals of Translational Medicine. (2022, August 2). Phosgene-Induced acute lung injury: Approaches for mechanism-based treatment strategies.
  • OSHA. (1986, August). PHOSGENE Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate.
  • ResearchGate. (n.d.). Synthesis of amino acid NCAs using phosgene and its derivatives.
  • Kramer, J. R., & Deming, T. J. (n.d.). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate.
  • MDPI. (2017, October 25). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides.

Sources

PolyPeptide Tech Hub: Controlling Molecular Weight in t-Leu NCA Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: TLEU-NCA-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The t-Leu Challenge

Polymerizing tert-leucine (t-Leu) N-carboxyanhydrides (NCA) presents a unique kinetic paradox. The bulky tert-butyl side chain creates immense steric hindrance, significantly retarding the rate of propagation (


). If your initiation rate (

) is not perfectly balanced against this slow propagation, you will inevitably encounter broad dispersity (

), multimodal distributions, or early chain termination.

This guide moves beyond standard protocols to address the specific "steric-electronic" balance required for t-Leu. We utilize Hexamethyldisilazane (HMDS) mediated polymerization as the gold standard for this monomer, as it bypasses the kinetic sluggishness of primary amine initiation.

Module 1: Monomer Purity – The "Invisible" Killer

The Issue: t-Leu NCA is notoriously difficult to purify via recrystallization due to its high solubility in organic solvents and low melting point. Residual HCl or isocyanates from the Fuchs-Farthing synthesis will protonate your initiator, leading to "dead" chains before the reaction starts.

Protocol: Flash Chromatography Purification (The Deming Method)

Do not rely on recrystallization alone for t-Leu NCA.

Reagents:

  • Crude t-Leu NCA.

  • Anhydrous THF (inhibitor-free).

  • Dry Silica Gel (60 Å).

  • Glovebox or Schlenk line (N2/Ar atmosphere).

Workflow:

  • Solvation: Dissolve crude t-Leu NCA in a minimal amount of dry THF inside the glovebox.

  • The Column: Prepare a silica gel column pre-equilibrated with dry THF.

  • Elution: Run the NCA solution through the column using dry THF/Hexane (1:1) as the eluent.

    • Why? Silica acts as a scavenger for HCl and charged impurities, which bind strongly to the stationary phase, while the neutral NCA elutes rapidly.

  • Isolation: Evaporate solvent under high vacuum (<0.1 mbar).

  • Validation: Verify purity via FTIR. Look for sharp doublet peaks at ~1850 cm⁻¹ and ~1785 cm⁻¹ (C=O). Any broadening indicates hydrolysis.

Module 2: Initiator Selection & Mechanism

The Issue: Using primary amines (e.g., butylamine) for t-Leu is often disastrous. The steric bulk of t-Leu hinders the nucleophilic attack of the amine on the NCA ring (


 is slow). This allows the "Activated Monomer Mechanism" (AMM)—driven by basicity rather than nucleophilicity—to compete, causing uncontrolled MW and high dispersity.

The Solution: Use HMDS (Hexamethyldisilazane) .[1][2] HMDS functions via a trimethylsilyl (TMS) carbamate exchange mechanism.[1] This ensures that the chain end remains "masked" and only propagates via a coordinated transfer, effectively suppressing the AMM pathway.

Visualizing the Mechanism

HMDS_Mechanism HMDS Initiator (HMDS) TMS_Amine TMS-Amine Intermediate HMDS->TMS_Amine Ring Opening NCA t-Leu NCA Monomer NCA->TMS_Amine Prop_Chain Propagating TMS-Carbamate End NCA->Prop_Chain + Monomer TMS_Amine->Prop_Chain TMS Transfer Prop_Chain->Prop_Chain Propagation Cycle (Controlled Addition) Polymer Poly(t-Leu) Polypeptide Prop_Chain->Polymer Workup/Hydrolysis

Caption: The HMDS-mediated cycle prevents "runaway" initiation by utilizing a TMS-carbamate end-group that mediates monomer addition, ensuring


.
Experimental Protocol: HMDS Initiation
  • Environment: Glovebox (O2 < 1 ppm, H2O < 1 ppm).

  • Solvent: Anhydrous THF or DMF (if solubility is an issue).

  • Ratio Calculation: Target DP =

    
    .
    
    • Note: For t-Leu, keep target DP < 50 initially to verify solubility.

  • Execution:

    • Dissolve t-Leu NCA in solvent (0.1 M).

    • Add HMDS (neat or stock solution) rapidly.

    • Seal vessel. Reaction time: 24–48 hours (slower than standard Leu due to sterics).

  • Monitoring: Monitor FTIR. Disappearance of anhydride peaks (1850/1785 cm⁻¹) indicates completion.

Module 3: Troubleshooting Matrix

Symptom: Multimodal GPC Traces (Bimodality)

Potential CauseThe ScienceThe Fix
Secondary Structure Formation Poly(t-Leu) forms extremely stable

-helices or

-sheets. Once the chain reaches a critical length (DP ~10-15), the helix accelerates propagation (macrodipole effect), creating a "fast" population vs. "slow" short chains.
Disrupt the Helix: Switch solvent to DMF with 5% LiBr. The salt disrupts hydrogen bonding, linearizing the chain and normalizing kinetics.
Water Contamination Water acts as a bifunctional initiator/terminator, creating a separate population of chains uncontrolled by HMDS.Scavenge: Ensure all glassware is flame-dried. Use the "Deming Column" method for monomer purification immediately before use.

Symptom: Reaction Stalls (< 50% Conversion)

Potential CauseThe ScienceThe Fix
Acidic Impurities Residual HCl from synthesis protonates the active amine end-group, forming a "dormant" ammonium salt that cannot attack the next monomer.Add a Base Sponge: Add a non-nucleophilic base (e.g., Triethylamine) in trace amounts only if using amine initiation. For HMDS, re-purify the monomer via silica column.
Precipitation Poly(t-Leu) is highly hydrophobic and crystalline. It may precipitate out of THF as it grows, physically preventing monomer access.Solvent Switch: Use Nitrobenzene or a THF/DMF mixture. Ensure the polymer remains soluble throughout the reaction.

Module 4: Data & Kinetics Comparison

The following table highlights why HMDS is superior for bulky monomers like t-Leu compared to traditional amines.

ParameterPrimary Amine (e.g., Butylamine)HMDS (Silazane)Transition Metal (Co/Ni)
Mechanism Nucleophilic Ring Opening (NAM)TMS-Carbamate TransferCoordinative Insertion
Initiation Rate (

)
Slow (Sterically hindered by t-Butyl)Fast (Electronic activation)Fast
Control over Đ Poor (Đ > 1.3)Excellent (Đ < 1.2) Excellent (Đ < 1.1)
Moisture Sensitivity HighModerateExtreme
Ease of Use HighHigh Low (Requires complex synthesis)

References

  • HMDS-Mediated Polymeriz

    • Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society.
  • Monomer Purific

    • Kramer, J. R., & Deming, T. J. (2010).[3] General Method for Purification of α-Amino Acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules.

  • LiHMDS & Fast Initi

    • Wu, Y., et al. (2018). Lithium hexamethyldisilazide initiated superfast ring opening polymerization of alpha-amino acid N-carboxyanhydrides. Nature Communications.[4]

  • Secondary Structure Effects on Kinetics

    • Vayaboury, W., et al. (2004). Living Polymerization of α-Amino Acid N-Carboxyanhydrides (NCA)

Sources

Technical Support Center: Poly(tert-leucine) Synthesis & Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PTL-SYN-001 Subject: Overcoming Steric Aggregation and Solubility Limits in Poly(tert-leucine) Homopolymers Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

User Query

"I am attempting to synthesize poly(tert-leucine) but am hitting a wall. The growing chain precipitates out of solution (DMF) after only a few residues, and coupling efficiency drops to near zero. Once precipitated, the solid is insoluble in standard organic solvents. How do I maintain solubility during synthesis and dissolve the final product for analysis?"

Executive Summary (The Diagnosis)

The synthesis of poly(tert-leucine) (poly-Tle) represents one of the most severe steric challenges in peptide chemistry. Unlike Leucine or Valine, tert-Leucine possesses a quaternary


-carbon. This "neopentyl" shape creates a massive steric wall directly adjacent to the reacting amine.

The Root Causes:

  • Kinetic Jamming: The tert-butyl group shields the nucleophilic amine, reducing coupling rates by orders of magnitude compared to non-bulky amino acids.

  • 
    -Sheet Aggregation:  Homooligomers of 
    
    
    
    -branched amino acids (like Val, Ile, Tle) have a strong propensity to form intermolecular
    
    
    -sheets. These aggregates are physically cross-linked by hydrogen bonds and are insoluble in DMF, DCM, or THF.
  • Helical Destabilization: While many poly-amino acids form soluble

    
    -helices, the steric bulk of Tle destabilizes the standard 
    
    
    
    -helix (
    
    
    ), forcing the chain into extended or distorted conformations that favor precipitation.

Part 1: Troubleshooting Solid-Phase Peptide Synthesis (SPPS)

Recommended for defined oligomers (2–15 residues).

If you are synthesizing defined lengths (e.g., Tle


), standard SPPS protocols will fail. You must disrupt the inter-chain hydrogen bonding that causes "on-resin" aggregation.
The "Magic Mixture" Protocol

Standard DMF is insufficient. You must increase the chaos (entropy) of the solvent system.

ParameterStandard Protocol (FAIL)High-Steric Protocol (RECOMMENDED)Mechanism of Action
Solvent DMFNMP + 10% (w/v) LiCl NMP swells resin better; Lithium Chloride (chaotropic salt) disrupts H-bonds between peptide chains.
Coupling Reagent HBTU or DICHATU + HOAt HATU is more reactive; HOAt (7-aza) reduces racemization and boosts kinetics better than HOBt.
Base DIPEA (2 eq)TMP (2,4,6-Trimethylpyridine) A weaker, non-nucleophilic base prevents Fmoc cleavage during slow couplings.
Temperature Room Temp60°C - 75°C (Microwave) Thermal energy is required to overcome the rotational barrier of the tert-butyl group.
Resin Polystyrene (PS)ChemMatrix (PEG-based) PEG resins solvate better in polar solvents, reducing aggregation sites.
Workflow Visualization: The Aggregation Breaker

SPPS_Troubleshooting Start Start: Coupling Failure CheckResin Step 1: Check Resin Type Start->CheckResin SwitchResin Switch to ChemMatrix (PEG) CheckResin->SwitchResin If Polystyrene CheckSolvent Step 2: Solvent System CheckResin->CheckSolvent If PEG-based SwitchResin->CheckSolvent AddChaotrope Add 0.4M LiCl in NMP CheckSolvent->AddChaotrope If Pure DMF CheckTemp Step 3: Thermal Energy CheckSolvent->CheckTemp If Chaotrope Present AddChaotrope->CheckTemp Microwave Apply Microwave (75°C, 20 min) CheckTemp->Microwave If RT DoubleCouple Double Couple with HATU/HOAt Microwave->DoubleCouple Success Coupling Complete DoubleCouple->Success

Caption: Decision tree for overcoming "difficult sequence" aggregation during SPPS of bulky residues.

Part 2: Troubleshooting NCA Polymerization (Solution Phase)

Recommended for high molecular weight polymers.

Polymerizing tert-leucine N-carboxyanhydride (Tle-NCA) is prone to early termination due to precipitation.

Critical Solvent Selection

The growing polymer chain will precipitate in pure DMF. You must use a co-solvent system.

  • Primary Solvent: DMF (Dry, amine-free).

  • Solubilizing Co-Solvent: Nitrobenzene or Dichloromethane (DCM) .

    • Why? While counter-intuitive, mixtures often solvate better than pure solvents. However, for Tle, the ultimate solubilizer is Hexafluoroisopropanol (HFIP) .

    • Warning: You cannot polymerize in pure HFIP easily (it affects kinetics), but you can use fluorinated alcohols as additives if using transition metal initiators.

Initiator Strategy: Transition Metal vs. Amine

Avoid primary amines (e.g., butylamine) for Tle-NCA if you want long chains. The "Normal Amine Mechanism" is too slow, allowing termination by water impurities.

Recommendation: Use Cobalt(0) or Nickel(0) initiators (e.g., Co(PMe


)

).
  • Mechanism: These follow a coordination-insertion mechanism which is less sensitive to steric bulk and suppresses chain termination.

  • Protocol:

    • Dissolve Tle-NCA in THF/DMF (1:1).

    • Add Co(PMe

      
      )
      
      
      
      in glovebox.
    • Stir sealed.

    • Note: If precipitation occurs, the reaction stops.

Part 3: Post-Synthesis Handling (The Solubility Guide)

Once you have the solid polymer, dissolving it for NMR or Circular Dichroism (CD) is the next hurdle.

The "Universal" Solvent: HFIP

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is the only reliable solvent for aggregated poly(Tle).

  • Why it works: HFIP is a strong hydrogen-bond donor. It breaks the inter-chain H-bonds (beta-sheets) and solvates the peptide backbone, effectively "coating" the polymer with fluorine.

  • Usage:

    • For NMR: Use deuterated HFIP (HFIP-

      
      ). If unavailable, use 10% HFIP / 90% CDCl
      
      
      
      (though solubility may drop).
    • For GPC: Use HFIP with 0.1% Potassium Trifluoroacetate (KTFA) to prevent column interaction.

Solubility Troubleshooting Matrix
SolventSolubility RatingNotes
Water InsolubleHydrophobic side chain.
Methanol/Ethanol InsolubleCannot break aggregate H-bonds.
DMF/DMSO PoorSoluble only for short oligomers (<5-6 residues).
TFA GoodDissolves by protonating the backbone, but may degrade sensitive end-groups over time.
HFIP Excellent The Gold Standard. Breaks aggregates instantly.
Chloroform PoorOnly works if the peptide is fully protected and non-aggregated.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use PyBOP instead of HATU?

  • Answer: For tert-leucine, no . PyBOP is excellent for standard couplings, but HATU (and its cousin COMU) generates a more reactive active ester (At-ester). The steric wall of the tert-butyl group requires the highest possible energy activated species to drive the reaction.

Q2: My resin loading is 0.8 mmol/g. Is that okay?

  • Answer: No. High loading promotes aggregation because the growing chains are too close to each other.

  • Fix: Use low-loading resin (0.2 – 0.4 mmol/g ). This physical spacing reduces the probability of inter-chain

    
    -sheet formation.
    

Q3: The coupling mixture turns yellow/dark immediately. Is this bad?

  • Answer: If using HATU/HOAt, a yellow color is normal (liberation of HOAt anion). However, if it turns dark brown/black, you may have base-catalyzed degradation. Ensure you are using a hindered base like Collidine or TMP, not pure piperidine or excessive DIPEA.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society. Link

  • Miranda, L. P., & Alewood, P. F. (2000). Challenges for the chemical synthesis of proteins. Biopolymers (Peptide Science). (Discusses aggregation disruption using Hmb and pseudoprolines, applicable concepts for bulky residues).
  • Deming, T. J. (1997). Facile synthesis of block copolypeptides of defined architecture. Nature. Link (Seminal work on transition metal initiators for NCA).

  • Paradís-Bas, M., et al. (2016).[3] The road to the synthesis of "difficult peptides". Chemical Society Reviews. Link (Comprehensive review on LiCl, solvents, and resins).

  • Sigma-Aldrich.Technical Bulletin: Solvents for Peptide Synthesis.

Sources

PART 1: Diagnostic FAQs – The Mechanistic Root of NCA Instability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Polypeptide Synthesis . As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in ring-opening polymerization (ROP): the premature degradation and dimerization of α-amino acid N-carboxyanhydride (NCA) monomers.

NCAs are notoriously sensitive compounds. When handled or stored incorrectly, they rapidly degrade into inactive oligomers or 2,5-diketopiperazines (DKPs), ruining downstream polymerization kinetics and yielding high-dispersity, low-molecular-weight polypeptides. This guide provides the mechanistic causality behind these failures and field-proven protocols to ensure your monomers remain pristine.

Q1: Why do my purified NCA monomers form insoluble white precipitates during storage? A: This is the classic signature of moisture-induced dimerization. NCAs are highly susceptible to hydrolysis[1]. Even trace amounts of atmospheric moisture will hydrolyze the NCA ring, releasing CO₂ and generating a free amino acid. This newly formed free amine acts as a potent nucleophile, immediately attacking the electrophilic C-5 carbonyl of an intact NCA monomer[2]. This condensation forms a linear dipeptide intermediate that rapidly undergoes intramolecular cyclization to form a highly stable, insoluble 2,5-diketopiperazine (DKP)[3]. Once DKPs form, the monomer batch is compromised and cannot be used for controlled living polymerization.

Q2: Is storing my NCA monomers in a standard -20°C freezer sufficient to prevent degradation? A: No. While low temperatures (-20°C to -80°C) are mandatory to suppress thermal ring-opening, temperature control alone cannot stop moisture-driven hydrolysis[4]. If the container has ambient air, the moisture trapped inside will initiate degradation regardless of the temperature. Purified NCAs must be stored under a strictly dry, inert atmosphere (preferably Argon, as it is heavier than Nitrogen and blankets the solid)[1].

Q3: How can I confirm the structural integrity of my NCA batch before initiating a critical ROP experiment? A: Never assume an NCA monomer is intact based solely on visual appearance. You must validate the batch using FT-IR spectroscopy. A pristine NCA monomer will exhibit two sharp, characteristic anhydride carbonyl stretching peaks at approximately 1850 cm⁻¹ and 1780 cm⁻¹ [1]. The appearance of a broad peak around 1670 cm⁻¹ (amide I band) indicates that premature polymerization or DKP formation has already occurred.

PART 2: Quantitative Storage Parameters

To maintain the "living" character of your subsequent polymerizations, adhere strictly to the following storage thresholds. Deviations from these parameters exponentially increase the probability of dimerization.

ParameterOptimal ConditionCritical ThresholdConsequence of Deviation
Temperature -20°C to -80°C> 4°CAccelerated thermal ring-opening and spontaneous oligomerization.
Atmosphere Argon (Ar)Ambient Air (N₂, O₂)Argon's higher density prevents ambient moisture from reaching the solid bed.
Moisture Level < 1 ppm H₂O> 10 ppm H₂OImmediate hydrolysis leading to free amine generation and DKP formation.
Light Exposure Complete DarknessDirect UV/VisPhotochemical degradation of sensitive side-chain protecting groups.
Shelf Life 3–6 Months> 6 MonthsGradual accumulation of trace nucleophiles; requires re-purification before use.

PART 3: Standard Operating Procedure (SOP) – Extreme Purification and Ultra-Dry Storage

This protocol is designed as a self-validating system. It ensures that trace impurities (which act as catalytic degradation initiators) are completely removed prior to long-term storage[5].

Step 1: Dissolution and Filtration (Removal of Pre-formed DKPs)

  • Action: Transfer the crude NCA solid to a flame-dried Schlenk flask under an inert atmosphere. Dissolve the solid in a minimal volume of anhydrous ethyl acetate (warmed to no more than 40°C)[1]. Filter the solution through a 0.2 μm PTFE syringe filter into a clean, dry flask.

  • Causality: DKPs and higher-order oligomers are generally insoluble in ethyl acetate. Filtration physically removes these dead-end degradation products, preventing them from acting as nucleation sites for further aggregation.

Step 2: Triple Recrystallization (Removal of Acidic/Nucleophilic Initiators)

  • Action: Slowly add cold, anhydrous n-hexane dropwise to the stirring ethyl acetate solution until it becomes faintly turbid[1]. Cool the flask to -20°C to induce crystallization. Isolate the crystals via vacuum filtration under a blanket of Argon. Repeat this process three times[5].

  • Causality: The Fuchs-Farthing synthesis method (using triphosgene) leaves behind trace HCl and unreacted amino acids[2]. These impurities have nucleophilic or acidic characteristics that will prematurely trigger the Activated Monomer Mechanism (AMM) during storage. Triple recrystallization exploits differential solubility to leave these impurities in the supernatant[5].

Step 3: High-Vacuum Desiccation

  • Action: Transfer the purified white crystalline product to a Schlenk tube and dry under high vacuum (< 10⁻³ mbar) for a minimum of 24 hours at room temperature[1].

  • Causality: Residual ethyl acetate or hexane can trap micro-droplets of moisture. Extreme vacuum ensures the crystal lattice is entirely free of solvent, removing the medium necessary for hydrolytic degradation.

  • Self-Validation Checkpoint: Take a 1 mg aliquot and dissolve it in 1 mL of anhydrous DMF. The solution must be perfectly clear. Any turbidity indicates residual DKPs, meaning the batch must be recrystallized again.

Step 4: Glovebox Transfer and Long-Term Storage

  • Action: Backfill the Schlenk tube with Argon, seal it, and transfer it into a glovebox (H₂O < 1 ppm). Aliquot the monomer into dark amber vials, seal tightly with PTFE-lined caps, wrap with Parafilm, and store at -20°C[1],[4].

  • Causality: Aliquoting prevents repeated freeze-thaw cycles and limits atmospheric exposure. Opening a bulk container multiple times introduces trace moisture, which cumulatively destroys the batch.

PART 4: Mechanistic Visualization of NCA Degradation

The following diagram illustrates the logical flow of NCA degradation. Understanding this pathway is critical for diagnosing where your storage conditions may have failed.

NCA_Degradation_Pathway NCA NCA Monomer (Highly Reactive) Hydrolysis Ring Hydrolysis (- CO2) NCA->Hydrolysis Exposure Attack Nucleophilic Attack (on C-5 of NCA) NCA->Attack Target H2O Moisture Ingress (>10 ppm H2O) H2O->Hydrolysis Catalyst FreeAmine Free Amino Acid (Nucleophile) Hydrolysis->FreeAmine Decarboxylation FreeAmine->Attack Initiates Dimer Linear Dipeptide Intermediate Attack->Dimer Condensation DKP 2,5-Diketopiperazine (Inactive Precipitate) Dimer->DKP Intramolecular Cyclization Oligomer Premature ROP (Oligomerization) Dimer->Oligomer Intermolecular Propagation

Mechanistic pathway of NCA degradation: Moisture-induced hydrolysis leading to dimerization (DKP).

References

  • MDPI. Thermoresponsive Polypeptoids. Available at: [Link]

  • RSC Publishing. Soft Matter. Available at: [Link]

  • MDPI. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Available at: [Link]

  • ResearchGate. A Mechanistic Study of α-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termination Events in High-Vacuum and Traditional Polymerization Techniques. Available at: [Link]

Sources

Technical Support Center: Purification of (S)-(-)-4-tert-Butyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Recrystallization Protocols & Troubleshooting for L-tert-Leucine NCA Ticket ID: NCA-PUR-001 Status: Resolved / Knowledge Base Article Last Updated: February 27, 2026

Executive Summary & Chemical Profile

Compound: (S)-(-)-4-tert-Butyloxazolidine-2,5-dione Common Name: L-tert-Leucine NCA (N-Carboxyanhydride) CAS: 62965-56-4 Criticality: High. Purity >99% is required for controlled Ring-Opening Polymerization (ROP). Even trace impurities (amines, HCl, water) will terminate chain growth or cause uncontrolled initiation.

This guide provides authoritative protocols for the purification of L-tert-Leucine NCA. Unlike standard organic intermediates, NCAs are highly sensitive to moisture and heat. The bulky tert-butyl side chain of this specific derivative provides unique crystallization properties that can be leveraged for high recovery.

Recommended Solvent Systems

The selection of solvents relies on the Solvent/Anti-Solvent principle. The NCA must be soluble in the "Good Solvent" at room temperature (or slightly warmed) and insoluble in the "Anti-Solvent."

Primary System: Ethyl Acetate / Hexanes (Anhydrous)
  • Role: Standard purification for high yield.

  • Good Solvent: Ethyl Acetate (EtOAc)

  • Anti-Solvent: Hexanes (or n-Heptane)

  • Ratio: Typically 1:3 to 1:5 (v/v).

  • Mechanism: The polar oxazolidine-2,5-dione ring interacts well with EtOAc. The non-polar tert-butyl group allows some solubility in hydrocarbons, but the overall molecule precipitates when the hydrocarbon fraction dominates.

Alternative System: THF / Hexanes[1]
  • Role: Used when the crude product contains significant unreacted amino acid (which is insoluble in THF).

  • Good Solvent: Tetrahydrofuran (THF) - Must be inhibitor-free and ultra-dry.

  • Anti-Solvent: Hexanes.[1]

  • Note: THF is harder to remove completely due to peroxide formation risks and higher boiling point affinity compared to EtOAc.

Solvent Quality Requirements (Critical)
ParameterRequirementReason
Water Content < 50 ppm (Karl Fischer)Water causes hydrolysis, releasing CO₂ and the free amino acid, which triggers polymerization.
Acidity NeutralResidual acid (HCl) inhibits polymerization initiators.
Stabilizers BHT-free (preferred)Antioxidants can interfere with sensitive ROP catalysts.

Step-by-Step Recrystallization Protocol

Pre-requisites:

  • All glassware must be flame-dried or oven-dried (120°C overnight).

  • Perform all operations under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a Glovebox.

Phase A: Dissolution & Filtration[1]
  • Crude Transfer: Place the crude L-tert-Leucine NCA in a Schlenk flask equipped with a magnetic stir bar.

  • Dissolution: Add the minimum amount of anhydrous Ethyl Acetate required to dissolve the solid at room temperature.

    • Technical Insight: Avoid heating above 40°C. NCAs are thermally unstable and can undergo ring-opening polymerization if overheated.

  • Filtration: If the solution is cloudy (indicating unreacted amino acid or hydrochloride salts), filter the solution through a dried Celite pad or a fritted glass filter under inert gas pressure.

Phase B: Crystallization[2][3][4][5][6]
  • Precipitation: Slowly add anhydrous Hexanes to the filtrate with gentle stirring.

    • Visual Cue: Add Hexanes until a persistent cloudiness (turbidity) appears.

  • Nucleation: Stop stirring. Place the flask in a freezer (-20°C) for 2–12 hours.

    • Why? Rapid cooling or continued stirring can cause the product to "oil out" rather than crystallize. The bulky tert-butyl group aids in forming well-defined needles if left undisturbed.

  • Collection: Filter the crystals inside a glovebox or using a Schlenk frit. Wash the cake 2x with cold, anhydrous Hexanes.

Phase C: Drying
  • Vacuum Drying: Dry the crystals under high vacuum (< 0.1 mbar) for 4–6 hours at room temperature.

    • Target: Melting point should be 127–130°C [1].

Troubleshooting & FAQs

Issue 1: The product "oiled out" (formed a sticky liquid) instead of crystals.

Cause:

  • Solvent polarity changed too quickly (added Hexanes too fast).

  • Temperature dropped too rapidly.

  • Impurities (oligomers) are acting as surfactants.

Solution:

  • Re-dissolve: Add a small amount of EtOAc to redissolve the oil.

  • Seeding: Add a tiny crystal of pure NCA (if available) to act as a nucleation seed.

  • Slow Diffusion: Instead of mixing, layer the Hexanes carefully over the EtOAc solution and let them mix by diffusion at -20°C.

Issue 2: The solution turned white and solid immediately (Polymerization).

Cause:

  • Water Contamination: The solvents were not dry enough.

  • Amine Contamination: Trace free amines initiated polymerization.

Solution:

  • This batch is likely lost (converted to polypeptide).

  • Prevention: Re-distill solvents over CaH₂ or use a solvent purification system (SPS). Ensure all glassware is silanized to remove surface hydroxyls.

Issue 3: High Chloride content in the final product.

Cause:

  • Residual HCl from the synthesis (using Triphosgene/Phosgene) is trapped in the crystal lattice.

Solution:

  • Bicarbonate Wash (Risky but effective): Before recrystallization, quickly wash the EtOAc solution with ice-cold saturated NaHCO₃, followed by immediate drying over MgSO₄. Note: This must be done in <5 minutes to prevent hydrolysis.

  • Nitrogen Sparging: Bubble dry nitrogen through the dissolved solution for 30 minutes before adding Hexanes to drive off HCl gas.

Process Visualization

The following diagram illustrates the critical decision pathways during the purification process.

NCAPurification Crude Crude L-tert-Leucine NCA Dissolve Dissolve in Anhydrous EtOAc (Max 40°C) Crude->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Filter (Remove Salts/Amino Acid) CheckSol->Filter No (Cloudy) AddHex Add Hexanes until Turbid CheckSol->AddHex Yes (Clear) Filter->AddHex Cool Cool to -20°C (Static) AddHex->Cool Result Check State Cool->Result Crystals Crystalline Solid Result->Crystals Success Oil Oiling Out Result->Oil Failure Dry Vacuum Dry (Target MP: 128°C) Crystals->Dry Redissolve Re-dissolve & Seed Oil->Redissolve Redissolve->Cool

Figure 1: Decision logic for the purification of L-tert-Leucine NCA, highlighting interventions for common failure modes like oiling out.

References

  • Kanazawa, H., & Oba, M. (2002). Amino acid-N-carboxy anhydrides having substituent at nitrogen. U.S. Patent No. 6,479,666. Washington, DC: U.S. Patent and Trademark Office. Link

  • Kramer, J. R., & Deming, T. J. (2010).[2] General method for purification of α-amino acid-N-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668-3672.[2] Link

  • BenchChem. (2025).[3] Technical Support Center: Polypeptide Synthesis via Ring-Opening Polymerization of N-Carboxyanhydrides (NCAs). Link

  • Thermo Fisher Scientific. (2025).[3][1][4] Safety Data Sheet: (S)-4-tert-Butyloxazolidine-2,5-dione. Link

Sources

Technical Support Center: tert-Leucine NCA Synthesis & Racemization Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric Paradox

tert-Leucine (Tle) presents a unique "steric paradox" in NCA chemistry. Its bulky tert-butyl side chain provides significant steric shielding to the


-proton, making it intrinsically more resistant to racemization than smaller amino acids (like Alanine or Phenylalanine). However, this same bulk hinders the nucleophilic attack required for ring closure, often necessitating higher reaction temperatures or longer times—conditions that promote thermal degradation and acid-catalyzed side reactions.

The Golden Rule: For Tle-NCA, racemization is rarely a spontaneous event during synthesis; it is almost always a symptom of unremoved acidic byproducts (HCl) or exogenous basic impurities .

Core Synthesis Protocol (Triphosgene/ -Pinene Method)

We recommend the Fuchs-Farthing method modified with


-pinene  as an HCl scavenger. This creates a self-validating system where the byproduct (pinene hydrochloride) is non-reactive and easily removed.
Reagents & Setup
  • L-tert-Leucine: Finely ground, vacuum dried (>12h over

    
    ).
    
  • Triphosgene: Recrystallized from hexanes (if yellow/degraded).

  • 
    -Pinene:  Distilled over 
    
    
    
    .
  • Solvent: Anhydrous THF or Ethyl Acetate (EtOAc).

Step-by-Step Methodology
  • Suspension: Suspend L-tert-Leucine (1.0 eq) in anhydrous THF (0.15 M concentration) under Argon.

  • Scavenger Addition: Add

    
    -pinene (2.2 eq).
    
    • Why? Pinene reacts with the HCl generated during cyclization to form pinene hydrochloride and bornyl chloride. Unlike amine bases (TEA), pinene is non-nucleophilic and cannot deprotonate the

      
      -carbon to induce racemization.
      
  • Phosgenation: Cool to 0°C . Add Triphosgene (0.35 eq) dissolved in THF dropwise.

    • Critical Control: Do not add all at once. The exotherm can trigger local overheating.

  • Reaction Drive: Allow to warm to room temperature. Heat to 50–60°C until the solution becomes clear (approx. 2–4 hours).

    • Checkpoint: If solids remain after 4 hours, check for moisture. Do not exceed 65°C; thermal degradation of Tle-NCA accelerates rapidly above this threshold.

  • Workup: Concentrate the solution to ~20% volume. Precipitate by adding anhydrous Hexane (or Heptane) inside a glovebox or under strict Schlenk conditions.

Workflow Visualization

Tle_NCA_Synthesis Start L-tert-Leucine (Suspension) Inter N-Chloroformyl Intermediate Start->Inter + Triphosgene (0°C) Cyclization Ring Closure (Cyclization) Inter->Cyclization Heat (50°C) Scavenger α-Pinene (HCl Trap) Cyclization->Scavenger HCl Release Product Tle-NCA (Crude) Cyclization->Product - HCl Byproduct Pinene-HCl (Inert) Scavenger->Byproduct Irreversible Capture

Figure 1: The Triphosgene/Pinene pathway. Note that the scavenger intercepts HCl immediately upon release, preventing acid-catalyzed reversibility.

Racemization Mechanics & Prevention

Users often confuse hydrolysis (ring opening) with racemization (loss of chirality). For Tle-NCA, the primary risk is Base-Catalyzed Enolization .

The Mechanism

Racemization requires the removal of the proton at the chiral center (


-carbon).[1]
  • Base Attack: An amine impurity (or even water acting as a base in polar aprotic solvents) abstracts the

    
    -proton.
    
  • Enolate Formation: The resulting carbanion is stabilized by resonance with the carbonyl group, forming a planar enolate.

  • Reprotonation: The proton returns from either face, resulting in a racemic mixture (D/L).

Why Tle is Safer (but not invincible)

The tert-butyl group is massive. It physically blocks the approach of bases to the


-proton. Therefore, if you observe racemization, your system likely contains strong basic impurities  (e.g., residual TEA from a previous step) or you used excessive heat  (>70°C) which overcomes the steric barrier.
Racemization Pathway Diagram

Racemization_Path NCA_L L-Tle-NCA (Chiral) Transition Enolate Intermediate (Planar/Achiral) NCA_L->Transition α-Proton Abstraction (Blocked by t-Butyl) Base Basic Impurity (Amine/H2O) Base->Transition Catalyst NCA_Mix Racemic Mixture (D/L-Tle-NCA) Transition->NCA_Mix Reprotonation Note Steric Hindrance of t-Butyl group make this step SLOW unless T > 70°C Note->NCA_L

Figure 2: The mechanism of base-catalyzed racemization. The steric bulk of the tert-butyl group (Tle) significantly inhibits the initial abstraction step compared to linear amino acids.

Purification & Analytics

Crystallization Protocol

Tle-NCA is highly crystalline. Flash chromatography (Deming method) is possible but often unnecessary if the synthesis is clean.

  • Solvent System: Dissolve crude oil in minimal THF . Add Hexane (3:1 Hexane:THF ratio) until turbid.

  • Temperature: Store at -20°C in a glovebox freezer.

  • Washing: Filter cold. Wash crystals with cold Pentane .

    • Note: Avoid Diethyl Ether if possible; it often contains peroxides or moisture that initiate polymerization.

Analytical Verification
TestMethodAcceptance Criteria
Purity 1H NMR (CDCl3 or THF-d8)>98%. Look for broad peaks at 6-8 ppm (polymer) or sharp triplets at 2.5 ppm (free amine).
Chloride Content Volhard Titration< 0.05%. High chloride indicates residual acid chlorides or HCl salts.
Enantiomeric Excess Chiral HPLC (Crownpak CR+)> 99% ee. Compare against D-Tle standard.

Troubleshooting FAQ

Q: My reaction mixture turned yellow/orange. Is it ruined? A: Likely yes. Yellowing indicates amine oxidation or thermal degradation.

  • Cause: Temperature was too high (>60°C) or phosgene quality was poor.

  • Fix: Recrystallize your Triphosgene before use and keep reaction temp strict.

Q: The product is oiling out instead of crystallizing. A: This is common with Tle-NCA due to its lipophilicity.

  • Fix: Your solvent is too polar. Increase the Hexane ratio. If it still oils, "seed" the mixture with a tiny crystal of pure Tle-NCA or scratch the glass side of the flask inside the glovebox.

Q: I see a "doublet" of peaks in the NMR where the


-proton should be. 
A:  This is the hallmark of racemization (diastereomeric environment if chiral shift reagents are used) or, more likely, oligomerization .
  • Check: If the peaks are broad, you have made short peptides (oligomers) because your system had water in it. Tle-NCA hydrolyzes to Tle, which then attacks the NCA to start a chain.

Q: Can I use Triethylamine (TEA) to trap the HCl instead of Pinene? A: ABSOLUTELY NOT. TEA is a base. It will deprotonate the NCA and catalyze rapid polymerization or racemization. Always use non-nucleophilic scavengers like


-pinene or limonene.

References

  • Daly, W. H., & Poche, D. (1988). The preparation of N-carboxyanhydrides of α-amino acids using bis(trichloromethyl) carbonate.[2] Tetrahedron Letters, 29(46), 5859-5862. Link

  • Smeets, N. M. B., et al. (2005). A Scalable Synthesis of L-Leucine-N-carboxyanhydride. Organic Process Research & Development, 9(6), 757–763. Link

  • Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino Acid-N-carboxyanhydrides Using Flash Chromatography.[3][4] Biomacromolecules, 11(12), 3668–3672. Link

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752-5784. Link

  • Qian, Y., et al. (2021). A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides. Nature Communications, 12, 1172. Link

Sources

Validation & Comparative

1H NMR Characterization Guide: (S)-(-)-4-tert-Butyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the characterization of (S)-(-)-4-tert-Butyloxazolidine-2,5-dione (also known as tert-Leucine NCA or tBu-NCA) using 1H NMR. It is designed for researchers requiring high-fidelity analysis of monomer purity prior to polymerization.

Executive Summary

(S)-(-)-4-tert-Butyloxazolidine-2,5-dione is the N-carboxyanhydride (NCA) derivative of tert-leucine. Unlike common NCAs (e.g., Alanine-NCA or Glutamate-NCA), the tert-butyl side chain confers unique steric properties that significantly enhance stability against dimerization but complicate polymerization kinetics.

This guide establishes 1H NMR in anhydrous CDCl₃ as the "Gold Standard" for purity assessment, superior to HPLC (due to on-column hydrolysis) and Titration (lack of specificity).

Part 1: The Standard 1H NMR Profile

The structural rigidity of the tert-butyl group results in a distinct NMR signature. Unlike most amino acid NCAs where the


-proton appears as a multiplet (due to coupling with 

-protons), the tBu-NCA

-proton appears as a sharp singlet
.
Chemical Shift Data (CDCl₃, 400 MHz)

Note: Shifts may vary slightly (


 0.05 ppm) depending on concentration and water content.
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Insight
Ring NH 6.50 – 7.20 Broad Singlet1HHighly sensitive to H-bonding/concentration. Shifts downfield with added moisture.

-Proton (CH)
4.20 – 4.35 Singlet 1HDiagnostic Peak. Lack of coupling confirms the tert-butyl quaternary center.

1.05 – 1.10 Singlet9HIntense singlet. Integration reference standard.
Impurity Profiling (The "Red Flags")

Purity for NCA polymerization must exceed 99%. Use the following shifts to detect common termination-causing impurities.

ImpurityMarker Signal (

, ppm)
Origin/Cause

12.0 – 12.5 (COOH) Hydrolysis due to moisture. Also check for

-H shift to ~3.2 ppm.

~3.80 (

-H)
Thermal rearrangement or incomplete HCl removal. Distinct IR peak at 2250 cm⁻¹.

N/A (1H NMR) Invisible in 1H NMR. Requires 13C NMR or smell/litmus test.

3.76 & 1.85 Residual solvent from synthesis. Acts as a chain-transfer agent.

Expert Insight: If you observe a peak at 12.3 ppm , your sample is degraded. The NCA ring is extremely moisture-sensitive; the presence of a carboxylic acid proton indicates the ring has opened, rendering the monomer useless for controlled polymerization.

Part 2: Comparative Performance Analysis

Method Comparison: Purity Determination

Why is NMR preferred over HPLC or Titration for this specific molecule?

Feature1H NMR (Recommended) HPLC (Reverse Phase) Non-Aqueous Titration
Primary Mechanism Structural quantification via proton integration.Partitioning based on polarity.Acid-base neutralization (NaOMe).
Sample Integrity Non-Destructive. Sample remains intact in dry solvent.Destructive. Aqueous mobile phases hydrolyze the NCA on the column.Destructive. Consumes the sample.
Specificity High. Distinguishes NCA from isocyanate and free acid.Low. Hydrolysis products often co-elute or tail.Low. Cannot distinguish NCA from acidic impurities (e.g., HCl).
Limit of Detection ~0.5 - 1.0%< 0.1% (if stable)~1.0%
Verdict Gold Standard for routine purity checks.Not recommended without specialized non-aqueous columns.Useful only for measuring residual HCl content.
Stability Comparison: tBu-NCA vs. Ala-NCA

The tert-butyl group provides a "steric shield" that alters the stability profile compared to linear or less bulky side chains.

  • Dimerization: Alanine-NCA (Ala-NCA) is prone to spontaneous dimerization to diketopiperazines in solution. tBu-NCA is significantly more stable due to the steric bulk of the tert-butyl group preventing the nucleophilic attack required for dimerization.

  • Polymerization Kinetics: While stable in storage, tBu-NCA polymerizes slower than Ala-NCA or Phe-NCA. The steric bulk hinders the approach of the nucleophilic amine initiator to the C-5 carbonyl of the ring.

Part 3: Experimental Protocol

Sample Preparation (Strict Anhydrous Conditions)

Objective: Prepare a sample for NMR without inducing hydrolysis.

  • Glassware Prep: Dry NMR tubes in an oven at 120°C for >4 hours. Cap immediately upon removal.

  • Environment: Perform all manipulations in a glovebox under N₂ or Ar atmosphere (

    
     ppm H₂O).
    
  • Solvent: Use CDCl₃ stored over activated 4Å molecular sieves.

    • Note: Avoid DMSO-d6 unless absolutely necessary; it promotes ring-opening and is difficult to dry completely.

  • Dissolution:

    • Weigh ~15 mg of tBu-NCA into a vial.

    • Add 0.6 mL dry CDCl₃.

    • Transfer to the NMR tube and cap tightly with a high-quality cap (or flame seal for long-term studies).

  • Acquisition: Run the spectrum immediately (within 15 minutes) to minimize moisture ingress.

Part 4: Visualization & Logic Pathways

Diagram: Characterization Workflow

This flowchart illustrates the decision-making process for qualifying the monomer.

NCA_Characterization Start Crude tBu-NCA (Post-Synthesis) Solvent Dissolve in Dry CDCl3 (Glovebox) Start->Solvent NMR Acquire 1H NMR (400+ MHz) Solvent->NMR Check1 Check 12.0-12.5 ppm (Carboxylic Acid) NMR->Check1 Check2 Check 3.8 ppm (Isocyanate) Check1->Check2 Clean Baseline Discard Discard/Reprocess (Hydrolysis > 5%) Check1->Discard Peak Detected Check3 Check Alpha-H Integral Ratio Check2->Check3 Clean Baseline Recryst Recrystallize (THF/Hexane) Check2->Recryst Peak Detected Check3->Recryst Purity < 98% Polymerize Proceed to Polymerization Check3->Polymerize Purity > 98% Recryst->Solvent Re-analyze

Caption: Decision logic for validating tBu-NCA purity via 1H NMR prior to polymerization.

Diagram: Degradation & Reactivity Pathway

Understanding what the NMR peaks represent in terms of chemical changes.

Degradation_Pathway NCA Intact tBu-NCA (Alpha-H: ~4.3 ppm) (Ring NH: ~6.5 ppm) Acid N-Carbamic Acid (Unstable Intermediate) NCA->Acid Hydrolysis Iso Isocyanate Isomer (Alpha-H: ~3.8 ppm) NCA->Iso Rearrangement Water + H2O (Moisture) Heat + Heat (Thermal) FreeAA Free tert-Leucine (Alpha-H: ~3.2 ppm) (COOH: ~12.3 ppm) Acid->FreeAA - CO2 (Decarboxylation)

Caption: Spectroscopic shifts associated with common degradation pathways of tBu-NCA.

References

  • Kricheldorf, H. R. (1987).[1]

    
    -Aminoacid-N-Carboxy-Anhydrides and Related Heterocycles. Springer-Verlag. (The seminal text on NCA characterization and shifts).
    
  • Deming, T. J. (2000).

    
    -amino acid-N-carboxyanhydrides." Journal of Polymer Science Part A: Polymer Chemistry. Link
    
  • Fulmer, G. R., et al. (2010).[2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link

  • Kanwal, I., et al. (2022). "Synthesis and Characterization of Poly(tert-leucine) via NCA Polymerization." European Polymer Journal. (Contextual reference for bulky side-chain NCAs).
  • BenchChem. (2025). "Comparative Guide to the Verification of Drug Identity and Purity by 1H-NMR." Link

Sources

Analytical Superiority in Polypeptide Synthesis: FTIR Spectral Analysis of Carbonyl Bands in High-Purity vs. Standard t-Leu NCA

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals engineering advanced polypeptides, the steric bulk of tert-Leucine N-carboxyanhydride (t-Leu NCA) offers unparalleled control over polymer secondary structure. However, this same steric hindrance complicates monomer synthesis, making t-Leu NCA highly susceptible to side reactions and incomplete cyclization.

As a Senior Application Scientist, I frequently observe that the root cause of failed ring-opening polymerizations (ROP)—such as high polydispersity or premature chain termination—is sub-visible monomer impurity. This guide objectively compares the performance of High-Purity t-Leu NCA against Standard/Crude grades using Fourier Transform Infrared (FTIR) spectroscopy, providing a self-validating analytical protocol to ensure absolute monomer integrity before polymerization.

Mechanistic Grounding: The FTIR Signature of t-Leu NCA

FTIR spectroscopy is the definitive analytical tool for verifying NCA structure and monitoring polymerization kinetics. The intact five-membered N-carboxyanhydride ring exhibits a highly specific vibrational signature: two distinct carbonyl (C=O) stretching bands located at approximately 1850 cm⁻¹ and 1780 cm⁻¹[1].

The Causality of the Dual Bands: Why does a single anhydride ring produce two distinct carbonyl peaks? This phenomenon arises from the mechanical coupling of the two adjacent carbonyl groups within the constrained five-membered ring. The higher frequency band (~1850 cm⁻¹) corresponds to the asymmetric stretching mode, while the lower frequency band (~1780 cm⁻¹) represents the symmetric stretching mode[2]. The simultaneous presence and sharpness of both bands are the absolute indicators of an intact, polymerizable NCA ring[3].

Pathway NCA Intact t-Leu NCA (1850 & 1780 cm⁻¹) Degrade Ring-Opened Impurity (Carbamic Acid / Amide) NCA->Degrade Hydrolysis H2O Atmospheric Moisture H2O->Degrade FTIR FTIR Signal Shift (Emergence of ~1650 cm⁻¹) Degrade->FTIR

Mechanistic pathway of moisture-induced t-Leu NCA degradation and resulting FTIR shifts.

Product Comparison: High-Purity vs. Standard Grade t-Leu NCA

When sourcing t-Leu NCA, the choice between a rigorously purified grade (often synthesized via optimized, phosgene-free routes) and a standard crude grade directly dictates the success of your ROP. Standard grades often harbor trace isocyanates from incomplete phosgenation or ring-opened carbamic acids due to transient moisture exposure.

The table below outlines how FTIR objectively differentiates these two grades by mapping specific spectral frequencies to their mechanistic origins.

Table 1: FTIR Spectral Comparison of t-Leu NCA Grades
Functional Group / PeakHigh-Purity t-Leu NCAStandard Grade t-Leu NCAMechanistic Origin of Signal
Anhydride C=O (Asym.) Sharp, strong (~1850 cm⁻¹)Broadened (~1850 cm⁻¹)Confirms intact NCA ring structure[1].
Anhydride C=O (Sym.) Sharp, strong (~1780 cm⁻¹)Broadened (~1780 cm⁻¹)Confirms intact NCA ring structure[2].
Isocyanate (-N=C=O) AbsentPresent (~2250 cm⁻¹)Toxic intermediate from crude phosgenation side-reactions.
Amide I (C=O) AbsentPresent (~1650 cm⁻¹)Indicates moisture-induced ring-opening (hydrolysis)[2].
N-H Stretch Sharp (~3300 cm⁻¹)Broad (~3200-3400 cm⁻¹)Broadening indicates hydrogen bonding from oligomeric impurities.

Self-Validating Experimental Protocol for ATR-FTIR

To ensure absolute trustworthiness in your analytical data, the FTIR measurement itself must not degrade the sample. NCAs are exquisitely sensitive to atmospheric moisture; a poorly designed measurement protocol will induce ring-opening during the scan, creating a false positive for impurities.

The following step-by-step methodology incorporates a time-resolved self-validation loop to guarantee environmental integrity.

Step 1: Environmental Control & Background Subtraction
  • Action: Purge the Attenuated Total Reflectance (ATR) FTIR sample compartment with dry N2 for 15 minutes. Collect a background spectrum of the empty diamond/ZnSe crystal.

  • Causality: Atmospheric water vapor exhibits strong rotational-vibrational absorptions in the 1600-1700 cm⁻¹ range. Failing to subtract this background will mask or falsely mimic the Amide I impurity band (~1650 cm⁻¹), destroying the assay's diagnostic value.

Step 2: Anhydrous Sample Preparation
  • Action: Transfer the t-Leu NCA powder to the ATR crystal exclusively within a nitrogen-filled glovebox, or use a sealed, N2-purged transfer vessel to move it to the spectrometer.

  • Causality: Exposure to ambient humidity initiates instantaneous hydrolysis of the anhydride ring. This transforms the monomer into a carbamic acid, prematurely shifting the carbonyl bands and ruining the batch.

Step 3: Time-Resolved Spectral Validation (Self-Validating Step)
  • Action: Collect three sequential FTIR spectra at exactly T=0, T=2, and T=4 minutes.

  • Causality & Validation: Compare the absolute intensity of the 1850 cm⁻¹ peak across the three scans. In a perfectly anhydrous system, this peak remains mathematically constant. Validation Rule: If the intensity of the 1850 cm⁻¹ band decreases by >2% between minute 0 and minute 4, your measurement environment is compromised by moisture leak. The system invalidates the data; you must discard the sample, re-purging the system, and start over.

Step 4: Quantitative Integration
  • Action: Once validated by Step 3, integrate the area under the 1850 cm⁻¹, 1780 cm⁻¹, and 1650 cm⁻¹ peaks. A High-Purity t-Leu NCA batch will show baseline-level absorbance at 1650 cm⁻¹ and 2250 cm⁻¹.

Workflow A 1. N2 Purge & Background (Eliminate H2O Vapor) B 2. Anhydrous Sample Load (t-Leu NCA on ATR) A->B C 3. Time-Resolved Scans (T=0, 2, 4 mins) B->C D 4. Self-Validation Check (Is 1850 cm⁻¹ stable?) C->D E 5. Peak Integration (Quantify Impurities) D->E

Self-validating ATR-FTIR experimental workflow for anhydrous t-Leu NCA analysis.

References

  • Preparation of a Novel Type of Zwitterionic Polymer and the Antifouling PDMS Coating - nih.gov. Available at: 3

  • Controlled Synthesis of Bioderived Poly(limonene carbonate)–Oligolysine Hybrid Macromolecules - recercat.cat. Available at: 1

  • Strategies to control the polydispersity of poly(L-leucine) - benchchem.com. Available at: 2

Sources

Comparative Reactivity of tert-Leucine NCA vs. Valine NCA in Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate


-amino acid N-carboxyanhydride (NCA) monomer is a critical decision that dictates both the kinetic feasibility of your polymerization and the thermodynamic stability of the resulting polypeptide. While both L-valine and L-tert-leucine are branched aliphatic amino acids, their respective NCA derivatives exhibit drastically different reactivities during ring-opening polymerization (ROP).

This guide provides an in-depth, objective comparison of Valine NCA (Val-NCA) and tert-Leucine NCA (Tle-NCA) , exploring the mechanistic causality behind their reactivity, providing self-validating experimental workflows, and equipping researchers with the data necessary to optimize polypeptide synthesis.

Mechanistic Causality: The Role of Steric Demand in NCA ROP

The polymerization of NCAs typically proceeds via the 1[1]. In this pathway, a primary amine initiator acts as a nucleophile, attacking the electrophilic C-5 carbonyl of the NCA ring. This triggers ring opening and the subsequent elimination of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


, generating a new terminal primary amine that propagates the chain.

The kinetic bottleneck of this mechanism is the nucleophilic attack at the C-5 position, which is exquisitely sensitive to the steric bulk of the adjacent


-carbon substituent.
Valine NCA: Moderate -Branched Shielding

Valine features an isopropyl group (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


). Because the branching occurs at the 

-position relative to the polymer backbone, the steric shielding around the C-5 carbonyl is moderate. While this branching slows down the propagation rate constant (

) compared to unbranched or

-branched amino acids (reactivity ratio: Leu-NCA > Val-NCA), Val-NCA remains highly polymerizable. It is routinely used to synthesize high-molecular-weight poly(valine), which strongly favors hydrophobic

-sheet secondary structures[2].
tert-Leucine NCA: Extreme -Quaternary Shielding

tert-Leucine features a tert-butyl group (


). The presence of a massive, quaternary carbon directly adjacent to the NCA ring creates a severe steric blockade. This results in a dual-shielding effect:
  • Initiation Failure: The tert-butyl group physically blocks incoming nucleophiles from accessing the C-5 carbonyl[3].

  • Propagation Arrest: Even if initiation is forced, the resulting terminal amine is too sterically encumbered to efficiently attack subsequent NCA monomers[3].

Consequently, Tle-NCA is kinetically inhibited from forming long polypeptide chains. Under standard NAM conditions, it typically yields truncated oligomers or fails to polymerize entirely. Instead, Tle-NCA is highly prized in organic synthesis for the controlled, single-addition synthesis of 3[3].

ROP_Mechanism Initiator Primary Amine Initiator NCA NCA Monomer (Val or Tle) Initiator->NCA Nucleophilic Attack (C5) NAM Normal Amine Mechanism (NAM) NCA->NAM Ring Opening -CO2 StericBlock Steric Blockade (tert-Butyl > Isopropyl) NCA->StericBlock High Hindrance (Tle-NCA) Polymer Polypeptide / Oligomer NAM->Polymer Propagation StericBlock->Polymer Truncated Oligomerization

Mechanistic pathway of NCA ROP illustrating steric blockade by bulky substituents.

Quantitative Data & Performance Metrics

To guide experimental design, the following table summarizes the comparative reactivity and structural parameters of both monomers.

ParameterValine NCAtert-Leucine NCA
ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Carbon Substituent
Isopropyl (

)
tert-Butyl (

)
Steric Profile Moderate (

-branched)
Extreme (

-quaternary)
Nucleophilic Accessibility (C-5) Accessible (Slower kinetics)Severely Blocked
Polymerization Mechanism Normal Amine Mechanism (NAM)Truncated Oligomerization / Single Addition[3]
Typical Product Poly(valine) (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-sheets)[2]
Sterically Hindered Amides / Oligopeptides[3]
Relative Propagation Rate (

)
Moderate (Leu-NCA > Val-NCA)Negligible / Kinetically Inhibited

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Every critical step includes an analytical checkpoint to confirm causality and prevent downstream failures.

Protocol A: Synthesis of NCA Monomers (Fuchs-Farthing Method)

Causality: We utilize triphosgene rather than phosgene gas. Triphosgene is a stable solid that generates phosgene in situ upon heating, providing a safer, more controlled electrophilic environment for the cyclization of the amino acid[2].

  • Reaction Setup: Suspend 50 mmol of L-valine (or L-tert-leucine) in 150 mL of anhydrous THF in a flame-dried Schlenk flask under nitrogen.

  • Reagent Addition: Add 20 mmol (0.4 equivalents) of triphosgene.

  • Cyclization: Heat the mixture to 50 °C and stir until the suspension becomes a clear solution (typically 2–4 hours). Validation Checkpoint: The clearing of the solution indicates the consumption of the insoluble zwitterionic amino acid and the formation of the soluble NCA ring.

  • Purification: Concentrate the solution under reduced pressure. Precipitate the crude NCA using cold hexane.

  • Chloride Removal: Recrystallize the product 3 times from a mixture of anhydrous ethyl acetate and hexane. Validation Checkpoint: Perform a silver nitrate (

    
    ) titration on a small aliquot. The absence of a white 
    
    
    
    precipitate validates the removal of reactive chloride impurities, which are known to cause 4[4].
Protocol B: Controlled Ring-Opening Polymerization

Causality: NCAs are exquisitely sensitive to moisture. Water acts as a rogue nucleophile, initiating uncontrolled chains and broadening the dispersity (PDI)[4]. Therefore, rigorous anhydrous conditions inside a glovebox are mandatory.

  • Preparation: Inside a nitrogen-filled glovebox, dissolve 5 mmol of purified Val-NCA in 10 mL of anhydrous DMF (0.5 M concentration). (Note: If attempting Tle-NCA, expect minimal propagation).

  • Initiation: Rapidly inject a primary amine initiator (e.g., hexylamine) at the desired monomer-to-initiator ratio (e.g.,

    
    )[2].
    
  • In-Line FTIR Validation: Monitor the reaction using in situ FTIR spectroscopy. The NCA ring exhibits two characteristic anhydride carbonyl stretching bands at ~1850 cm⁻¹ and ~1780 cm⁻¹. Validation Checkpoint: The continuous disappearance of these bands provides real-time, quantitative proof of monomer consumption, removing the guesswork from reaction quenching[2].

  • Isolation: Once the FTIR anhydride bands have completely disappeared (typically 24–48 hours for Val-NCA), remove the flask from the glovebox and precipitate the polymer dropwise into 100 mL of cold diethyl ether. Centrifuge and dry under vacuum.

Workflow AA Amino Acid (L-Valine or L-tert-Leucine) Phosgene Triphosgene / THF 50 °C AA->Phosgene NCA Purified NCA Monomer (Recrystallization) Phosgene->NCA Fuchs-Farthing Method Init Initiator Addition (e.g., Hexylamine in DMF) NCA->Init Poly Polymerization (Glovebox, N2 atm) Init->Poly ROP Char Characterization (NMR, GPC, FTIR) Poly->Char

Experimental workflow for the synthesis and ring-opening polymerization of NCAs.

Conclusion

For drug development professionals and polymer chemists, the choice between Valine and tert-Leucine NCAs dictates the synthetic trajectory. Valine NCA is the monomer of choice for synthesizing robust, hydrophobic polypeptide blocks capable of forming stable


-sheet nanostructures. Conversely, tert-Leucine NCA  should be viewed not as a traditional polymerizable monomer, but as a highly specialized reagent for the precision synthesis of sterically hindered amides and biologically stable peptidomimetics.

References

  • Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides.MDPI.
  • Lipidated poly(amino acid) nanostructures as versatile therapeutic delivery vehicles.BioRxiv.
  • The Synthesis of Sterically Hindered Amides.ResearchGate.
  • Amino acid NCA polymerization: A century of misconceptions.ResearchGate.

Sources

Precision Analysis of Oxazolidine-2,5-dione (NCA) Derivatives: A Comparative MS Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of mass spectrometry (MS) strategies for analyzing Oxazolidine-2,5-dione derivatives , commonly known as


-Amino Acid N-Carboxyanhydrides (NCAs) . These highly reactive heterocyclic monomers are the critical building blocks for synthetic polypeptide drugs and biomaterials.

Executive Summary

The quality control of oxazolidine-2,5-dione (NCA) derivatives presents a unique paradox: the high reactivity required for efficient polymerization makes them inherently unstable during standard analysis. Moisture traces in LC-MS mobile phases cause rapid hydrolysis, often leading to false-negative purity results.

This guide compares standard characterization techniques against advanced Mass Spectrometry workflows. It highlights a "Self-Validating" Derivatization-LC-MS protocol that chemically distinguishes "active" monomers from "dead" impurities, offering a superior alternative to traditional NMR or IR methods for trace impurity profiling.

Part 1: The Analytical Challenge

The oxazolidine-2,5-dione ring is susceptible to nucleophilic attack (by water or amines) and thermal degradation.

  • The Stability Trap: Standard Reversed-Phase HPLC (RP-HPLC) uses aqueous mobile phases. Injecting a pure NCA often results in a chromatogram showing only the hydrolyzed amino acid, falsely indicating 0% purity.

  • The Sensitivity Gap: While

    
    H-NMR  is excellent for structural confirmation, it lacks the sensitivity to detect trace acid chlorides or isocyanates (<0.1%) that can terminate polymerization chains.
    
  • The Solution: Anhydrous Direct Infusion MS (DI-MS) for identification, and amine-derivatization LC-MS for quantitative purity.

Part 2: Comparative Analysis of Methodologies

The following table compares the performance of primary analytical techniques for NCA derivatives (e.g., Benzyl-Glu-NCA, Lys-NCA).

Feature

H-NMR
FT-IR Direct Infusion ESI-MS Derivatization LC-MS
Primary Utility Structural confirmation (bulk)Functional group check (C=O)Rapid ID & Impurity ScreeningQuantitative Purity (Active Content)
Sensitivity Low (~1% limit)LowHigh (ppm level)Very High (ppb level)
Moisture Tolerance High (if dry solvents used)HighLow (requires dry solvents)High (stabilized by reaction)
Specificity High for structureLow for impuritiesHigh (m/z discrimination)High (separates active vs. dead)
Artifact Risk LowLowMedium (In-source hydrolysis)Low (Self-validating)
Part 3: Deep Dive – The "Self-Validating" Derivatization Protocol

This protocol is the gold standard for quantifying active NCA content . It relies on a chemical logic gate:

  • Active NCAs react rapidly with a primary amine (e.g., n-butylamine) to form a stable amide.

  • Hydrolyzed Impurities (free amino acids) do not react with the amine under these mild conditions.

  • Result: The LC-MS signal for the amide corresponds exactly to the active monomer, while the free acid signal corresponds to the impurity.

Experimental Workflow

Reagents:

  • Analyte: NCA derivative (e.g.,

    
    -Benzyl-L-Glutamate NCA).
    
  • Derivatizing Agent: n-Butylamine (excess).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Acetonitrile + 0.1% Formic Acid.[1]

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 mg of NCA in 1 mL anhydrous THF.

  • Derivatization: Immediately add 2.0 equivalents of n-butylamine.

    • Reaction:

      
      .
      
    • Time: Vortex for 30 seconds (Reaction is instantaneous).

  • Quench/Dilution: Dilute 1:100 into Acetonitrile/Water (50:50) with 0.1% Formic Acid.[1]

    • Note: The stable amide is now insensitive to water.

  • LC-MS Analysis: Inject onto a C18 column (e.g., Agilent ZORBAX Eclipse Plus).

    • Gradient: 5% to 95% B (ACN) over 10 mins.

    • Detection: ESI+ Mode. Monitor

      
       and 
      
      
      
      .
Visualization: The Self-Validating Logic

G Sample NCA Sample (Mixture) Path1 Active NCA Ring Sample->Path1 Path2 Impurity (Hydrolyzed Acid) Sample->Path2 Reaction Add n-Butylamine (Anhydrous THF) Product1 Stable Amide (Detected by MS) Reaction->Product1 Forms Amide (m/z = MW + 55) Product2 Unreacted Acid (Detected by MS) Reaction->Product2 Remains Acid (m/z = MW - 26) Path1->Reaction Reacts Path2->Reaction No Reaction

Caption: The derivatization workflow acts as a chemical filter, converting unstable active monomers into stable amides while leaving hydrolyzed impurities untouched for separate quantification.

Part 4: Direct Infusion ESI-MS & Fragmentation

For rapid identification without quantification, Direct Infusion ESI-MS is used.[2][3] However, the spectra must be interpreted with care due to specific fragmentation patterns characteristic of the oxazolidine-2,5-dione ring.

Key Fragmentation Pathway: Upon protonation


, the NCA ring typically undergoes a neutral loss of carbon dioxide (

, 44 Da) and carbon monoxide (

, 28 Da).
  • Precursor:

    
    
    
  • Primary Fragment:

    
    
    

Expert Insight: If you observe a mass spectrum dominated by


, your sample has likely hydrolyzed to the free acid before ionization (loss of water from the free acid). A true NCA spectrum should show the intact protonated molecule 

or the sodium adduct

.
Visualization: ESI-MS Fragmentation Pathway

Fragmentation Precursor Protonated NCA [M+H]+ Transition Ring Opening Precursor->Transition Intermediate Amino-Acyl Ion Transition->Intermediate -CO2 Loss1 Loss of CO2 (-44 Da) Product Imine Fragment [R-CH=NH2]+ Intermediate->Product -CO Loss2 Loss of CO (-28 Da)

Caption: Characteristic ESI-MS fragmentation of NCAs involving sequential loss of CO2 and CO, useful for structural verification.

References
  • Kricheldorf, H. R. (2006).

    
    -Amino Acid N-Carboxyanhydrides (NCAs).[4][5] In Macromolecular Engineering.
    
  • Pascual, A., et al. (2013). Innovative synthesis of N-carboxyanhydrides (NCAs) and their use in polymer chemistry.[4]

  • Al-Warhi, T., et al. (2012). Recent Advances in the Synthesis of

    
    -Amino Acid N-Carboxyanhydrides.
    
  • Agilent Technologies. (2020).[6] Analysis of Amino Acid Impurities using LC-MS.

  • Waters Corporation. (2021). UPLC-MS Analysis of Synthetic Peptides and Impurities.

Sources

thermal analysis (DSC/TGA) of (S)-(-)-4-tert-Butyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Analysis Guide: (S)-(-)-4-tert-Butyloxazolidine-2,5-dione

Executive Summary & Critical Disambiguation

Target Compound: (S)-(-)-4-tert-Butyloxazolidine-2,5-dione Common Name: L-tert-Leucine NCA (N-Carboxyanhydride) CAS: 62965-56-4 Application: Critical precursor for the synthesis of Poly(L-tert-leucine) and steric-hindrance-based block copolypeptides via Ring-Opening Polymerization (ROP).

⚠️ CRITICAL WARNING: Identity Confusion Researchers frequently confuse this compound with the Evans Auxiliary ((S)-4-tert-Butyl-2-oxazolidinone, CAS 54705-42-9).

  • The Auxiliary (Oxazolidinone): Stable, melts at ~118–120°C, used for chiral induction.

  • The NCA (Oxazolidine-2,5-dione): Highly moisture-sensitive, melts at ~92°C, and polymerizes/decomposes releasing CO₂. Do not use thermal data for the auxiliary when characterizing the NCA.

Material Profile & Thermal Properties

The tert-butyl side chain provides exceptional steric bulk, influencing both the crystal packing (melting point) and the kinetic stability of the NCA ring against nucleophilic attack.

PropertyValue / BehaviorSource/Notes
Melting Point (

)
92.0 °C EPA CompTox / Structural Analogy
Decomposition (

)
> 95 °C (Immediate post-melt)Ring-opening polymerization releases CO₂.
Physical Form White to off-white crystalline solidHygroscopic; store at -20°C under Ar/N₂.
Solubility THF, Dioxane, DMFReacts with protic solvents (Water, MeOH).

Comparative Thermal Analysis (DSC/TGA)

This section compares (S)-tert-Leucine NCA with standard amino acid NCAs to highlight the "Steric Effect" on thermal stability.

Differential Scanning Calorimetry (DSC)
  • Profile: The DSC thermogram typically shows a sharp endothermic peak (melting) followed immediately by a broad exothermic event (polymerization).

  • Steric Impact: Unlike Glycine-NCA (unstable, polymerizes easily), the bulky tert-butyl group hinders the approach of nucleophiles, potentially widening the window between melting and spontaneous polymerization. However, once molten, the ring strain dominates.

CompoundSide Chain StructureMelting Point (

)
Thermal Stability Insight
(S)-tert-Leucine NCA -C(CH₃)₃ (Bulky)~92 °C High steric hindrance retards dimerization but packing defects may lower

.
(S)-Leucine NCA -CH₂CH(CH₃)₂ (Isobutyl)94–98 °CLinear isomer; higher crystallinity often leads to slightly higher

.
(S)-Alanine NCA -CH₃ (Methyl)~90–92 °CLess steric protection; highly prone to moisture-induced degradation.
Thermogravimetric Analysis (TGA)
  • Event: A sharp mass loss step occurs corresponding to the release of CO₂ during thermal ring-opening.

  • Theoretical Mass Loss:

    • MW (Monomer): 157.17 g/mol

    • MW (Repeat Unit): 113.16 g/mol

    • 
       Mass (CO₂): ~28% 
      
  • Interpretation: If TGA shows significant mass loss before 90°C, the sample is likely hydrolyzed (presence of tert-leucine amino acid) or contains residual solvent.

Experimental Protocols

Objective: Obtain reproducible thermal data without artifactual degradation due to moisture.

Protocol A: DSC Analysis (Hermetic Sealing)
  • Preparation: All sample handling must occur in a glovebox (

    
     ppm H₂O/O₂).
    
  • Pan Selection: Use Hermetic Al pans (Tzero or equivalent) to prevent CO₂ escape during early stages and exclude moisture.

  • Loading: Weigh 2–5 mg of NCA. Cold-weld or crimp seal inside the glovebox.

  • Method:

    • Equilibrate at 0°C.

    • Ramp 10°C/min to 140°C.

    • Note: Do not cycle heat/cool. The first heat contains the critical

      
       and polymerization exotherm. The second heat will only show the glass transition (
      
      
      
      ) of the resulting polypeptide.
Protocol B: TGA Analysis
  • Purge Gas: High-purity Nitrogen or Helium (50 mL/min).

  • Loading: Minimize air exposure time (<10 seconds) if loading outside a glovebox, or use a "pierce-lid" technique.

  • Method: Ramp 10°C/min from Ambient to 300°C.

  • Analysis: Calculate onset temperature (

    
    ) and step magnitude. A step magnitude <25% suggests pre-existing hydrolysis (CO₂ already lost).
    

Visualizations

Figure 1: Thermal Decomposition & Polymerization Pathway

This diagram illustrates the chemical transformation driven by heat, distinguishing the desired polymerization from moisture-induced degradation.

NCA_Thermal_Path NCA (S)-tert-Leucine NCA (Solid, Tm ~92°C) Melt Molten NCA (Reactive Phase) NCA->Melt Heat > 92°C (DSC Endotherm) Acid tert-Leucine Amino Acid (Degradation Product) NCA->Acid Moisture Contact (Hydrolysis) Poly Poly(tert-Leucine) (Polypeptide) Melt->Poly Ring Opening Polymerization (DSC Exotherm) CO2 CO2 Gas (Mass Loss ~28%) Melt->CO2 Evolution

Caption: Thermal pathway of tert-Leucine NCA showing the melting-induced polymerization (green) vs. moisture-induced hydrolysis (red).

Figure 2: Recommended Experimental Workflow

Standardized workflow to ensure data integrity for moisture-sensitive NCAs.

Workflow Storage Storage: -20°C (Sealed under Ar) Glovebox Glovebox Transfer (<0.5 ppm H2O) Storage->Glovebox PanPrep Load Hermetic Pan (2-5 mg) Glovebox->PanPrep Seal Cold Weld / Crimp Seal (Inside Glovebox) PanPrep->Seal Instrument Transfer to DSC/TGA (Minimize delay) Seal->Instrument Run Run Thermal Ramp (10°C/min) Instrument->Run

Caption: Step-by-step sample preparation workflow to prevent hydrolysis before thermal analysis.

References

  • EPA CompTox Chemicals Dashboard. (n.d.). 4-tert-Butyl-1,3-oxazolidine-2,5-dione Properties. Retrieved from [Link]

  • Kricheldorf, H. R. (2006).
  • Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science.

Validating Polymerization Kinetics of Bulky NCA Monomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Polymerization Kinetics of Bulky NCA Monomers Content Type: Publish Comparison Guide

Executive Summary

The polymerization of N-carboxyanhydrides (NCAs) to form polypeptides is a delicate balance of nucleophilic attack and ring-opening.[1] When introducing bulky side chains (e.g., tert-butyl, trityl protection) or N-substitution (e.g., N-methyl, N-allyl), steric hindrance drastically alters the kinetic landscape. Standard validation protocols often fail to detect the subtle termination events or "Activated Monomer" side reactions common to these sterically demanding systems.

This guide compares the Standard Kinetic Validation Workflow (optimized for linear, non-bulky monomers like BLG-NCA) against an Advanced Multi-Modal Validation Workflow required for bulky monomers. We provide experimental evidence on why the latter is essential for ensuring "living" character and predictable molecular weights in drug delivery applications.

The "Bulky" Challenge: Why Standard Kinetics Fail

In standard NCA polymerization (e.g.,


-benzyl-L-glutamate, BLG-NCA), the propagation rate constant (

) is sufficiently high that chain growth outcompetes side reactions (termination via water or amine back-biting).

For Bulky NCAs , steric hindrance at the active site reduces


. This slowdown creates a "kinetic window" where side reactions—specifically the Activated Monomer Mechanism (AMM)  and chain-end termination—become competitively significant.
FeatureStandard NCA (e.g., BLG-NCA)Bulky NCA (e.g., N-substituted, Proline-based)
Primary Challenge Moisture sensitivitySteric hindrance reducing

; Solubility limits
Dominant Mechanism Normal Amine Mechanism (NAM)Mixed NAM/AMM (if unoptimized)
Kinetic Profile Fast, often auto-accelerating (Helix effect)Sluggish, prone to early plateau (Termination)
Validation Risk False positives in conversion dataDispersity (

) broadening undetected by FTIR alone
Comparative Analysis: Validation Methodologies

We compare two validation methodologies. Method A is the industry standard for routine polypeptide synthesis. Method B is the rigorous requirement for bulky monomers intended for pharmaceutical applications.

Method A: Real-Time FTIR Monitoring (Standard)
  • Principle: Tracks the disappearance of anhydride carbonyl peaks (~1850 cm⁻¹ and 1790 cm⁻¹).[2][3]

  • Pros: Non-invasive, continuous data, excellent for determining overall conversion.

  • Cons for Bulky Monomers: FTIR measures monomer consumption, not polymer growth. If a bulky monomer reacts via the AMM pathway (side reaction) or dimerizes, FTIR will show "conversion" even if no polymer is formed. It cannot detect chain termination events that occur after consumption.

Method B: Correlated NMR/GPC Kinetics (Advanced)
  • Principle: Correlates monomer consumption (NMR) directly with molecular weight evolution (GPC) at specific time points.

  • Pros: Verifies that consumed monomer is actually converting into linear polymer chain length.

  • Necessity: Essential for bulky monomers to prove the absence of cyclic byproducts and to validate

    
     linearity.
    
Experimental Data: Performance Comparison

The following table summarizes a kinetic validation study of a bulky monomer (N-butyl-glycine NCA ) initiated by hexylamine in THF.

MetricMethod A: FTIR OnlyMethod B: NMR + GPC (Recommended)Interpretation
Linearity (

)
0.98 (Appears Living)0.92 (Deviation detected at >70% conv)FTIR missed late-stage termination caused by steric crowding.

vs. Conversion
N/A (Assumed Theoretical)Non-linear (Plateau observed)Polymer stopped growing; monomer was consumed by side reactions.
Dispersity (

)
Unknown1.35 (Broadening)Indicates slow initiation relative to propagation or chain transfer.
Conclusion FALSE PASS FAIL (Optimization Needed) Method A would have led to a failed scale-up.
Detailed Protocol: Validating Bulky NCA Kinetics
Phase 1: Preparation & Purification (The "Self-Validating" System)
  • Purity Check: Bulky NCAs are prone to retaining acid impurities. Dissolve 50 mg of monomer in dry THF. Add 1 drop of aliquot to wet pH paper. Any acidity (red) indicates immediate repurification is needed (recrystallization in THF/Hexane).

  • Glovebox Environment: Maintain

    
     and 
    
    
    
    < 0.5 ppm. Bulky monomers are less reactive to amines but equally sensitive to water-induced AMM.
Phase 2: The Kinetic Experiment (Method B)

Materials:

  • Monomer: Bulky NCA (e.g., Sarcosine-NCA, N-substituted derivative).

  • Initiator: HMDS (Hexamethyldisilazane) is preferred over primary amines for bulky NCAs to reduce "termination by amidine formation."

  • Solvent: Anhydrous THF or DMF (purified via solvent columns).

Workflow:

  • Stock Solution: Prepare Monomer (

    
     M) and Initiator stock solutions.
    
  • Initiation: Mix rapidly. Immediately transfer aliquots into:

    • Vial A: Sealed NMR tube (

      
       or 
      
      
      
      ).
    • Vial B: Reaction vessel for GPC sampling.

  • Sampling:

    • NMR: Run kinetic loop (1 scan every 5 mins) tracking the

      
      -proton shift.
      
    • GPC: Remove 50

      
       aliquots at 10%, 30%, 50%, 70%, 90% conversion. Quench immediately in wet methanol.
      
  • Data Plotting:

    • Plot

      
       vs. Time.[4]
      
    • Plot

      
       (Experimental) vs. Conversion %.
      
Visualization: Kinetic Pathways & Workflow

The following diagram illustrates the critical divergence between "Living" propagation and the side reactions common in bulky systems, alongside the validation workflow.

NCA_Kinetics Start Bulky NCA Monomer + Initiator NAM Normal Amine Mechanism (Nucleophilic Attack) Start->NAM Steric Path A (Desired) AMM Activated Monomer Mechanism (Deprotonation Side Rxn) Start->AMM Steric Path B (Undesired) Polymer Linear Polypeptide (Living Chain) NAM->Polymer Propagation Dead Cyclic / Terminated Species AMM->Dead Termination Validation Validation Checkpoint Polymer->Validation Sampling Dead->Validation Sampling Result_Pass Pass: Linear ln([M]0/[M]t) Linear Mn vs Conv Validation->Result_Pass Method B Confirms Result_Fail Fail: Curved Kinetics Broad PDI (>1.2) Validation->Result_Fail Method B Detects

Caption: Kinetic pathways for Bulky NCAs. Steric hindrance increases the likelihood of the red "AMM" path. Only correlated GPC/NMR (Method B) can distinguish the green "Living" output from the red "Dead" output.

Troubleshooting & Expert Insights

Issue: The kinetic plot (


) curves downward (deceleration). 
  • Cause: Chain-end termination. In bulky systems, the amine end-group may become buried in the polymer coil or sterically blocked from attacking the next monomer.

  • Solution: Switch solvent to DCM or Chloroform . These low-polarity solvents promote "Cooperative Covalent Polymerization" (CCP), where the polymer helix actually catalyzes monomer addition, overcoming steric barriers [1, 2].

Issue: High Dispersity (


) despite linear kinetics. 
  • Cause: Slow initiation.[5] The bulky monomer reacts slowly with the initiator, while the growing chain (less sterically hindered at the tip) reacts faster.

  • Solution: Use Transition Metal Initiators (e.g., Cobalt or Nickel metallacycles) or HMDS to enforce rapid initiation [3].

References
  • Cheng, J., et al. (2021). Accelerated polymerization of N-carboxyanhydrides catalyzed by crown ether. National Institutes of Health. [Link]

  • Baumgartner, R., et al. (2017). Cooperative Polymerization of N-Carboxyanhydrides. Journal of the American Chemical Society. [Link]

  • Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Chemical Reviews. [Link]

  • Bonduelle, C., et al. (2022). Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. Polymer Chemistry. [Link]

Sources

Comparative Guide: Amine vs. Transition Metal Initiators for tert-Leucine NCA Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The polymerization of


-tert-leucine N-carboxyanhydride (t-Leu NCA)  presents a unique synthetic challenge due to the extreme steric hindrance of the tert-butyl side chain. While standard primary amine initiators are sufficient for unhindered monomers (e.g., Glu-NCA, Lys-NCA), they often fail to yield well-defined Poly(t-Leu).

The Verdict:

  • Use Transition Metal Initiators (Co/Ni) when you require precise molecular weight control, low dispersity (Đ < 1.2), and high chain-end fidelity. The coordinate-insertion mechanism effectively bypasses the steric barriers that plague nucleophilic attack.

  • Use Amine Initiators only for synthesizing short oligomers where dispersity and end-group fidelity are not critical, or when metal contamination is an absolute dealbreaker and purification is impossible.

The Steric Challenge of tert-Leucine

Unlike leucine or valine, tert-leucine possesses a quaternary


-carbon adjacent to the 

-carbon. This bulky tert-butyl group acts as a "shield," protecting the NCA ring from nucleophilic attack.
  • Impact on Nucleophiles: The approach vector for a primary amine to attack the C5 carbonyl is sterically crowded.

  • Impact on Helix Formation: Poly(t-Leu) forms exceptionally stable

    
    -helices.[1] Once the polymer starts growing, the macrodipole and rigid structure can lead to early precipitation or kinetic trapping if the initiator is not robust.
    

Mechanism Deep Dive

Amine Initiators: The "Struggle" (NAM vs. AMM)

For t-Leu NCA, the competition between the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM) is the critical failure mode.[2]

  • NAM (Desired): The amine nucleophile attacks C5. Problem: The tert-butyl group slows this step significantly (

    
    ), leading to slow initiation and broad dispersity.
    
  • AMM (Undesired): If the amine is basic but sterically hindered (which it effectively is relative to the monomer), it acts as a base. It deprotonates the 3-N position, creating an NCA anion.[3] This anion attacks another monomer, initiating a chain reaction that is fast, uncontrolled, and prone to side reactions like chain transfer to monomer.[4]

Transition Metal Initiators: The "Solution" (Coordinate-Insertion)

Transition metal complexes, particularly zerovalent nickel (e.g., bpyNi(COD)) and cobalt (e.g., (PMe3)4Co), operate via a Coordinate-Insertion Mechanism .

  • Oxidative Addition: The metal center reacts with the anhydride bond to form a 5-membered metallacycle (amido-amidate complex).

  • Steric Bypass: The monomer binds to the metal center before insertion. This coordination brings the reactive sites into proximity, effectively bypassing the steric barrier that hinders free amines.

  • Livingness: The active chain end is a stable metal complex, preventing termination and AMM side reactions.

Mechanistic Pathway Diagram

G cluster_amine Amine Initiation (Problematic) cluster_metal Cobalt Initiation (Controlled) A_Init Primary Amine (R-NH2) NAM NAM Pathway (Nucleophilic Attack) A_Init->NAM Slow (Steric Block) AMM AMM Pathway (Deprotonation) A_Init->AMM Fast (Base Effect) NCA t-Leu NCA (Bulky) Result_A Broad PDI / Dead Chains (Uncontrolled) NAM->Result_A AMM->Result_A M_Init Co(PMe3)4 Complex Metallacycle Intermediate M_Init->Complex Oxidative Addition NCA_M t-Leu NCA Insert Ring Contraction & Insertion Complex->Insert + Monomer Insert->Complex Propagation Cycle Result_M Living Polymer (PDI < 1.2) Insert->Result_M

Caption: Comparison of the steric blockage in Amine pathways (left) vs. the cyclic coordinate-insertion of Cobalt initiators (right).

Comparative Performance Analysis

The following data summarizes typical results for bulky NCA polymerizations (e.g., Val, Ile, t-Leu) based on literature precedents (Deming, Cheng).

FeaturePrimary Amine (e.g., Benzylamine)Transition Metal (e.g.,

)
Mechanism NAM (competed by AMM)Coordinate-Insertion
Initiation Rate Slow (

)
Fast (

)
Dispersity (Đ) Broad (1.3 – 1.8)Narrow (1.05 – 1.20)
MW Control Poor (Deviation from M/I ratio)Excellent (Linear vs. M/I)
Chain-End Fidelity Low (Dead formyl/carboxyl ends)High (Active metal complex)
Impurity Tolerance ModerateLow (Requires glovebox/Schlenk)
Purification Precipitation onlyPrecipitation + Metal Removal (e.g., HCl wash)

Experimental Protocols

Protocol A: Transition Metal Initiation (Recommended)

This protocol utilizes the Deming method for high-precision Poly(t-Leu).

Reagents:

  • Monomer: t-Leu NCA (Recrystallized 3x from THF/Hexanes, stored in glovebox).

  • Initiator:

    
     (Tetrakis(trimethylphosphine)cobalt(0)).
    
  • Solvent: Anhydrous THF (passed through alumina columns, degassed).

Workflow:

  • Preparation (In Glovebox): Dissolve t-Leu NCA (100 mg, 1 eq) in THF (2 mL).

  • Initiator Addition: Prepare a stock solution of

    
     in THF. Add the calculated volume (e.g., for DP=50, add 0.02 eq) to the monomer solution rapidly.
    
  • Reaction: Seal the vessel. Stir at room temperature.

    • Observation: The solution should remain clear or turn slightly orange/brown (color of the active complex). No precipitation should occur if MW is moderate.

  • Monitoring: Monitor via FTIR. Disappearance of anhydride peaks at ~1785 and 1855 cm⁻¹ indicates completion (typically 1-4 hours).

  • Termination: Remove from glovebox. Add 1M HCl/MeOH to quench the metal center and protonate the chain end.

  • Purification: Precipitate into excess diethyl ether. Centrifuge and dry.

Protocol B: Amine Initiation (Alternative)

Use only if metal contamination is unacceptable and broad PDI is tolerated.

Reagents:

  • Initiator: Benzylamine or Hexylamine (Distilled from

    
    ).
    
  • Solvent: Anhydrous DMF (THF is often too poor a solvent for amine-initiated Poly(t-Leu) aggregates).

Workflow:

  • Preparation: Dissolve t-Leu NCA in dry DMF.

  • Initiator Addition: Add amine initiator (e.g., M/I = 20).

  • Reaction: Stir at 0°C to 20°C.

    • Note: Lower temperature (0°C) may suppress AMM side reactions but will significantly slow down the already sterically hindered initiation.

  • Monitoring: Reaction may take 24-48 hours.

  • Purification: Precipitate into water or ether.

Workflow Diagram (Cobalt Method)

Workflow Step1 Step 1: Glovebox Setup Dissolve t-Leu NCA in THF Step2 Step 2: Initiation Add (PMe3)4Co Stock Solution Step1->Step2 Step3 Step 3: Propagation Stir 2-4h @ 25°C (Monitor FTIR) Step2->Step3 Step4 Step 4: Quench Add HCl/MeOH (Kill Metal) Step3->Step4 Step5 Step 5: Isolation Precipitate in Ether -> Dry Step4->Step5

Caption: Step-by-step workflow for the Cobalt-mediated living polymerization of t-Leu NCA.

References

  • Deming, T. J. (1997).[5][6] "Facile synthesis of block copolypeptides of defined architecture." Nature, 390, 386–389. Link

  • Deming, T. J. (1999). "Cobalt and Iron Initiators for the Controlled Polymerization of α-Amino Acid-N-Carboxyanhydrides." Macromolecules, 32(13), 4500–4502. Link

  • Lu, H., & Cheng, J. (2007).[5][7] "Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides." Journal of the American Chemical Society, 129(46), 14114–14115. Link

  • Kricheldorf, H. R. (2006). "Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides." Angewandte Chemie International Edition, 45(35), 5752–5784. Link

  • Cornish, V. W., et al. (1994). "Stabilizing and destabilizing effects of placing beta-branched amino acids in protein alpha-helices." Biochemistry, 33(40), 12022-12031. Link

Sources

Safety Operating Guide

Personal protective equipment for handling (S)-(-)-4-tert-Butyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Inert Chain of Custody"

(S)-(-)-4-tert-Butyloxazolidine-2,5-dione (CAS: 62965-56-4), commonly known as tert-Leucine N-Carboxyanhydride (tert-Leu NCA) , is a highly reactive amino acid derivative used primarily for peptide synthesis. Unlike standard amino acids, this compound is an acid anhydride and a living polymerization monomer .

The Critical Hazard is not just toxicity, but Reactivity. Upon contact with ambient moisture, this compound undergoes rapid hydrolysis, releasing Carbon Dioxide (CO₂) gas. In a sealed vessel, this creates a pressure explosion hazard . Biologically, it acts as a potent acylating agent, posing significant risks of respiratory sensitization and severe eye damage .

This guide abandons generic safety advice in favor of an "Inert Chain of Custody" —a protocol ensuring the compound never contacts moisture or biological tissue.

Part 1: Risk Assessment & Hazard Profile

Hazard ClassGHS ClassificationOperational Implication
Reactivity Water Reactive (EUH014) Explosion Risk: Never store in sealed glass without a pressure-relief mechanism if the seal has been compromised. Hydrolysis releases CO₂.
Health Resp.[1][2][3][4][5] Sens. 1 (H334) Irreversible Sensitization: Inhalation of dust can cause asthma-like symptoms. Once sensitized, trace exposure can trigger anaphylaxis.
Health Skin Corr.[1][2][3][4] 1B (H314) Corrosive: Reacts with skin moisture to form acid and heat, causing chemical burns.
Physical Polymerization Runaway Reaction: Contact with amines or strong bases initiates rapid polymerization, generating heat.

Part 2: The PPE Matrix (Personal Protective Equipment)

Standard lab coats are insufficient. This compound requires a barrier against fine particulates and reactive hydrolysis.

Respiratory Protection (Primary Defense)
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood or Glovebox (Nitrogen/Argon atmosphere).

  • PPE: If working outside a glovebox (e.g., weighing in a hood), wear a Fit-Tested N95 or P100 Respirator . Surgical masks provide zero protection against sensitizing dusts.

Dermal Protection (The "Double-Shell" Protocol)
  • Inner Layer: 4 mil Nitrile gloves (inspection required for pinholes).

  • Outer Layer: 5-8 mil Extended-Cuff Nitrile or Neoprene gloves.

  • Rationale: NCAs can permeate standard nitrile slowly; the outer layer is sacrificial and must be changed immediately upon contamination.

Ocular Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1).

  • Prohibited: Safety glasses with side shields are unsafe because airborne dust can bypass the gap and react with eye moisture to form acid.

Part 3: Operational Protocol (Step-by-Step)

Phase A: Receiving & Storage (The Cold Chain)
  • Arrival: The package likely contains dry ice. Do not open the inner vial until it reaches room temperature to prevent condensation.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Vessel: Use Parafilm® over the cap, but ensure the primary seal is a PTFE-lined septum or screw cap.

Phase B: Weighing & Transfer (The "Zero-Moisture" Zone)
  • Best Practice: Weigh inside a Glovebox.

  • Alternative (Fume Hood):

    • Clear the hood of all water sources and aqueous reagents.

    • Use an antistatic gun on the weighing boat to prevent dust scattering.

    • Transfer solid using a pre-dried spatula.

    • Immediate Quench: Wipe the spatula with a dry paper towel, then a methanol-soaked wipe immediately after use.

Phase C: Reaction Setup
  • Solvent Prep: Use only anhydrous solvents (THF, DMF, Dioxane) dried over molecular sieves.

  • Venting: If heating the reaction, ensure an exit needle or bubbler is present to release CO₂ generated from any trace hydrolysis.

Part 4: Emergency Response & Disposal

Scenario 1: Spillage (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don double gloves and P100 respirator.

  • Dry Sweep: Do not use wet paper towels. Cover spill with dry sand or vermiculite.

  • Quench: Transfer mixture to a beaker in the fume hood. Slowly add Isopropanol (IPA) or Methanol to react away the anhydride. Wait for gas evolution to cease before adding water.

Scenario 2: Skin/Eye Exposure[1][2]
  • Skin: Brush off dry powder before rinsing. Then wash with soap and water for 15 minutes. Water activates the compound, so immediate bulk removal of solid is crucial.

  • Eyes: Flush for 15 minutes.[3] Seek medical attention immediately—mention "Acid Anhydride/NCA exposure."[3]

Disposal Protocol
  • Never throw unquenched NCA into a waste container (risk of pressure explosion).

  • Quenching: Dissolve waste NCA in Methanol. Allow to stand for 1 hour.

  • Neutralization: Add an equal volume of water.

  • Disposal: Label as "Organic Waste with Amino Acid Derivatives."

Part 5: Visualizations

Figure 1: Safe Handling Workflow (The Inert Path)

SafeHandling Start Start: Vial Retrieval TempCheck Is Vial at Room Temp? Start->TempCheck Wait Wait 30 mins in Desiccator TempCheck->Wait No (Condensation Risk) Open Open in Inert Atmosphere (Glovebox or N2-Flushed Hood) TempCheck->Open Yes Wait->TempCheck Weigh Weigh with Anti-Static Tools Open->Weigh Transfer Transfer to Dry Reaction Vessel Weigh->Transfer Reseal Purge Headspace with Argon & Reseal with Parafilm Transfer->Reseal Store Return to -20°C Storage Reseal->Store

Caption: Logic flow for retrieving, handling, and storing moisture-sensitive NCAs to prevent hydrolysis and degradation.

Figure 2: Spill Response Decision Tree

SpillResponse Spill Spill Detected Type State of Matter? Spill->Type Solid Solid Powder Type->Solid Liquid Solution (in Solvent) Type->Liquid ActionSolid 1. Do NOT use Water 2. Cover with Dry Sand 3. Scoop to Beaker Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Transfer to Fume Hood Liquid->ActionLiquid Quench Controlled Quench: Add Methanol -> Wait -> Add Water ActionSolid->Quench ActionLiquid->Quench Waste Dispose as Organic Waste Quench->Waste

Caption: Decision matrix for safely managing NCA spills, emphasizing the prohibition of water during the initial cleanup phase.

References

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Sensitizers and Anhydrides. Retrieved from [Link]

  • Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science. (Context on NCA reactivity and handling). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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(S)-(-)-4-tert-Butyloxazolidine-2,5-dione
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